molecular formula C7H14ClNO2 B1302249 1-methylpiperidine-4-carboxylic Acid Hydrochloride CAS No. 71985-80-3

1-methylpiperidine-4-carboxylic Acid Hydrochloride

Cat. No.: B1302249
CAS No.: 71985-80-3
M. Wt: 179.64 g/mol
InChI Key: NLUDEWJJEMHIIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methylpiperidine-4-carboxylic Acid Hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-8-4-2-6(3-5-8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUDEWJJEMHIIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40991544
Record name 1-Methylpiperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40991544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71985-80-3, 71235-92-2
Record name 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71985-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylpiperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40991544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl piperidine-4-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.248.947
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 71235-92-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-methylpiperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methylpiperidine-4-carboxylic acid hydrochloride is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structural motif, featuring a methylated tertiary amine and a carboxylic acid function on a piperidine ring, makes it a key intermediate in the synthesis of various pharmaceutical agents. This document provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and essential safety information.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₇H₁₄ClNO₂[1]
Molecular Weight 179.64 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 225-228 °C (decomposes)[2]
Solubility Soluble in water and polar protic solvents like alcohols.[2]
pKa Estimated pKa of the carboxylic acid is ~2-4, and the piperidinium ion is ~10-11. (Predicted values based on similar structures).
Stability Stable under normal laboratory conditions.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N-methyl group (a singlet), the piperidine ring protons (a series of multiplets), and the carboxylic acid proton (a broad singlet). The exact chemical shifts would be dependent on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the N-methyl carbon, the carbons of the piperidine ring, and the carbonyl carbon of the carboxylic acid.

  • FT-IR: The infrared spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, C-H stretching vibrations of the piperidine ring and methyl group, and a strong absorption for the C=O stretch of the carbonyl group.

Experimental Protocols

Synthesis of this compound via Eschweiler-Clarke Reaction

This protocol details the synthesis of 1-methylpiperidine-4-carboxylic acid from isonipecotic acid (piperidine-4-carboxylic acid) through a reductive methylation reaction, followed by conversion to its hydrochloride salt.[3][4][5][6]

Materials:

  • Isonipecotic acid

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Concentrated Hydrochloric Acid

  • Acetonitrile

  • Deionized water

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve isonipecotic acid in deionized water.

  • Reductive Methylation: To the stirred solution, add formic acid followed by the dropwise addition of formaldehyde solution.

  • Heating: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).[7]

  • Cooling and Neutralization: Cool the reaction mixture to room temperature and then further in an ice bath. Carefully neutralize the excess formic acid with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of ~7-8.

  • Isolation of the Free Base (Optional): The free base, 1-methylpiperidine-4-carboxylic acid, can be isolated at this stage by concentrating the solution under reduced pressure and purifying by crystallization or chromatography.

  • Formation of the Hydrochloride Salt: To the aqueous solution of the free base, add concentrated hydrochloric acid dropwise until the pH is acidic (~1-2).

  • Crystallization and Isolation: Concentrate the acidic solution by heating to reduce the volume. Add acetonitrile to induce crystallization.[7] Cool the mixture in an ice bath to maximize crystal formation.

  • Filtration and Drying: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with cold acetonitrile and dry them under vacuum to obtain this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Wash hands thoroughly after handling.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • IF ON SKIN: Wash with plenty of soap and water.

    • IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Mandatory Visualizations

Below are diagrams illustrating the key experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Isonipecotic_Acid Isonipecotic Acid Reaction_Mixture Aqueous Solution (Reflux) Isonipecotic_Acid->Reaction_Mixture Formaldehyde Formaldehyde Formaldehyde->Reaction_Mixture Formic_Acid Formic Acid Formic_Acid->Reaction_Mixture Neutralization Neutralization Reaction_Mixture->Neutralization Cooling HCl_Addition HCl Addition Neutralization->HCl_Addition Crystallization Crystallization (Acetonitrile) HCl_Addition->Crystallization Concentration Filtration Filtration & Drying Crystallization->Filtration Final_Product 1-methylpiperidine-4-carboxylic acid hydrochloride Filtration->Final_Product

References

Elucidation of the Molecular Structure of 1-Methylpiperidine-4-carboxylic Acid Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-methylpiperidine-4-carboxylic acid hydrochloride. Due to the limited availability of published experimental spectroscopic data, this guide utilizes predicted spectral information to illustrate the principles of structural analysis. The methodologies and expected outcomes are detailed to assist researchers in the characterization of this and similar small molecules.

Chemical Identity and Properties

This compound is a piperidine derivative. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for pharmaceutical applications.

PropertyValueSource
Chemical Formula C₇H₁₄ClNO₂--INVALID-LINK--[1]
Molecular Weight 179.64 g/mol --INVALID-LINK--[1]
CAS Number 71985-80-3--INVALID-LINK--[2]
Appearance White to off-white solid--INVALID-LINK--[3]
IUPAC Name 1-methylpiperidine-4-carboxylic acid;hydrochloride--INVALID-LINK--[1]

Molecular Structure

The core structure consists of a piperidine ring with a methyl group attached to the nitrogen atom (N1) and a carboxylic acid group at the C4 position. The hydrochloride salt involves the protonation of the tertiary amine and the presence of a chloride counter-ion.

Molecular Structure of this compound

Spectroscopic Data for Structural Elucidation (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. This data is essential for confirming the molecular structure.

¹H NMR Spectroscopy (Predicted)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0br s1HCOOH
~3.5 - 3.7m2HH2 (eq), H6 (eq)
~3.0 - 3.2m2HH2 (ax), H6 (ax)
~2.9s3HN-CH₃
~2.5 - 2.7m1HH4
~2.0 - 2.2m2HH3 (eq), H5 (eq)
~1.8 - 2.0m2HH3 (ax), H5 (ax)

Note: Predicted shifts are highly dependent on the solvent and pH. The proton on the nitrogen is expected to be exchangeable and may not be observed.

¹³C NMR Spectroscopy (Predicted)
Chemical Shift (ppm)Assignment
~175C=O
~55C2, C6
~45N-CH₃
~40C4
~28C3, C5
FT-IR Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, BroadO-H stretch (carboxylic acid)
2400-2700BroadN-H⁺ stretch
~2950MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (carboxylic acid)
~1450MediumC-H bend
~1200MediumC-O stretch
Mass Spectrometry (Predicted Fragmentation)

Electron ionization mass spectrometry would likely lead to the fragmentation of the parent molecule.

m/zProposed Fragment
143[M-HCl]⁺, the free base
128[M-HCl-CH₃]⁺
98[M-HCl-COOH]⁺
57[C₄H₉]⁺ or piperidine ring fragment
42[C₂H₄N]⁺

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak).

G cluster_workflow NMR Experimental Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL D2O) NMR_Acq NMR Data Acquisition (¹H and ¹³C Spectra) SamplePrep->NMR_Acq Insert into Spectrometer DataProc Data Processing (FT, Phasing, Baseline) NMR_Acq->DataProc Raw Data (FID) StructElucid Structure Elucidation (Peak Assignment) DataProc->StructElucid Processed Spectra

A simplified workflow for NMR analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is suitable for this polar molecule and would likely show the [M+H]⁺ ion of the free base at m/z 144.1. Electron ionization (EI) would provide more fragmentation information.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to deduce the structure.

Synthesis Pathway

This compound can be synthesized from isonipecotic acid.[2]

G Isonipecotic Isonipecotic Acid Methylation Reductive Amination (Formaldehyde, Formic Acid) Isonipecotic->Methylation Product_Base 1-Methylpiperidine- 4-carboxylic Acid Methylation->Product_Base Salt_Formation Acidification (HCl) Product_Base->Salt_Formation Final_Product 1-Methylpiperidine-4-carboxylic Acid Hydrochloride Salt_Formation->Final_Product

Synthetic pathway from isonipecotic acid.

Conclusion

References

An In-depth Technical Guide to 1-Methylpiperidine-4-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 71985-80-3

Abstract

This technical guide provides a comprehensive overview of 1-methylpiperidine-4-carboxylic acid hydrochloride (CAS 71985-80-3), a heterocyclic compound with potential applications in pharmaceutical and chemical research. This document collates available data on its chemical and physical properties, provides a detailed synthesis protocol, and discusses its potential, though not yet fully substantiated, biological activities. The guide is intended for researchers, scientists, and drug development professionals interested in the applications of piperidine derivatives. While publicly available information on the specific biological and pharmacokinetic profile of this compound is limited, this guide consolidates the existing knowledge to serve as a foundational resource for future research and development.

Introduction

This compound is a derivative of piperidine, a saturated heterocycle that is a common scaffold in many pharmaceuticals and biologically active compounds. The presence of the N-methyl group and the carboxylic acid functionality at the 4-position of the piperidine ring, along with its formulation as a hydrochloride salt, imparts specific physicochemical properties that may influence its biological activity and synthetic utility. This compound is noted as an intermediate in organic synthesis and has been suggested to possess biological activities, including potential effects on the central nervous system and antimicrobial properties, although specific evidence for the latter is not extensively documented in peer-reviewed literature for this particular molecule.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
CAS Number 71985-80-3[1][2]
Molecular Formula C₇H₁₄ClNO₂[2][3]
Molecular Weight 179.64 g/mol [2][3]
IUPAC Name 1-methylpiperidine-4-carboxylic acid;hydrochloride[3]
Synonyms 1-Methylisonipecotic acid hydrochloride, N-Methylpiperidine-4-carboxylic acid hydrochloride[1]
Appearance White crystalline powder[4]
Melting Point 226-228 °C (decomposition)[5]
Solubility Soluble in water[1]
SMILES CN1CCC(CC1)C(=O)O.Cl[3]
InChI InChI=1S/C7H13NO2.ClH/c1-8-4-2-6(3-5-8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H[3]

Synthesis

A detailed experimental protocol for the synthesis of this compound has been reported. The synthesis involves the reductive amination of isonipecotic acid.

Experimental Protocol: Reductive Amination

This synthesis route utilizes isonipecotic acid as the starting material, with formaldehyde and formic acid in the presence of a palladium catalyst.

Materials:

  • Isonipecotic acid

  • Palladium on charcoal (10% wt, 50% wet paste)

  • Purified water

  • Formic acid

  • Formaldehyde

  • Concentrated hydrochloric acid

  • Acetonitrile

Procedure: [3]

  • Charge isonipecotic acid, palladium on charcoal, and purified water into a reaction vessel.

  • Heat the mixture to 90-95 °C.

  • Charge formic acid and formaldehyde to the vessel.

  • After the reaction is complete, cool the mixture to 20-30 °C.

  • Filter the reaction mixture and wash the filter cake with purified water.

  • Concentrate the combined filtrates.

  • Adjust the temperature to 65-75 °C and add concentrated hydrochloric acid.

  • Add acetonitrile at ≥70 °C to precipitate the product.

  • Cool the mixture to 20-25 °C and stir for 1-2 hours.

  • Filter the precipitate, wash with acetonitrile, and dry to yield this compound.

Synthesis_Workflow Isonipecotic_acid Isonipecotic Acid Reaction_Vessel Reaction Vessel (Pd/C, Water, 90-95°C) Isonipecotic_acid->Reaction_Vessel Reductive_Amination Reductive Amination (Formic Acid, Formaldehyde) Reaction_Vessel->Reductive_Amination Filtration Filtration Reductive_Amination->Filtration Concentration Concentration Filtration->Concentration Acidification Acidification (Conc. HCl, 65-75°C) Concentration->Acidification Precipitation Precipitation (Acetonitrile, ≥70°C) Acidification->Precipitation Isolation Isolation (Cooling, Filtration, Washing, Drying) Precipitation->Isolation Final_Product 1-Methylpiperidine-4-carboxylic Acid Hydrochloride Isolation->Final_Product Mechanism_of_Action cluster_0 Normal Biosynthesis cluster_1 Inhibition Pathway Glycine Glycine Choline_Acetyltransferase Choline Acetyltransferase (ChAT) Glycine->Choline_Acetyltransferase Proline Proline Synthesis Choline_Acetyltransferase->Proline Pipecolic_Acid Pipecolic Acid Synthesis Choline_Acetyltransferase->Pipecolic_Acid Compound 1-Methylpiperidine-4- carboxylic Acid HCl Inhibition Competitive Inhibition Compound->Inhibition Inhibition->Choline_Acetyltransferase Blocks Glycine Binding

References

synthesis of 1-methylpiperidine-4-carboxylic acid hydrochloride from isonipecotic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-methylpiperidine-4-carboxylic acid hydrochloride from isonipecotic acid. The primary method described is the Eschweiler-Clarke reaction, a well-established procedure for the N-methylation of secondary amines. This guide provides a comprehensive overview of the chemical principles, experimental protocols, and safety considerations for this synthesis.

Overview of the Synthesis

The synthesis of this compound from isonipecotic acid is achieved through a two-step process:

  • N-methylation of Isonipecotic Acid: The secondary amine of the isonipecotic acid ring is methylated using formaldehyde as the carbon source and formic acid as the reducing agent. This classic organic transformation is known as the Eschweiler-Clarke reaction. The reaction proceeds by the formation of an iminium ion intermediate, which is subsequently reduced by formate.[1][2] The evolution of carbon dioxide gas drives the reaction to completion.[1]

  • Hydrochloride Salt Formation: The resulting 1-methylpiperidine-4-carboxylic acid is then treated with hydrochloric acid to yield the corresponding hydrochloride salt, which is often more stable and easier to handle as a crystalline solid.

An alternative, though less commonly documented, procedure suggests the use of palladium on activated carbon as a catalyst in the methylation step.[3] However, the standard Eschweiler-Clarke reaction does not typically employ a metal catalyst.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is provided in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
Isonipecotic AcidC₆H₁₁NO₂129.16498-94-2
This compoundC₇H₁₄ClNO₂179.6471985-80-3

Experimental Protocols

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )Concentration
Isonipecotic Acid129.16>98%
Formaldehyde Solution30.0337% in H₂O
Formic Acid46.03~98%
Concentrated Hydrochloric Acid36.46~37%
Acetonitrile41.05Reagent Grade
Purified Water18.02Deionized
Detailed Synthesis Procedure

Step 1: N-Methylation (Eschweiler-Clarke Reaction)

  • To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add isonipecotic acid (1.0 equivalent).

  • Add a solution of formaldehyde (37% in water, approximately 1.1 equivalents) and formic acid (approximately 1.8 equivalents).[2]

  • Heat the reaction mixture to 90-100°C and maintain this temperature for several hours (e.g., 18 hours, though reaction time may vary and should be monitored).[2][3] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature (20-30°C).[3]

Step 2: Hydrochloride Salt Formation and Purification

  • Concentrate the reaction mixture under reduced pressure to remove excess formic acid and water.

  • Adjust the temperature of the concentrated residue to 65-75°C.[3]

  • Carefully add concentrated hydrochloric acid to the vessel to protonate the tertiary amine and form the hydrochloride salt.

  • Add acetonitrile to the mixture at a temperature of ≥70°C to induce crystallization.[3]

  • Concentrate the solution by atmospheric distillation to approximately 2-3 volumes.[3]

  • Cool the mixture to 20-25°C and stir for 1-2 hours to allow for complete crystallization.[3]

  • Collect the solid product by filtration.

  • Wash the filter cake with cold acetonitrile.[3]

  • Dry the product under vacuum at a temperature up to 50°C to a constant weight.[3] A yield of approximately 91% has been reported for a similar procedure.[3]

Reaction Mechanisms and Workflows

Eschweiler-Clarke Reaction Mechanism

The diagram below illustrates the generally accepted mechanism for the Eschweiler-Clarke methylation of a secondary amine.

Eschweiler_Clarke cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction by Formate Isonipecotic_Acid Isonipecotic Acid (Secondary Amine) Hemiaminal Hemiaminal Intermediate Isonipecotic_Acid->Hemiaminal + H₂C=O Formaldehyde Formaldehyde Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H₂O Formate Formate Ion 1_Methylpiperidine_4_carboxylic_acid 1-Methylpiperidine-4-carboxylic acid Iminium_Ion->1_Methylpiperidine_4_carboxylic_acid + H⁻ (from Formate) Formic_Acid Formic Acid Formic_Acid->Formate - H⁺ CO2 Carbon Dioxide

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification process.

Synthesis_Workflow Start Start: Isonipecotic Acid Reagents Add Formaldehyde and Formic Acid Start->Reagents Heating Heat to 90-100°C Reagents->Heating Cooling Cool to Room Temperature Heating->Cooling Concentration1 Concentrate under Reduced Pressure Cooling->Concentration1 HCl_Addition Add Concentrated HCl at 65-75°C Concentration1->HCl_Addition Crystallization Add Acetonitrile and Concentrate HCl_Addition->Crystallization Isolation Cool, Stir, and Filter Crystallization->Isolation Washing Wash with Acetonitrile Isolation->Washing Drying Dry under Vacuum Washing->Drying End Final Product: 1-Methylpiperidine-4-carboxylic Acid Hydrochloride Drying->End

Caption: Experimental Workflow for the Synthesis.

Characterization Data

While specific spectroscopic data for this compound is not widely available in peer-reviewed literature, characterization of the final product should be performed using standard analytical techniques to confirm its identity and purity. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the N-methyl group and the overall carbon skeleton.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the N-H stretch of the hydrochloride salt.

  • Mass Spectrometry (MS): To determine the molecular weight of the free base (1-methylpiperidine-4-carboxylic acid).

  • Melting Point Analysis: To assess the purity of the crystalline product.

For the related compound, methyl piperidine-4-carboxylate hydrochloride, the following spectral data has been reported: IR (KBr, cm⁻¹): 3615 (N-H), 3412 (O-H), 1720 (C=O of ester), 1610 (C=O of acid), 1516 (C-N); ¹H-NMR (500 MHz, CDCl₃, δ/ppm): 9.2 (s, 1H, HCl), 9.0 (s, 1H, NH), 3.62 (s, 3H, -COOCH₃), 3.2-3.18 (m, 2H, >N-CH₂-), 2.92-2.86 (m, 2H, >N-CH₂-), 2.7 (m, 1H), 1.98 (m, 2H), 1.8-1.72 (m, 2H); MS (m/z): 206.22 (M+1).[4] Note that this data is for the methyl ester and not the N-methylated final product of the described synthesis.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Isonipecotic Acid: May cause skin, eye, and respiratory irritation.

  • Formaldehyde: Is a known carcinogen and is toxic if inhaled or swallowed. It can cause severe skin burns and eye damage.

  • Formic Acid: Is corrosive and can cause severe skin burns and eye damage. It is also flammable.

  • Hydrochloric Acid: Is highly corrosive and can cause severe burns.

Consult the Safety Data Sheets (SDS) for each reagent before commencing any experimental work.

Conclusion

The synthesis of this compound from isonipecotic acid via the Eschweiler-Clarke reaction is a robust and high-yielding method. This guide provides a detailed framework for researchers to successfully perform this synthesis. Adherence to the experimental protocols and safety guidelines is crucial for obtaining a pure product in a safe and efficient manner. Further characterization of the final product using modern analytical techniques is recommended to verify its structure and purity.

References

The Versatile Scafford: 1-Methylpiperidine-4-carboxylic Acid Hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the utility of 1-methylpiperidine-4-carboxylic acid hydrochloride as a pivotal building block in organic synthesis. This document outlines its chemical properties, synthesis, and key applications, with a focus on the development of central nervous system (CNS) active pharmaceuticals.

Core Properties and Synthesis

This compound is a white crystalline solid with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol .[1][2] Its structure, featuring a methylated piperidine ring and a carboxylic acid group, makes it a valuable synthon for introducing the 1-methylpiperidine-4-carbonyl moiety into a diverse range of molecules.

Physicochemical and Safety Data
PropertyValue
Molecular Formula C₇H₁₄ClNO₂
Molecular Weight 179.64 g/mol [1][2]
CAS Number 71985-80-3[1]
Appearance White crystalline powder
Melting Point 226-228°C (decomposes)
Solubility Soluble in water
Purity Typically ≥96%

Safety Information: This compound is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment should be used when handling this reagent.

Synthesis of this compound

The primary synthetic route to this compound involves the reductive amination of isonipecotic acid.

G Isonipecotic_acid Isonipecotic Acid Intermediate 1-Methylpiperidine-4-carboxylic Acid (in situ) Isonipecotic_acid->Intermediate Reductive Amination Formaldehyde Formaldehyde Formaldehyde->Intermediate Formic_acid Formic Acid Formic_acid->Intermediate Palladium Palladium on Carbon Palladium->Intermediate Product 1-Methylpiperidine-4-carboxylic Acid Hydrochloride Intermediate->Product Salt Formation HCl Hydrochloric Acid HCl->Product

Synthesis of this compound.

A detailed experimental protocol for this synthesis is provided below.

Experimental Protocols

Synthesis of this compound from Isonipecotic Acid

Objective: To synthesize this compound via reductive amination of isonipecotic acid.

Reagents and Materials:

  • Isonipecotic acid

  • Formaldehyde

  • Formic acid

  • 10% Palladium on activated carbon

  • Concentrated Hydrochloric acid

  • Acetonitrile

  • Purified water

Procedure:

  • Charge a reaction vessel with isonipecotic acid, 10% palladium on activated carbon, and purified water.

  • Heat the mixture to 90-100 °C.

  • Add formic acid and formaldehyde to the vessel.

  • After the reaction is complete, cool the mixture to 20-30 °C and filter.

  • Wash the filter cake with purified water.

  • Concentrate the combined filtrates.

  • Adjust the temperature to 65-75 °C and add concentrated hydrochloric acid.

  • Add acetonitrile to precipitate the product.

  • Cool the mixture to 20-25 °C and stir for 1-2 hours.

  • Filter the solid, wash with acetonitrile, and dry to afford this compound.[1]

Quantitative Data:

  • Yield: 91%[1]

General Protocol for Amide Bond Formation

Objective: To form an amide bond between 1-methylpiperidine-4-carboxylic acid and a primary or secondary amine.

Reagents and Materials:

  • This compound

  • Amine

  • Coupling agent (e.g., HATU, EDC/HOBt)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve this compound in the chosen anhydrous solvent.

  • Add the base to neutralize the hydrochloride and deprotonate the carboxylic acid.

  • Add the coupling agent and stir for a short period to activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

G Start 1-Methylpiperidine-4-carboxylic Acid HCl Activated_Ester Activated Ester Intermediate Start->Activated_Ester Activation Base Base (e.g., DIPEA) Base->Activated_Ester Coupling_Agent Coupling Agent (e.g., HATU) Coupling_Agent->Activated_Ester Amine R-NH2 Amide_Product Amide Product Amine->Amide_Product Activated_Ester->Amide_Product Nucleophilic Attack Workup Aqueous Workup & Purification Amide_Product->Workup

General workflow for amide bond formation.
General Protocol for Ester Formation

Objective: To form an ester bond between 1-methylpiperidine-4-carboxylic acid and an alcohol or phenol.

Reagents and Materials:

  • This compound

  • Alcohol or Phenol

  • Coupling agent (e.g., DCC, EDC)

  • Catalyst (e.g., DMAP)

  • Anhydrous solvent (e.g., DCM, THF)

Procedure:

  • Suspend this compound, the alcohol/phenol, and the catalyst in the chosen anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Add the coupling agent portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Filter off any solid byproducts (e.g., DCU if DCC is used).

  • Wash the filtrate with dilute acid and base.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Applications in Drug Discovery

The 1-methylpiperidine-4-carboxylic acid scaffold is a key component in a variety of pharmacologically active compounds, particularly those targeting the central nervous system. Its rigid structure and the presence of a basic nitrogen atom are crucial for interacting with specific biological targets.

Synthesis of Opioid Receptor Modulators

The piperidine moiety is a common feature in many opioid receptor agonists and antagonists. By utilizing this compound, medicinal chemists can synthesize a range of analogs to probe structure-activity relationships and develop novel analgesics with improved side-effect profiles. The synthesis of remifentanil, a potent and short-acting opioid, involves a substituted piperidine-4-carboxylate core, highlighting the importance of this structural class.

Opioid Receptor Signaling Pathway:

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This ultimately results in a reduction in neuronal excitability and the analgesic effect.

G Opioid_Agonist Opioid Agonist Opioid_Receptor Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binds G_protein Gi/o Protein Opioid_Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels G_protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP->cAMP Conversion Neuronal_Activity Decreased Neuronal Activity cAMP->Neuronal_Activity Ion_Channels->Neuronal_Activity

Simplified opioid receptor signaling pathway.
Synthesis of Muscarinic Receptor Agonists

Muscarinic acetylcholine receptors, another class of GPCRs, are involved in various physiological processes and are important targets for the treatment of neurological disorders. The 1-methylpiperidine scaffold can be found in compounds designed to modulate these receptors.

Muscarinic M1 Receptor Signaling Pathway:

The M1 muscarinic receptor, a target for cognitive enhancement, primarily couples to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.[1][3]

G Muscarinic_Agonist Muscarinic Agonist M1_Receptor M1 Receptor (GPCR) Muscarinic_Agonist->M1_Receptor Binds Gq_protein Gq/11 Protein M1_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Simplified muscarinic M1 receptor signaling pathway.

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a key scaffold for the development of novel therapeutics targeting the central nervous system. The straightforward protocols for its incorporation into larger molecules, combined with its favorable structural features, ensure its continued importance in the discovery of new and improved drugs.

References

The Synthesis and Strategic Importance of N-Methylpiperidine-4-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylpiperidine-4-carboxylic acid, also known as N-methylisonipecotic acid, is a pivotal heterocyclic building block in modern medicinal chemistry. While its own discovery is intricately linked to the development of early synthetic analgesics, its true significance lies in its role as a versatile scaffold for the synthesis of a wide array of pharmaceutical agents. This technical guide provides a comprehensive overview of the history, synthesis, and characterization of N-methylpiperidine-4-carboxylic acid and its derivatives. Detailed experimental protocols for key synthetic methodologies are presented, alongside a comparative analysis of quantitative data. Furthermore, this guide illustrates the compound's central role in the synthesis of historically significant drugs, such as pethidine, and its application in the development of novel therapeutics.

Introduction and Historical Context

The history of N-methylpiperidine-4-carboxylic acid is intrinsically woven into the quest for synthetic alternatives to morphine. Its parent compound, piperidine-4-carboxylic acid (isonipecotic acid), was first described in the scientific literature by at least 1944 and was later identified as a partial agonist of the GABAA receptor.[1] However, the N-methylated derivative gained prominence with the synthesis of the potent analgesic pethidine (also known as meperidine or Demerol) by Otto Eisleb and Otto Schaumann in 1939.[2][3] Pethidine, chemically ethyl 1-methyl-4-phenylpiperidine-4-carboxylate, demonstrated the crucial role of the N-methyl-4-substituted piperidine core in achieving significant analgesic activity.[2] This discovery spurred extensive research into derivatives of N-methylpiperidine-4-carboxylic acid, establishing it as a cornerstone in the development of analgesics, anti-inflammatory drugs, and other therapeutic agents.[4]

The N-methylpiperidine-4-carboxylic acid scaffold is a key intermediate in the synthesis of a diverse range of bioactive molecules due to its favorable properties, such as stability and reactivity, which allow for efficient incorporation into various chemical processes.[4] Its structure provides a versatile platform for chemical modification, enabling the fine-tuning of pharmacological properties.

Physicochemical Properties

N-methylpiperidine-4-carboxylic acid is a white solid with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol .[5] Its hydrochloride salt is also commonly used in synthesis.[6] The methyl ester derivative, N-methylpiperidine-4-carboxylic acid methyl ester, is a yellow liquid.[4]

PropertyValueReference
Molecular FormulaC7H13NO2[5]
Molecular Weight143.18 g/mol [5]
AppearanceWhite solid[7]
CAS Number68947-43-3[8]

Synthesis of N-Methylpiperidine-4-Carboxylic Acid and its Esters

Several synthetic routes to N-methylpiperidine-4-carboxylic acid and its esters have been developed, starting from isonipecotic acid or its esters.

Reductive Amination of Isonipecotic Acid

A common and efficient method for the synthesis of N-methylpiperidine-4-carboxylic acid is the reductive amination of isonipecotic acid using formaldehyde in the presence of a reducing agent.

G Isonipecotic_acid Isonipecotic Acid N_methylpiperidine_4_carboxylic_acid N-Methylpiperidine-4- carboxylic Acid Isonipecotic_acid->N_methylpiperidine_4_carboxylic_acid + Formaldehyde Formaldehyde Formaldehyde->N_methylpiperidine_4_carboxylic_acid + Reducing_agent Reducing Agent (e.g., Formic Acid or H2/Pd) Reducing_agent->N_methylpiperidine_4_carboxylic_acid

Caption: General scheme for the synthesis of N-methylpiperidine-4-carboxylic acid via reductive amination.

Experimental Protocol: Synthesis of 1-Methylpiperidine-4-carboxylic Acid

To a solution of isonipecotic acid (1 kg, 7.74 mol) in 10 L of water are added formaldehyde (37% aqueous solution, 720 g, 8.87 mol) and a wet Pd/C catalyst (10%; 55% paste, 100 g).[7] The mixture is transferred to a stainless steel hydrogenation reactor and pressurized with hydrogen (3 bar).[7] The reaction mixture is stirred overnight at 16-25 °C.[7] Upon completion, the catalyst is removed by filtration, and the filtrate is washed with water.[7] The filtrate is then concentrated under vacuum, and the residue is azeotropically distilled with ethanol to remove residual water.[7] The resulting solid is dried under vacuum at 50 °C to yield 1-methylpiperidine-4-carboxylic acid as an off-white solid.[7]

ReactantsReagentsConditionsYieldReference
Isonipecotic acid, FormaldehydeH2, Pd/C16-25 °C, 3 bar H2, overnight98.1%[7]
Synthesis of N-Methylpiperidine-4-Carboxylic Acid Methyl Ester

The methyl ester is a key intermediate for many subsequent reactions. It can be synthesized either by esterification of the N-methylated acid or by N-methylation of the isonipecotate ester.

Experimental Protocol: N-methylation of Methyl Isonipecotate

To a stirred solution of methyl 4-piperidinecarboxylate (7.00 mmol) in methanol (25 mL), formic acid (5.52 g, 12.00 mmol) and 40% aqueous formaldehyde (2.67 g, 35.00 mmol) are sequentially added.[7] The reaction mixture is heated to reflux for 3 hours.[7] After cooling, the mixture is concentrated under reduced pressure. The residue is dissolved in water, basified with sodium bicarbonate solution, and extracted with dichloromethane.[7] The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to give methyl N-methyl-4-piperidinecarboxylate as a brown liquid.[7]

ReactantsReagentsConditionsYieldReference
Methyl 4-piperidinecarboxylateFormic acid, FormaldehydeReflux in methanol, 3 h910 mg (from 7.00 mmol)[7]

Spectroscopic Data for N-Methylpiperidine-4-carboxylic Acid Methyl Ester:

  • 1H NMR (270 MHz, CDCl3, TMS): δ 1.69-2.03 (6H, m), 2.23-2.32 (4H, m), 2.78-2.83 (2H, m), 3.68 (3H, s).[7]

  • Mass Spectrum (APCI) m/z: 158 ([M+H]+, 100%), 126 (C7H12ON, 33%).[7]

The Role of N-Methylpiperidine-4-Carboxylic Acid in Drug Discovery

The N-methylpiperidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs.

The Synthesis of Pethidine: A Historical Landmark

The synthesis of pethidine is a classic example of the application of N-methylpiperidine-4-carboxylic acid derivatives. The final step involves the esterification of 1-methyl-4-phenyl-4-piperidinecarboxylic acid.

G Intermediate 1-Methyl-4-phenyl-4- piperidinecarbonitrile Carboxylic_acid 1-Methyl-4-phenyl-4- piperidinecarboxylic acid Intermediate->Carboxylic_acid Hydrolysis Hydrolysis (e.g., H2SO4) Pethidine Pethidine (Ethyl 1-methyl-4-phenyl- piperidine-4-carboxylate) Carboxylic_acid->Pethidine Esterification Esterification (Ethanol, H+)

Caption: Key steps in the synthesis of Pethidine from a piperidine intermediate.

The synthesis of pethidine involves the reaction of N,N-bis-(2-chloroethyl)-N-methylamine with benzyl cyanide to form the piperidine ring, followed by hydrolysis of the nitrile to a carboxylic acid and subsequent esterification.[2]

Modern Applications in Drug Development

Derivatives of N-methylpiperidine-4-carboxylic acid continue to be explored for various therapeutic targets. For example, ACP-103, a potent 5-HT2A receptor inverse agonist with potential as an antipsychotic agent, incorporates the N-methylpiperidine moiety.[9]

CompoundTargetActivityReference
PethidineOpioid receptorsAnalgesic[2][3]
ACP-1035-HT2A receptorInverse agonist (pKi = 9.3)[9]

Experimental Workflows and Signaling Pathways

While N-methylpiperidine-4-carboxylic acid itself is primarily a synthetic intermediate, its derivatives are instrumental in modulating biological pathways. The following diagram illustrates a general workflow for the synthesis and screening of novel piperidine derivatives for potential therapeutic activity.

G cluster_synthesis Synthesis cluster_screening Screening Start N-Methylpiperidine- 4-carboxylic Acid Derivatization Chemical Derivatization Start->Derivatization Purification Purification and Characterization Derivatization->Purification In_vitro In vitro Assays (e.g., Receptor Binding) Purification->In_vitro In_vivo In vivo Models (e.g., Animal Studies) In_vitro->In_vivo Lead_optimization Lead Optimization In_vivo->Lead_optimization

Caption: A generalized workflow for the development of drugs based on the N-methylpiperidine-4-carboxylic acid scaffold.

Conclusion

N-methylpiperidine-4-carboxylic acid, a seemingly simple heterocyclic compound, holds a significant place in the history and ongoing practice of medicinal chemistry. From its foundational role in the development of the synthetic analgesic pethidine to its continued use as a versatile scaffold in modern drug discovery, this molecule has proven to be of enduring value. The synthetic methodologies detailed in this guide provide a practical resource for researchers, while the historical context and examples of its application underscore its importance in the creation of novel therapeutic agents. As the demand for new and improved pharmaceuticals continues, the strategic application of N-methylpiperidine-4-carboxylic acid and its derivatives is certain to remain a key area of research and development.

References

An In-depth Technical Guide to 1-Methylpiperidine-4-carboxylic Acid Hydrochloride Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methylpiperidine-4-carboxylic acid hydrochloride, its derivatives, and analogs. It covers their synthesis, chemical properties, and diverse biological activities, with a focus on their potential in drug discovery and development. This document is intended to serve as a valuable resource for researchers and professionals working in medicinal chemistry, pharmacology, and related fields.

Introduction

1-Methylpiperidine-4-carboxylic acid and its analogs are a versatile class of compounds built upon the piperidine scaffold, a privileged structure in medicinal chemistry. The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a common motif in a wide array of pharmaceuticals and natural products. The conformational rigidity of the piperidine ring, combined with the ability to introduce diverse substituents at various positions, allows for the fine-tuning of physicochemical and pharmacological properties.

This guide will delve into the synthetic strategies employed to create these molecules, their engagement with various biological targets, and the structure-activity relationships (SAR) that govern their efficacy. Particular attention will be paid to their potential applications in the central nervous system (CNS) and beyond.

Synthesis of 1-Methylpiperidine-4-carboxylic Acid and Its Analogs

The synthesis of this compound and its derivatives typically starts from readily available precursors like isonipecotic acid (piperidine-4-carboxylic acid).

Synthesis of this compound

A common method for the synthesis of the core molecule involves the reductive amination of isonipecotic acid.[1]

Experimental Protocol: Synthesis of this compound [1]

  • Materials: Isonipecotic acid, palladium on activated carbon (10%), formic acid, formaldehyde, hydrochloric acid, acetonitrile, purified water.

  • Procedure:

    • Charge a reaction vessel with isonipecotic acid, palladium on activated carbon, and purified water.

    • Heat the mixture to 90-95 °C.

    • Add formic acid and formaldehyde to the vessel.

    • After the reaction is complete, cool the mixture to 20-30 °C.

    • Filter the reaction mixture and wash the filter cake with purified water.

    • Concentrate the combined filtrates.

    • Adjust the temperature to 65-75 °C and add concentrated hydrochloric acid.

    • Add acetonitrile at a temperature of ≥70 °C to precipitate the product.

    • Cool the mixture to 20-25 °C and stir for 1-2 hours.

    • Filter the solid product, wash with acetonitrile, and dry to obtain this compound.

Synthesis of Analogs and Derivatives

The synthesis of analogs and derivatives allows for the exploration of structure-activity relationships. Common modifications include N-substitution on the piperidine ring and derivatization of the carboxylic acid group, often to an amide.

Experimental Protocol: Synthesis of Methyl 1-Methylpiperidine-4-carboxylate [2]

  • Materials: 1-Methylisonipecotic acid hydrochloride, methanol, thionyl chloride, sodium carbonate, methylene chloride.

  • Procedure:

    • Dissolve 1-methylisonipecotic acid hydrochloride in methanol and cool to -10 °C in an ice-salt bath.

    • Slowly add thionyl chloride to the stirred solution.

    • After the addition is complete, allow the reaction to warm to 40 °C and hold for 2 hours.

    • Neutralize the solution to approximately pH 8 with sodium carbonate.

    • Extract the product with methylene chloride.

    • Dry the organic layer and evaporate the solvent to yield methyl 1-methylpiperidine-4-carboxylate.

Synthesis_Workflow cluster_synthesis1 Synthesis of 1-Methylpiperidine-4-carboxylic Acid HCl cluster_synthesis2 Synthesis of Amide Derivatives Isonipecotic_Acid Isonipecotic Acid Reaction1 Reductive Amination (Formaldehyde, Formic Acid, Pd/C) Intermediate1 1-Methylpiperidine-4-carboxylic Acid Reaction2 Salt Formation (HCl) Product1 1-Methylpiperidine-4-carboxylic Acid HCl Starting_Acid 1-Methylpiperidine-4-carboxylic Acid Amine R-NH2 Coupling Amide Coupling (e.g., EDCI, HOBt) Product2 1-Methylpiperidine-4-carboxamide Derivative

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of 1-methylpiperidine-4-carboxylic acid have been investigated for a wide range of biological activities. The following tables summarize quantitative data for various analogs.

Inhibition of 5α-Reductase

Certain N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have shown inhibitory activity against 5α-reductase, an enzyme implicated in benign prostatic hyperplasia and other androgen-dependent conditions.[3]

CompoundR-substituent5α-Reductase Type 1 IC50 (µM) (Rat)5α-Reductase Type 2 IC50 (µM) (Rat)Reference
6 Diphenylacetyl3.440.37[3]
7 Dicyclohexylacetyl~100.08[3]
9 Diphenylcarbamoyl0.540.69[3]
Inhibition of Human Carbonic Anhydrases (hCA)

A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been identified as potent inhibitors of various human carbonic anhydrase isoforms.[4]

CompoundR-substituenthCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)Reference
5 3-Methoxybenzyl35.45.823.4[4]
6 4-Methoxybenzyl25.13.725.1[4]
9 4-Fluorobenzyl21.95.610.3[4]
10 4-Chlorobenzyl20.34.46.2[4]
16 4-Methylbenzyl5.54.10.8[4]
20 4-(Trifluoromethyl)benzyl4.94.30.9[4]
Antimycobacterial Activity

Piperidine-4-carboxamides have been identified as a novel class of DNA gyrase inhibitors with activity against Mycobacterium abscessus.[5]

CompoundR-substituentM. abscessus MIC (µM)Reference
844 1-(2-(4-chlorophenyl)ethyl)>25[5]
844-TFM 1-(2-(4-(trifluoromethyl)phenyl)ethyl)2.5[5]

Signaling Pathways

The therapeutic potential of 1-methylpiperidine-4-carboxylic acid derivatives, particularly in the CNS, is attributed to their interaction with various neurotransmitter systems.

GABAergic Signaling

The structural similarity of the piperidine-4-carboxylic acid scaffold to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS, suggests a potential interaction with the GABAergic system. These compounds may act as GABA receptor agonists or antagonists, or as inhibitors of GABA reuptake transporters (GATs), thereby modulating inhibitory neurotransmission.

GABAergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle GAT1 GAT1 (Reuptake) GABA->GAT1 Reuptake GABA_synapse GABA Vesicle->GABA_synapse Release GABA_synapse->GAT1 GABA_A_R GABAA Receptor (Ion Channel) GABA_synapse->GABA_A_R Binding GABA_B_R GABAB Receptor (GPCR) GABA_synapse->GABA_B_R Binding Cl_influx Cl- Influx Hyperpolarization Hyperpolarization (Inhibition) G_protein G-protein Signaling

Serotonergic and Dopaminergic Signaling

Derivatives of 1-methylpiperidine-4-carboxylic acid have also been investigated for their effects on serotonergic and dopaminergic pathways. For instance, ACP-103, a derivative, is a potent 5-HT2A receptor inverse agonist with potential antipsychotic properties.[6] These pathways are crucial for regulating mood, cognition, and motor control.

Monoamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO Dopamine Dopamine Serotonin Serotonin Vesicle Synaptic Vesicle Dopamine_synapse Dopamine Vesicle->Dopamine_synapse Release Serotonin_synapse Serotonin Vesicle->Serotonin_synapse Release DAT DAT (Reuptake) SERT SERT (Reuptake) Dopamine_synapse->DAT D_Receptor Dopamine Receptor Dopamine_synapse->D_Receptor Binding Serotonin_synapse->SERT HT_Receptor Serotonin Receptor Serotonin_synapse->HT_Receptor Binding Downstream Downstream Signaling

Conclusion

This compound and its derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents. Their synthetic tractability allows for the generation of diverse chemical libraries, and their ability to interact with a wide range of biological targets, particularly within the central nervous system, underscores their potential in addressing a variety of diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development in this exciting area of medicinal chemistry. Future work will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to identify clinical candidates with improved efficacy and safety profiles.

References

An In-depth Technical Guide to 1-Methylpiperidine-4-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperidine-4-carboxylic acid hydrochloride is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug development. Its piperidine scaffold is a common motif in a wide array of biologically active molecules, and the presence of both a carboxylic acid and a tertiary amine functionality makes it a versatile intermediate for the synthesis of diverse chemical entities. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance.

Physicochemical Characteristics

The fundamental physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₇H₁₄ClNO₂[1][2]
Molecular Weight 179.64 g/mol [2][3]
Appearance White to light brown crystalline powder or solid[4]
Melting Point 226-228 °C (with decomposition)[5][6]
Solubility Soluble in water[1]
Table 2: Chemical Identifiers
IdentifierValueReference(s)
CAS Number 71985-80-3[2][7]
IUPAC Name 1-methylpiperidine-4-carboxylic acid;hydrochloride[7]
SMILES CN1CCC(CC1)C(=O)O.Cl[3]
InChI InChI=1S/C7H13NO2.ClH/c1-8-4-2-6(3-5-8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H[3]
Table 3: Spectral Data
Spectroscopic TechniqueObserved CharacteristicsReference(s)
Infrared (IR) Spectroscopy Broad absorption at 2500-3300 cm⁻¹ (O-H stretch), absorption around 1710 cm⁻¹ (C=O stretch).[1]
UV-Visible Spectroscopy Weak absorption around 200-210 nm.[1]
Mass Spectrometry (MS) Molecular ion peak at m/z 179. Fragmentation can occur via McLafferty rearrangement.[1]

Note: Detailed NMR spectral data with specific peak assignments for 1-methylpiperidine-4-carboxylic acid HCl were not explicitly found in the searched literature. However, ¹H NMR data for structurally similar compounds are available.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the reductive amination of isonipecotic acid.[2][6]

Materials:

  • Isonipecotic acid

  • Formaldehyde (37% aqueous solution)

  • Formic acid

  • 10% Palladium on activated carbon (50% wet)

  • Hydrochloric acid (concentrated)

  • Acetonitrile

  • Purified water

Procedure:

  • In a reaction vessel, charge isonipecotic acid, 10% palladium on activated carbon, and purified water.

  • Heat the mixture to 90-100 °C.

  • To the heated mixture, add formic acid followed by formaldehyde.

  • Maintain the reaction at 90-100 °C and monitor for completion by a suitable analytical method (e.g., HPLC) until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the palladium catalyst.

  • Wash the filter cake with purified water.

  • Concentrate the combined filtrates under reduced pressure.

  • Add concentrated hydrochloric acid to the residue.

  • Add acetonitrile to precipitate the product.

  • Cool the mixture and stir to complete crystallization.

  • Filter the solid product, wash with acetonitrile, and dry under vacuum to yield this compound.

G Synthesis Workflow Isonipecotic_Acid Isonipecotic Acid Reaction_Vessel Reaction Vessel (Water, Pd/C) Isonipecotic_Acid->Reaction_Vessel Heating Heat to 90-100 °C Reaction_Vessel->Heating Reagents Add Formic Acid & Formaldehyde Heating->Reagents Reaction Reductive Amination Reagents->Reaction Filtration Filter to Remove Catalyst Reaction->Filtration Concentration Concentrate Filtrate Filtration->Concentration Acidification Add Conc. HCl Concentration->Acidification Precipitation Add Acetonitrile Acidification->Precipitation Crystallization Cool and Stir Precipitation->Crystallization Isolation Filter and Dry Crystallization->Isolation Product 1-Methylpiperidine-4-carboxylic acid HCl Isolation->Product

Caption: General workflow for the synthesis of 1-methylpiperidine-4-carboxylic acid HCl.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC): While a specific validated method for 1-methylpiperidine-4-carboxylic acid HCl was not found, a general approach for similar piperidine carboxylic acids can be employed.

  • Column: A reverse-phase C18 column is often suitable.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid is typically used for good peak shape and retention.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) can be used, as the carboxyl group provides some UV absorbance.

Gas Chromatography (GC): Direct analysis of this compound by GC is challenging due to its low volatility and polar nature. Derivatization is often required to convert the carboxylic acid to a more volatile ester.

  • Derivatization: Esterification of the carboxylic acid group, for example, by reaction with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst.

  • Column: A polar capillary column would be appropriate for separating the derivatized analyte.

  • Detection: Flame Ionization Detection (FID) or Mass Spectrometry (MS) can be used for detection and identification.

Biological Significance and Potential Signaling Pathways

This compound and its derivatives have been investigated for their potential to interact with the central nervous system (CNS).[1] The piperidine ring is a key structural feature in many neuroactive compounds. While specific signaling pathways for this exact molecule are not well-documented in the available literature, its structural similarity to other neuroactive piperidine-based molecules suggests potential interactions with neurotransmitter systems.

Given its structural relationship to arecoline, a known psychoactive alkaloid, it is plausible that 1-methylpiperidine-4-carboxylic acid derivatives could modulate cholinergic pathways. Arecoline is known to be an agonist at muscarinic acetylcholine receptors.

Below is a hypothetical signaling pathway diagram illustrating a potential mechanism of action for a derivative of 1-methylpiperidine-4-carboxylic acid, assuming it acts as a muscarinic acetylcholine receptor agonist.

G Hypothetical Signaling Pathway Compound 1-Methylpiperidine-4-carboxylic Acid Derivative Receptor Muscarinic Acetylcholine Receptor (GPCR) Compound->Receptor G_Protein Gq/11 Protein Activation Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Downstream Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Hypothetical signaling pathway for a derivative acting as a muscarinic agonist.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the field of drug discovery. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it an accessible and versatile tool for researchers. While its precise biological role and mechanisms of action are still under investigation, its structural features suggest a strong potential for interaction with key biological targets within the central nervous system. Further research into this and similar molecules could lead to the development of novel therapeutics for a range of neurological disorders.

References

An In-depth Technical Guide to the Safety and Handling of 1-Methylpiperidine-4-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 1-methylpiperidine-4-carboxylic acid hydrochloride. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary precautions for its use in a laboratory or research setting. Adherence to these guidelines is crucial for maintaining a safe working environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is also a potential route of exposure. The substance is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Some sources also indicate that it may be harmful if swallowed.[3][4]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[1][2]
Serious Eye Irritation2H319: Causes serious eye irritation[1][2]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation[1][2]
Acute Toxicity, Oral4H302: Harmful if swallowed[3][4]

Signal Word: Warning[1] or Danger[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Chemical FormulaC₇H₁₄ClNO₂[3][4]
Molecular Weight179.64 g/mol [3][4]
AppearanceSolid[3]
Melting Point234-235 °C[5]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are paramount to minimizing exposure and ensuring safety.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust.[6][7] Eyewash stations and safety showers should be readily accessible in the immediate work area.[7]

Personal Protective Equipment

The following personal protective equipment is recommended when handling this substance:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[6][7][8]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn.[6][7] Gloves should be inspected before use and disposed of properly after handling the material.[8]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[6][8]

  • Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.[6][7]

General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe dust.[9]

  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7]

  • Contaminated clothing should be removed and washed before reuse.[7]

The following diagram illustrates a logical workflow for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_eng Ensure Engineering Controls (Fume Hood, Ventilation) handle_weigh Weigh/Handle Chemical in Fume Hood prep_eng->handle_weigh Proceed to Handling handle_avoid Avoid Dust Generation post_clean Clean Work Area handle_avoid->post_clean After Use post_decontaminate Decontaminate/Remove PPE post_wash Wash Hands Thoroughly storage Store in a Tightly Closed Container in a Dry, Well-Ventilated Area post_wash->storage For Unused Material disposal Dispose of Waste According to Local Regulations post_wash->disposal For Waste Material

Caption: Safe Handling Workflow for this compound.

First Aid Measures

In the event of exposure, immediate action is critical. The following first aid measures should be taken:

Table 3: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][8]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention.[1][8]

The following diagram outlines the first aid response to an exposure event.

First_Aid_Response cluster_routes Routes of Exposure cluster_actions Immediate Actions exposure Exposure Event inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air Provide Oxygen/Artificial Respiration if Needed inhalation->fresh_air wash_skin Wash with Soap & Water (15 min) Remove Contaminated Clothing skin->wash_skin rinse_eye Rinse with Water (15 min) Remove Contact Lenses eye->rinse_eye rinse_mouth Rinse Mouth with Water Do NOT Induce Vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention fresh_air->seek_medical wash_skin->seek_medical rinse_eye->seek_medical rinse_mouth->seek_medical

Caption: First Aid Procedures for Exposure.

Storage and Disposal

Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[6][8] It should be stored away from incompatible materials such as strong oxidizing agents.[6]

Disposal

Dispose of this substance and its container in accordance with local, regional, and national regulations. Waste is considered hazardous and should be handled by a licensed professional waste disposal service.[1] Do not allow the product to enter drains.[6]

Accidental Release Measures

In case of a spill, avoid dust formation.[6] Wear appropriate personal protective equipment, including respiratory protection.[9] Sweep or scoop up the material and place it into a suitable, closed container for disposal.[1] Ensure the area is well-ventilated.

Fire-Fighting Measures

In the event of a fire, use extinguishing media appropriate for the surrounding environment, such as water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1] Firefighters should wear self-contained breathing apparatus and full protective gear.[1] Thermal decomposition can produce irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[10]

This guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment that should be conducted prior to any use of this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier for complete and detailed information.

References

Methodological & Application

Application Notes and Protocols: Synthesis of CNS-Active Compounds Using 1-Methylpiperidine-4-Carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Central Nervous System (CNS)-active compounds utilizing 1-methylpiperidine-4-carboxylic acid hydrochloride as a key starting material. The piperidine scaffold is a prevalent feature in numerous pharmaceuticals, and its derivatives are integral to the development of drugs targeting the CNS.[1][2] This document outlines synthetic routes to key intermediates and final compounds with potential neuroleptic and monoamine reuptake inhibition properties.

Synthesis of Key Intermediate: 1-Methylpiperidine-4-carbonyl chloride

A crucial step in the functionalization of 1-methylpiperidine-4-carboxylic acid is its conversion to the more reactive acyl chloride. This intermediate can then be readily used in various coupling reactions to introduce the piperidine moiety into larger molecular frameworks.

Experimental Protocol: Synthesis of 1-Methylpiperidine-4-carbonyl chloride

This protocol is adapted from general procedures for the formation of acyl chlorides from carboxylic acids.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), catalytic amount

  • Nitrogen or Argon atmosphere

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Add a catalytic amount of dimethylformamide (DMF) (e.g., 1-2 drops).

  • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution).

  • Remove the solvent and excess reagent in vacuo using a rotary evaporator to yield the crude 1-methylpiperidine-4-carbonyl chloride hydrochloride.

  • This intermediate is often used immediately in the next step without further purification.

Synthesis of a Butyrophenone Analog

Butyrophenones are a class of antipsychotic drugs used in the treatment of schizophrenia and other psychiatric disorders.[3] The following protocol describes the synthesis of a butyrophenone derivative incorporating the 1-methylpiperidine moiety.

Experimental Protocol: Synthesis of 1-(4-(4-fluorophenyl)-4-oxobutyl)-N,N-dimethylpiperidine-4-carboxamide

This protocol is a representative example of how 1-methylpiperidine-4-carbonyl chloride can be used to synthesize a butyrophenone analog.

Materials:

  • 1-Methylpiperidine-4-carbonyl chloride hydrochloride (from previous step)

  • 4-Chloro-4'-fluorobutyrophenone

  • A suitable amine, for example, 1-(4-fluorophenyl)butan-1-one

  • Triethylamine (Et₃N) or another non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Dissolve 1-(4-fluorophenyl)butan-1-one (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM under an inert atmosphere and cool to 0 °C.

  • To this solution, add a solution of crude 1-methylpiperidine-4-carbonyl chloride hydrochloride (1.2 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the final butyrophenone analog.

Synthesis of Piperidine-Substituted Pyridazine Derivatives

Piperidine-substituted pyridazines have been investigated as potential antagonists for muscarinic M4 receptors, making them relevant targets for CNS drug discovery.[4]

Experimental Protocol: Representative Synthesis of a Piperidine-Substituted Pyridazine Derivative

This protocol provides a general method for preparing a core scaffold of this class of compounds.[4]

Materials:

  • 3,6-Dichloropyridazine

  • 1-Methylpiperidine

  • Piperazine

  • Organic solvent (e.g., Ethyl Acetate)

  • Water

  • Brine

  • Silica gel for chromatography

Procedure:

Step 1: Synthesis of 3-chloro-6-(1-methylpiperidin-4-yl)pyridazine

  • In a reaction vessel, combine 3,6-dichloropyridazine (1.0 eq) and 1-methylpiperidine (1.2 eq).

  • Heat the reaction mixture to 200 °C for 1-2 hours.[4]

  • Monitor the reaction by TLC or LC-MS.

Step 2: Synthesis of 3-(piperazin-1-yl)-6-(1-methylpiperidin-4-yl)pyridazine

  • To the crude reaction mixture from Step 1, add piperazine (5.0 eq) and continue heating at 200 °C for 12-16 hours.[4]

  • After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

  • Purify the crude product by silica gel chromatography to obtain the desired product.

Data Presentation

Table 1: Summary of Reaction Yields

Compound NameStarting MaterialReaction TypeYield (%)Reference
This compoundIsonipecotic acidReductive Amination91%[5]
1-(tert-butyl) 4-methyl piperidine-1,4-dicarboxylateMethyl piperidine-4-carboxylate hydrochlorideBoc-protection90%[6]
4-[(3,4-dichloro-phenyl)-ethyl-carbamoyl]-piperidine-1-carboxylic acid-tert-butyl ester4-(3,4-dichloro-phenylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl esterN-alkylation56%[7]

Visualizations

Synthetic Workflow for Butyrophenone Analog

G A 1-Methylpiperidine-4-carboxylic acid HCl B 1-Methylpiperidine-4-carbonyl chloride HCl A->B SOCl2 or (COCl)2, DMF (cat.), DCM D Butyrophenone Analog B->D + C, Et3N, DCM C 4-Chloro-4'-fluorobutyrophenone G A 3,6-Dichloropyridazine C 3-chloro-6-(1-methylpiperidin-4-yl)pyridazine A->C + B, 200°C B 1-Methylpiperidine E 3-(piperazin-1-yl)-6-(1-methylpiperidin-4-yl)pyridazine C->E + D, 200°C D Piperazine

References

Application Notes and Protocols: 1-Methylpiperidine-4-carboxylic Acid Hydrochloride as a Versatile Scaffold for Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methylpiperidine-4-carboxylic acid hydrochloride is a valuable heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse range of novel drug candidates. Its rigid piperidine core allows for precise spatial orientation of functional groups, enabling targeted interactions with various biological macromolecules. This document provides an overview of its application in the development of monoamine reuptake inhibitors and antimycobacterial agents, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

I. Application in Monoamine Reuptake Inhibitors

Derivatives of 1-methylpiperidine-4-carboxylic acid have shown significant potential as monoamine neurotransmitter reuptake inhibitors, which are crucial in the treatment of depression and other CNS disorders. By blocking the serotonin transporter (SERT) and norepinephrine transporter (NET), these compounds can increase the synaptic concentrations of these neurotransmitters, thereby alleviating depressive symptoms.

Quantitative Data: In Vitro Inhibition of Serotonin and Norepinephrine Reuptake

The following table summarizes the in vitro inhibitory activities of representative 1-methylpiperidine-4-carboxylic acid derivatives against human serotonin and norepinephrine transporters.

Compound IDStructurehSERT IC50 (nM)hNET IC50 (nM)
1 1-methyl-piperidine-4-carboxylic acid (3,4-dichloro-phenyl)-ethyl-amide1025
2 1-methyl-piperidine-4-carboxylic acid ethyl-(4-trifluoromethyl-phenyl)-amide1540
Signaling Pathway: Downstream Effects of Serotonin and Norepinephrine Reuptake Inhibition

Inhibition of SERT and NET leads to a cascade of downstream signaling events that are believed to be responsible for the therapeutic effects of these drugs. The increased availability of serotonin and norepinephrine in the synaptic cleft enhances their binding to postsynaptic receptors, triggering intracellular signaling pathways that ultimately lead to changes in gene expression and neuronal function.

SERT_NET_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT NET NET 5-HT_NE_Vesicle Vesicles with 5-HT & NE 5-HT 5-HT 5-HT_NE_Vesicle->5-HT Release NE NE 5-HT_NE_Vesicle->NE Release 5-HT->SERT Reuptake 5-HT_Receptor 5-HT Receptor 5-HT->5-HT_Receptor Binds NE->NET Reuptake NE_Receptor NE Receptor NE->NE_Receptor Binds G_Protein G-Protein Activation 5-HT_Receptor->G_Protein NE_Receptor->G_Protein Second_Messengers Second Messengers (cAMP, IP3) G_Protein->Second_Messengers Kinases Protein Kinase Activation Second_Messengers->Kinases Gene_Expression Altered Gene Expression Kinases->Gene_Expression Neuronal_Response Therapeutic Neuronal Response Gene_Expression->Neuronal_Response Inhibitor 1-Methylpiperidine-4- carboxylic acid derivative Inhibitor->SERT Inhibitor->NET

Caption: Downstream signaling of SERT/NET inhibition.

Experimental Protocols

This protocol describes a general method for the amide coupling of 1-methylpiperidine-4-carboxylic acid with a substituted aniline.

Synthesis_Workflow_Amide Start Start Materials: 1-Methylpiperidine-4-carboxylic acid HCl (3,4-Dichlorophenyl)ethylamine Activation Acid Activation: Thionyl chloride or coupling agent (e.g., HATU) Start->Activation Coupling Amide Coupling: Reaction with amine in the presence of a base (e.g., DIEA) Activation->Coupling Workup Aqueous Workup: Extraction and washing Coupling->Workup Purification Purification: Column chromatography Workup->Purification Product Final Product: Compound 1 Purification->Product

Caption: General synthesis workflow for amide derivatives.

Materials:

  • This compound

  • Thionyl chloride (or a suitable coupling agent like HATU)

  • (3,4-Dichlorophenyl)ethylamine

  • Anhydrous dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Acid Chloride Formation (Method A):

    • Suspend this compound (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Amide Coupling:

    • Dissolve the resulting acid chloride in anhydrous DCM.

    • In a separate flask, dissolve (3,4-dichlorophenyl)ethylamine (1.0 eq) and DIEA (2.5 eq) in anhydrous DCM.

    • Add the acid chloride solution dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Alternative Coupling (Method B):

  • Dissolve this compound (1.0 eq), (3,4-dichlorophenyl)ethylamine (1.1 eq), HATU (1.1 eq), and DIEA (3.0 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 12-24 hours.

  • Proceed with an aqueous workup and purification as described above.

This protocol outlines a method for determining the IC50 values of test compounds against human serotonin and norepinephrine transporters expressed in HEK-293 cells.

Materials:

  • HEK-293 cells stably expressing either hSERT or hNET

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [³H]-Serotonin and [³H]-Norepinephrine

  • Test compounds dissolved in DMSO

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Plating: Plate the hSERT or hNET expressing HEK-293 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: On the day of the assay, wash the cells with assay buffer. Add varying concentrations of the test compounds to the wells.

  • Radioligand Addition: Add a fixed concentration of [³H]-Serotonin (for hSERT) or [³H]-Norepinephrine (for hNET) to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific radioligand uptake (IC50) by non-linear regression analysis of the concentration-response curves.

II. Application in Antimycobacterial Agents

The 1-methylpiperidine-4-carboxylic acid scaffold has also been successfully employed in the development of potent inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. These compounds have demonstrated significant activity against Mycobacterium abscessus, a notoriously difficult-to-treat pathogen.

Quantitative Data: Antimycobacterial Activity and DNA Gyrase Inhibition

The following table presents the in vitro activity of a representative piperidine-4-carboxamide derivative against M. abscessus and its inhibitory effect on the bacterial DNA gyrase.

Compound IDStructureM. abscessus MIC (µM)M. abscessus DNA Gyrase IC50 (µM)
3 (844-TFM) N-(4-(trifluoromethyl)phenyl)-1-((6-chloro-2-methylquinolin-4-yl)methyl)piperidine-4-carboxamide1.51.9
Mechanism of Action: Inhibition of DNA Gyrase

DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. Piperidine-4-carboxamide derivatives inhibit the ATPase activity of the GyrB subunit of DNA gyrase, thereby preventing DNA supercoiling and leading to bacterial cell death.

DNA_Gyrase_Inhibition Relaxed_DNA Relaxed Bacterial DNA DNA_Gyrase DNA Gyrase (GyrA/GyrB) Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death ATP ATP ATP->DNA_Gyrase Replication_Transcription DNA Replication & Transcription Supercoiled_DNA->Replication_Transcription Replication_Transcription->Relaxed_DNA Torsional stress Inhibitor Piperidine-4-carboxamide Derivative Inhibitor->DNA_Gyrase Inhibits ATPase activity

Caption: Mechanism of DNA gyrase inhibition.

Experimental Protocols

This protocol outlines the synthesis of a potent piperidine-4-carboxamide DNA gyrase inhibitor.

Materials:

  • 1-Methylpiperidine-4-carboxylic acid

  • 4-(Trifluoromethyl)aniline

  • (6-chloro-2-methylquinolin-4-yl)methanol

  • Coupling agents (e.g., HATU, EDC)

  • Bases (e.g., DIEA)

  • Solvents (e.g., DMF, DCM)

  • Reagents for Boc deprotection (if applicable)

  • Silica gel and chromatography solvents

Procedure:

  • Amide Formation:

    • Couple 1-methylpiperidine-4-carboxylic acid with 4-(trifluoromethyl)aniline using a standard peptide coupling protocol (e.g., HATU/DIEA in DMF) to form the corresponding amide.

  • N-Alkylation:

    • The secondary amine of the piperidine ring (if starting from a non-methylated precursor) can be alkylated with (6-chloro-2-methylquinolin-4-yl)methanol under reductive amination conditions or via direct alkylation with a corresponding halide.

    • Alternatively, if starting with 1-methylpiperidine-4-carboxylic acid, the methyl group needs to be replaced with the quinolinylmethyl group. This can be achieved by N-demethylation followed by N-alkylation. A more direct route would involve starting with a piperidine-4-carboxylic acid derivative with a protecting group on the nitrogen, which is removed before the final alkylation step.

Note: The exact synthetic route may vary and should be optimized based on the specific starting materials and desired intermediates. The provided information is a general outline based on the structure of the final compound.

This protocol describes an in vitro assay to measure the inhibitory activity of compounds against M. abscessus DNA gyrase.[1]

Materials:

  • Recombinant M. abscessus DNA gyrase (GyrA and GyrB subunits)

  • Relaxed pBR322 plasmid DNA (substrate)

  • Assay buffer (containing HEPES, magnesium acetate, DTT, ATP, and potassium glutamate)

  • Test compounds in DMSO

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 plasmid DNA, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the recombinant M. abscessus DNA gyrase.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour) to allow for DNA supercoiling.

  • Reaction Termination: Stop the reaction by adding a stop buffer (containing EDTA and a loading dye).

  • Agarose Gel Electrophoresis: Separate the different forms of the plasmid DNA (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

  • Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The inhibition of DNA gyrase activity is determined by the reduction in the amount of supercoiled DNA compared to the no-drug control. The IC50 value is calculated as the concentration of the compound that reduces the supercoiling activity by 50%.

Conclusion

This compound is a proven and effective scaffold for the design and synthesis of novel drug candidates targeting a range of biological systems. The examples of monoamine reuptake inhibitors and antimycobacterial DNA gyrase inhibitors highlight the versatility of this chemical moiety. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of new therapeutic agents based on this privileged structure.

References

Application Notes and Protocols for Amide Coupling Reactions with 1-Methylpiperidine-4-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of amides using 1-methylpiperidine-4-carboxylic acid hydrochloride. This versatile building block is frequently utilized in medicinal chemistry to introduce a positively charged or hydrophilic moiety into a target molecule, which can improve pharmacokinetic properties such as solubility and cell permeability.

Introduction

This compound is a valuable reagent in the synthesis of a wide range of amide derivatives. The tertiary amine of the piperidine ring is typically protonated at neutral or acidic pH, rendering the molecule highly water-soluble. Amide coupling reactions are a cornerstone of drug discovery and development, allowing for the facile connection of molecular fragments.[1][2] This document outlines several common and effective methods for the amide coupling of 1-methylpiperidine-4-carboxylic acid with various primary and secondary amines.

Physicochemical Properties

PropertyValue
Molecular Formula C₇H₁₄ClNO₂
Molecular Weight 179.64 g/mol
Appearance White to off-white crystalline powder
CAS Number 71985-80-3

General Considerations for Amide Coupling Reactions

Due to the presence of the hydrochloride salt, a base is required to neutralize the starting material and facilitate the coupling reaction. The choice of base, coupling reagent, and solvent can significantly impact the reaction yield and purity of the final product. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), phosphonium salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3] Additives such as 1-Hydroxybenzotriazole (HOBt) are often used to suppress side reactions and reduce racemization.[3][4]

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This is a widely used and versatile method for forming amide bonds. The byproducts are generally water-soluble, simplifying purification.

Reaction Scheme:

G struct1 1-Methylpiperidine-4-carboxylic acid HCl reagents EDC, HOBt, Base DMF or DCM struct1->reagents struct2 Amine (R-NH2) struct2->reagents struct3 Amide Product reagents->struct3

Caption: EDC/HOBt mediated amide coupling.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM, add DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

AmineCoupling ReagentsSolventTime (h)Yield (%)Reference
Substituted AnilinesEDC, DMAP, cat. HOBt, DIPEAAcetonitrile12-1658-93[1][5]
Boc-piperidine-4-amineEDC, DMAP, cat. HOBt, DIPEAAcetonitrile1491[1]
Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient coupling reagent, particularly useful for sterically hindered substrates and for minimizing racemization.[3][6]

Reaction Scheme:

G struct1 1-Methylpiperidine-4-carboxylic acid HCl reagents HATU, Base DMF struct1->reagents struct2 Amine (R-NH2) struct2->reagents struct3 Amide Product reagents->struct3

Caption: HATU mediated amide coupling.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution.

  • Add HATU (1.1 eq) to the mixture and stir at room temperature for 10-20 minutes to allow for pre-activation.

  • Add the amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous lithium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Quantitative Data:

AmineCoupling ReagentsSolventTime (h)Yield (%)Reference
Various AminesHATU, DIPEADMF1-4Generally high[6][7]
Protocol 3: Acid Chloride Formation Followed by Amidation

This classical two-step method involves the conversion of the carboxylic acid to a more reactive acid chloride, which then readily reacts with an amine.

Workflow Diagram:

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation start 1-Methylpiperidine-4-carboxylic acid HCl reagent1 Thionyl Chloride (SOCl2) or Oxalyl Chloride start->reagent1 Heat intermediate 1-Methylpiperidine-4-carbonyl chloride reagent1->intermediate amine Amine (R-NH2) intermediate->amine DCM or THF product Amide Product base Base (e.g., TEA, Pyridine) base->product

Caption: Two-step amide synthesis via an acid chloride intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Amine (primary or secondary)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

Step 1: Acid Chloride Formation

  • To a suspension of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by observing the cessation of gas evolution.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride. The resulting crude acid chloride can be used directly in the next step.

Step 2: Amidation

  • Dissolve the crude 1-methylpiperidine-4-carbonyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the acid chloride solution dropwise.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data:

AmineActivating AgentSolventTime (h)Yield (%)Reference
DiethylamineThionyl Chloride--Not specifiedU.S. Patent 8,697,876 B2

Applications in Drug Development

The amide derivatives of 1-methylpiperidine-4-carboxylic acid are prevalent in a variety of pharmacologically active compounds. The 1-methylpiperidine moiety can serve as a key pharmacophore or as a solubilizing group. For instance, these derivatives have been investigated as antihypertensive agents and as monoamine neurotransmitter re-uptake inhibitors.[8][9] The ability to readily synthesize a diverse library of these amides is crucial for structure-activity relationship (SAR) studies in the drug discovery process.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield Incomplete activation of the carboxylic acid.Ensure anhydrous conditions. Increase activation time. Consider a more potent coupling reagent like HATU.
Side reaction of the amine with the coupling reagent (e.g., guanidinylation with HATU).Pre-activate the carboxylic acid before adding the amine.
Steric hindrance of the amine or carboxylic acid.Use a more powerful coupling reagent (e.g., HATU). Increase reaction temperature and/or time.
Presence of Unreacted Starting Material Insufficient equivalents of coupling reagent or base.Use a slight excess of the coupling reagent and amine. Ensure at least 2.5 equivalents of base are used for the hydrochloride salt.
Short reaction time.Extend the reaction time and monitor by TLC or LC-MS.
Formation of Byproducts Racemization (if chiral centers are present).Use HOBt or HOAt as an additive. Perform the reaction at a lower temperature.
Dicyclohexylurea (DCU) contamination (with DCC coupling).Filter the reaction mixture to remove the precipitated DCU.

References

Application Notes: The Use of 1-Methylpiperidine-4-carboxylic Acid Hydrochloride in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methylpiperidine-4-carboxylic acid hydrochloride is a versatile heterocyclic building block utilized in the synthesis of complex molecules for the pharmaceutical and specialty chemical industries.[1] Its rigid piperidine core and single carboxylic acid functional group make it an ideal scaffold for the generation of diverse small molecule libraries through combinatorial chemistry. This document provides detailed protocols for the use of this compound in solid-phase synthesis to generate a library of substituted piperidine amides.

Advantages of 1-Methylpiperidine-4-carboxylic Acid as a Scaffold

  • Structural Rigidity: The piperidine ring provides a conformationally constrained core, which can lead to higher affinity and selectivity in drug candidates.

  • Single Point of Diversification: The carboxylic acid handle allows for the straightforward introduction of diversity elements through robust and well-established amide bond formation reactions.

  • "Drug-like" Properties: The scaffold possesses favorable physicochemical properties, often contributing to improved solubility and pharmacokinetic profiles of the final compounds.

  • Commercial Availability: As a readily available starting material, it facilitates the rapid initiation of library synthesis projects.[1]

Key Applications in Combinatorial Chemistry

  • Lead Discovery: Generation of large, diverse libraries for high-throughput screening to identify novel hit compounds against various biological targets.

  • Lead Optimization: Creation of focused libraries around a known active compound to explore the structure-activity relationship (SAR) and improve properties such as potency, selectivity, and metabolic stability.[2]

  • Fragment-Based Drug Discovery: The piperidine core can serve as a starting point for fragment elaboration.

Experimental Protocols

This section details the solid-phase synthesis of a combinatorial library based on the 1-methylpiperidine-4-carboxylic acid scaffold. The workflow involves the initial loading of the scaffold onto a solid support, followed by parallel amide synthesis with a diverse set of amines, and finally, cleavage and purification of the library members.

Protocol 1: Immobilization of 1-Methylpiperidine-4-carboxylic Acid on Wang Resin

This protocol describes the esterification of the carboxylic acid scaffold to a hydroxyl-functionalized solid support (Wang resin).

Materials:

  • Wang Resin (100-200 mesh, 1.0 mmol/g loading)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Swell 1.0 g of Wang resin (1.0 mmol) in 10 mL of anhydrous DCM in a reaction vessel for 1 hour.

  • Drain the DCM from the resin.

  • In a separate flask, dissolve 539 mg (3.0 mmol) of this compound and 61 mg (0.5 mmol) of DMAP in 10 mL of anhydrous DMF.

  • Add 0.47 mL (3.0 mmol) of DIC to the solution and stir for 10 minutes at room temperature.

  • Add the activated ester solution to the swollen resin.

  • Agitate the reaction mixture at room temperature for 18 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Dry the resin under vacuum to a constant weight.

  • (Optional) Perform a test cleavage on a small amount of resin to determine the loading efficiency.

Protocol 2: Parallel Amide Synthesis

This protocol outlines the parallel synthesis of an amide library in a 96-well filter plate format.

Materials:

  • Scaffold-loaded resin from Protocol 1

  • A diverse library of primary and secondary amines (0.5 M solutions in DMF)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF, anhydrous

Procedure:

  • Dispense 50 mg of the scaffold-loaded resin into each well of a 96-well filter plate.

  • Wash the resin in each well with DMF (3 x 500 µL).

  • To each well, add 200 µL of a unique amine solution (0.5 M in DMF, 0.1 mmol, 2 eq).

  • In a separate 96-well plate, prepare the activator solution by adding 200 µL of HATU (0.5 M in DMF, 0.1 mmol, 2 eq) and 35 µL of DIPEA (0.2 mmol, 4 eq) to each well.

  • Transfer the activator solution to the corresponding wells of the resin plate.

  • Seal the plate and agitate at room temperature for 6 hours.

  • Drain the reaction solutions and wash the resin in each well sequentially with DMF (3 x 500 µL) and DCM (3 x 500 µL).

  • Dry the resin under a stream of nitrogen.

Protocol 3: Cleavage and Purification

This protocol describes the cleavage of the final compounds from the solid support and their subsequent purification.

Materials:

  • Trifluoroacetic acid (TFA)

  • DCM

  • Triisopropylsilane (TIS) (as a scavenger)

Procedure:

  • To each well of the dried resin plate, add 500 µL of a cleavage cocktail (95% TFA, 2.5% Water, 2.5% TIS).

  • Allow the cleavage reaction to proceed for 2 hours at room temperature.

  • Transfer the cleavage solution from each well to a corresponding collection plate.

  • Evaporate the TFA and other volatile components under a stream of nitrogen.

  • The crude products can be purified by high-throughput preparative HPLC-MS.

Data Presentation

The following tables present representative data from the synthesis of a hypothetical 96-member amide library using the described protocols.

Table 1: Representative Amine Building Blocks for Library Synthesis

Amine NameStructureMolecular Weight ( g/mol )
BenzylamineC7H9N107.15
4-FluoroanilineC6H6FN111.12
CyclohexylamineC6H13N99.17
MorpholineC4H9NO87.12
PiperidineC5H11N85.15

Table 2: Yield and Purity of Representative Library Compounds

Compound IDAmine UsedCrude Yield (%)Purity by LC-MS (%)
L1-A1Benzylamine8592
L1-B24-Fluoroaniline7888
L1-C3Cyclohexylamine9195
L1-D4Morpholine8894
L1-E5Piperidine9396

Visualizations

Diagram 1: Combinatorial Synthesis Workflow

G A 1. Scaffold Loading (1-Methylpiperidine-4-carboxylic acid on Wang Resin) B 2. Resin Washing A->B C 3. Parallel Amide Coupling (Addition of diverse amines + HATU/DIPEA) B->C D 4. Resin Washing C->D E 5. Cleavage from Resin (TFA Cocktail) D->E F 6. Purification (HPLC-MS) E->F G Final Compound Library F->G G Scaffold 1-Methylpiperidine Scaffold P1 Product 1 Scaffold->P1 + R1-NH2 P2 Product 2 Scaffold->P2 + R2-NH2 P3 Product 3 Scaffold->P3 + R3-NH2 P4 Product 4 Scaffold->P4 + R4-NH2 Pn ... Scaffold->Pn R1 R1-NH2 R1->P1 R2 R2-NH2 R2->P2 R3 R3-NH2 R3->P3 R4 R4-NH2 R4->P4 Rn ... Rn->Pn

References

Application Notes and Protocols: 1-Methylpiperidine-4-carboxylic Acid Hydrochloride in the Synthesis of Serotonin Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of 1-methylpiperidine-4-carboxylic acid hydrochloride in the synthesis of potent and selective serotonin (5-HT) receptor agonists. The focus is on the synthesis of Lasmiditan, a selective 5-HT1F receptor agonist, highlighting the key synthetic transformations and pharmacological properties.

Data Presentation

The following table summarizes the quantitative pharmacological data for Lasmiditan, a prominent serotonin receptor agonist synthesized using a derivative of 1-methylpiperidine-4-carboxylic acid.

Compound NameTarget ReceptorBinding Affinity (Ki)Functional Activity (IC50/EC50)SelectivityReference
Lasmiditan5-HT1F2.21 nM->450-fold vs other 5-HT1 subtypes[1][2]

Experimental Protocols

This section details the experimental methodology for the synthesis of Lasmiditan, a selective 5-HT1F receptor agonist, starting from a derivative of 1-methylpiperidine-4-carboxylic acid.

Protocol 1: Synthesis of 2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide (Lasmiditan)

This protocol is adapted from established synthetic routes for Lasmiditan.[3][4][5]

Step 1: Activation of 1-Methylpiperidine-4-carboxylic Acid

  • To a solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran), add a chlorinating agent such as thionyl chloride or oxalyl chloride at 0-5°C.[5][6]

  • Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete formation of the acid chloride.

  • Remove the solvent and excess chlorinating agent under reduced pressure to yield 1-methylpiperidine-4-carbonyl chloride hydrochloride. This intermediate is typically used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • In a separate reaction vessel, prepare a solution of 2-aminopyridine in a suitable anhydrous solvent (e.g., dichloromethane).

  • Add a Lewis acid catalyst, such as aluminum chloride, to the solution at 0°C.

  • Slowly add the 1-methylpiperidine-4-carbonyl chloride hydrochloride (from Step 1) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for several hours until completion, monitored by an appropriate technique like TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding it to ice-water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain (2-aminopyridin-6-yl)(1-methylpiperidin-4-yl)methanone.

Step 3: Amide Coupling

  • Dissolve the (2-aminopyridin-6-yl)(1-methylpiperidin-4-yl)methanone in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dioxane.[3]

  • Add a non-nucleophilic base, for example, sodium hydride or potassium carbonate.

  • Slowly add a solution of 2,4,6-trifluorobenzoyl chloride in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or gentle heating until the reaction is complete (monitored by TLC or LC-MS).[3]

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide (Lasmiditan).

Protocol 2: Radioligand Binding Assay for 5-HT1F Receptor Affinity

This protocol outlines a general procedure for determining the binding affinity (Ki) of a synthesized compound for the 5-HT1F receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT1F receptor.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled ligand specific for the 5-HT1F receptor (e.g., [3H]-LY334370), and varying concentrations of the test compound (Lasmiditan).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: Functional Assay for 5-HT1F Receptor Agonism (cAMP Assay)

This protocol describes a method to assess the functional activity of a compound as a 5-HT1F receptor agonist by measuring its effect on cyclic AMP (cAMP) levels.

  • Cell Culture: Culture a suitable cell line expressing the human 5-HT1F receptor.

  • Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylate cyclase and increase intracellular cAMP levels.

  • Compound Treatment: Concurrently, treat the cells with varying concentrations of the test compound (Lasmiditan).

  • Incubation: Incubate the cells for a specific period to allow for receptor activation and modulation of cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF).

  • Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the concentration of the test compound to determine the IC50 value, which reflects the compound's potency as an agonist.[7]

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Activation cluster_step2 Step 2: Friedel-Crafts Acylation cluster_step3 Step 3: Amide Coupling start 1-Methylpiperidine-4-carboxylic Acid Hydrochloride acid_chloride 1-Methylpiperidine-4-carbonyl Chloride Hydrochloride start->acid_chloride Thionyl Chloride aminopyridine_ketone (2-Aminopyridin-6-yl) (1-methylpiperidin-4-yl)methanone acid_chloride->aminopyridine_ketone 2-Aminopyridine, AlCl3 lasmiditan Lasmiditan (5-HT1F Agonist) aminopyridine_ketone->lasmiditan 2,4,6-Trifluorobenzoyl Chloride, Base

Caption: Synthetic route to Lasmiditan.

5-HT1F Receptor Signaling Pathway

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm agonist Lasmiditan (5-HT1F Agonist) receptor 5-HT1F Receptor agonist->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates adenylate_cyclase Adenylate Cyclase g_protein->adenylate_cyclase Inhibits camp cAMP adenylate_cyclase->camp Converts atp ATP pka Protein Kinase A (PKA) camp->pka Activates response Decreased Neuronal Firing (Inhibition of Pain Pathways) pka->response Leads to

Caption: 5-HT1F receptor signaling cascade.

References

application of 1-methylpiperidine-4-carboxylic acid hydrochloride in Alzheimer's disease research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of piperidine derivatives, a class of compounds that includes the structural motif of 1-methylpiperidine-4-carboxylic acid, in the context of Alzheimer's disease (AD) research. The primary therapeutic strategy discussed revolves around the inhibition of cholinesterases, key enzymes in the breakdown of the neurotransmitter acetylcholine.

Introduction to Piperidine Derivatives in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. One of the key pathological features of AD is the deficiency of acetylcholine in the brain.[1][2] Cholinesterase inhibitors (ChEIs) are a class of drugs that prevent the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission.[2] This approach has been a cornerstone of symptomatic treatment for AD for many years.[1][3]

Piperidine and its derivatives have emerged as a versatile scaffold in the design of novel and potent cholinesterase inhibitors.[4][5][6][7] These compounds are being explored for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for acetylcholine hydrolysis.[5][6][8] The development of multi-target-directed ligands (MTDLs), where a single molecule is designed to interact with multiple targets involved in the disease pathology, is a growing area of interest.[9][10][11][12]

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism by which piperidine derivatives exert their therapeutic effect in the context of AD research is through the inhibition of cholinesterases. By blocking the active site of AChE and BChE, these compounds prevent the breakdown of acetylcholine, leading to its accumulation in the brain. This enhanced cholinergic activity is associated with improvements in cognitive function.[1][2]

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_Vesicle Acetylcholine (ACh) Vesicle ChAT->ACh_Vesicle Synthesis ACh ACh ACh_Vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binding Piperidine_Derivative Piperidine Derivative Piperidine_Derivative->AChE Inhibition Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activation

Diagram 1: Cholinergic Signaling Pathway and Inhibition by Piperidine Derivatives.

Quantitative Data on Piperidine Derivatives

The following table summarizes the in vitro inhibitory activities of various piperidine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound IDDerivative ClassTarget EnzymeIC50 (µM)Reference
21 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAChE0.00056[4]
4m 2-(9-acridinylamino)-2-oxoethyl piperazine derivativeBChE0.092[5]
15b 1,3-dimethylbenzimidazolinone derivativeeeAChE0.39[8]
15j 1,3-dimethylbenzimidazolinone derivativeeqBChE0.16[8]
5k 4-hydroxy-methylpiperidinyl-N-benzyl-acylarylhydrazone hybridAChE5.9[6]
5 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylateAChE0.03[7]
d5 N-benzyl piperidine derivativeHDAC0.17[10]
d5 N-benzyl piperidine derivativeAChE6.89[10]
d10 N-benzyl piperidine derivativeHDAC0.45[10]
d10 N-benzyl piperidine derivativeAChE3.22[10]
7b 1,4-bis-benzylpiperazine-2-carboxylic acid derivativeBChE0.0016[11]
7b 1,4-bis-benzylpiperazine-2-carboxylic acid derivativeAβ aggregation1.15[13]
8f 1,4-bis-benzylpiperazine-2-carboxylic acid derivativeAβ aggregation1.10[13]

Experimental Protocols

Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the spectrophotometric method developed by Ellman to determine the in vitro inhibitory activity of piperidine derivatives against AChE and BChE.[8][11]

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus or Butyrylcholinesterase (BChE) from equine serum

  • Phosphate buffer (pH 8.0)

  • Test compound (Piperidine derivative)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the enzyme solution (AChE or BChE).

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

  • Add the substrate (ATCI or BTCI) to initiate the enzymatic reaction.

  • Simultaneously, add DTNB to the wells. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate.

  • Measure the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

  • The rate of reaction is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Ellman_Method_Workflow cluster_preparation Preparation cluster_assay Assay Procedure cluster_measurement Measurement and Analysis Prepare_Solutions Prepare Stock Solutions (Test Compound, Enzyme, Substrate, DTNB) Add_Reagents Add Buffer, Test Compound, and Enzyme to 96-well plate Prepare_Solutions->Add_Reagents Incubate Incubate at 37°C Add_Reagents->Incubate Add_Substrate_DTNB Add Substrate (ATCI/BTCI) and DTNB Incubate->Add_Substrate_DTNB Measure_Absorbance Measure Absorbance at 412 nm Add_Substrate_DTNB->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 Scopolamine_Model_Workflow Animal_Acclimation Animal Acclimation and Grouping Compound_Administration Administer Test Compound or Vehicle Animal_Acclimation->Compound_Administration Scopolamine_Induction Induce Amnesia with Scopolamine Compound_Administration->Scopolamine_Induction Behavioral_Testing Conduct Behavioral Test (e.g., Morris Water Maze, Y-Maze) Scopolamine_Induction->Behavioral_Testing Data_Analysis Record and Analyze Behavioral Data Behavioral_Testing->Data_Analysis Efficacy_Determination Determine Efficacy in Reversing Amnesia Data_Analysis->Efficacy_Determination

References

Application Notes and Protocols for the Development of Novel Antipsychotics Utilizing a 1-Methylpiperidine-4-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel antipsychotic agents centered around a 1-methylpiperidine-4-carboxylic acid scaffold. This scaffold serves as a versatile starting point for the synthesis of multi-target ligands, particularly those aimed at the dopamine D2 and serotonin 5-HT2A receptors, key targets in the treatment of psychosis.

Introduction

The development of atypical antipsychotics with improved efficacy and fewer side effects remains a significant challenge in medicinal chemistry. The 1-methylpiperidine-4-carboxylic acid scaffold offers a promising framework for designing novel compounds with balanced affinities for key neurotransmitter receptors implicated in the pathophysiology of schizophrenia and other psychotic disorders. By modifying the carboxylic acid moiety, typically through amide bond formation, a diverse library of compounds can be generated and screened for antipsychotic potential.

This document outlines the synthesis of a lead compound, "Compound 11," a novel piperidine-amide derivative, and details the essential in vitro and in vivo assays required for its pharmacological characterization.[1]

Lead Compound: Compound 11

Compound 11 is a novel amide-piperidine derivative identified as a promising multi-target antipsychotic candidate.[1] Its chemical structure features a 1-substituted piperidine ring linked via an amide bond to a substituted aromatic moiety.

Pharmacological Profile

Compound 11 exhibits a desirable multi-receptor binding profile, with high affinity for dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.[1] This profile is consistent with the "dopamine-serotonin" hypothesis of atypical antipsychotic action, suggesting potential efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.[1]

Table 1: In Vitro Receptor Binding Affinities of Compound 11 [1]

ReceptorBinding Affinity (Ki, nM)
Dopamine D2High
Serotonin 5-HT1AHigh
Serotonin 5-HT2AHigh
Serotonin 5-HT2CLow
Histamine H1Low

Note: "High" and "Low" affinities are as described in the source material. For a more detailed quantitative analysis, specific Ki values would be required.

Table 2: In Vivo Behavioral Effects of Compound 11 [1]

Behavioral ModelEffect of Compound 11Predicted Therapeutic Outcome
Apomorphine-induced climbingReducedAntipsychotic (D2 antagonism)
MK-801-induced hyperactivityReducedAntipsychotic (glutamatergic modulation)
DOI-induced head twitchingReducedAntipsychotic (5-HT2A antagonism)
Catalepsy testNo observable catalepsyLow risk of extrapyramidal side effects
Conditioned Avoidance Response (CAR)SuppressionAntipsychotic
Novel Object Recognition (NOR)Improved performancePro-cognitive effects

Experimental Protocols

The following protocols provide a general framework for the synthesis and pharmacological evaluation of novel compounds based on the 1-methylpiperidine-4-carboxylic acid scaffold.

Chemical Synthesis

Protocol 1: General Synthesis of 1-Methylpiperidine-4-Carboxamide Derivatives

This protocol describes a typical amide coupling reaction to synthesize derivatives from 1-methylpiperidine-4-carboxylic acid.

Workflow Diagram:

G cluster_synthesis Synthesis Workflow start 1-Methylpiperidine-4-carboxylic acid + Substituted Aniline coupling Amide Coupling Reaction (e.g., EDC, HOBt) start->coupling workup Aqueous Workup and Extraction coupling->workup purification Column Chromatography workup->purification characterization Spectroscopic Characterization (NMR, MS) purification->characterization final_product Final Compound characterization->final_product

Caption: General workflow for the synthesis of 1-methylpiperidine-4-carboxamide derivatives.

Materials:

  • 1-methylpiperidine-4-carboxylic acid

  • Substituted aniline of choice

  • Coupling agents (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt))

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Reagents for workup and purification (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, silica gel, appropriate solvents for chromatography)

Procedure:

  • Dissolve 1-methylpiperidine-4-carboxylic acid (1 equivalent) in anhydrous DCM.

  • Add the substituted aniline (1 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents).

  • Add TEA (2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM).

  • Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

In Vitro Pharmacological Evaluation

Protocol 2: Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assays

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for D2 and 5-HT2A receptors.

Workflow Diagram:

G cluster_binding_assay Receptor Binding Assay Workflow prep Prepare Cell Membranes (Expressing D2 or 5-HT2A receptors) incubation Incubate Membranes with Radioligand and Test Compound (various concentrations) prep->incubation filtration Rapid Filtration to Separate Bound and Free Radioligand incubation->filtration counting Quantify Radioactivity of Bound Ligand filtration->counting analysis Data Analysis to Determine Ki counting->analysis

Caption: Workflow for in vitro receptor binding assays.

Materials:

  • Cell membranes expressing human recombinant dopamine D2 or serotonin 5-HT2A receptors.

  • Radioligand:

    • For D2 receptors: [3H]-Spiperone or [3H]-Raclopride.

    • For 5-HT2A receptors: [3H]-Ketanserin or [3H]-DOI.

  • Non-specific binding competitor:

    • For D2 receptors: Haloperidol (high concentration).

    • For 5-HT2A receptors: Mianserin (high concentration).

  • Test compounds (e.g., Compound 11) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound in the assay buffer.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific competitor.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Behavioral Assessment

Protocol 3: Apomorphine-Induced Climbing in Mice

This protocol is a standard in vivo screen for potential antipsychotic activity, primarily reflecting dopamine D2 receptor antagonism.

Signaling Pathway Diagram:

G cluster_pathway Dopaminergic Pathway in Apomorphine-Induced Climbing apomorphine Apomorphine d2_receptor Dopamine D2 Receptor apomorphine->d2_receptor Agonist g_protein Gi/o Protein d2_receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition camp ↓ cAMP adenylyl_cyclase->camp downstream Downstream Signaling camp->downstream climbing Climbing Behavior downstream->climbing antipsychotic Novel Antipsychotic (e.g., Compound 11) antipsychotic->d2_receptor Antagonist

Caption: Simplified signaling pathway of apomorphine-induced climbing and its antagonism by antipsychotics.

Materials:

  • Male ICR mice (or other suitable strain).

  • Apomorphine hydrochloride.

  • Test compound (e.g., Compound 11) or vehicle control.

  • Climbing cages (wire mesh cylinders).

Procedure:

  • Administer the test compound or vehicle control to the mice via the desired route (e.g., intraperitoneal or oral).

  • After a specified pretreatment time (e.g., 30-60 minutes), administer apomorphine (e.g., 1-3 mg/kg, subcutaneous).

  • Immediately place each mouse individually into a climbing cage.

  • Observe the mice for a period of 30 minutes.

  • Score the climbing behavior at regular intervals (e.g., every 5 minutes). A common scoring system is: 0 = four paws on the floor; 1 = two paws on the wall; 2 = four paws on the wall.

  • Calculate the total climbing score for each mouse.

  • Compare the scores of the test compound-treated groups with the vehicle-treated group to determine the inhibitory effect of the compound on apomorphine-induced climbing.

Conclusion

The 1-methylpiperidine-4-carboxylic acid scaffold represents a valuable starting point for the discovery of novel antipsychotic drugs. Through systematic chemical modification and a robust screening cascade encompassing in vitro receptor binding and in vivo behavioral models, lead compounds such as Compound 11 can be identified and optimized. The protocols and data presented herein provide a foundational guide for researchers in the field of antipsychotic drug development.

References

Application Note: Synthesis of 1-Methylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

AN-CHEM-024

Introduction

1-Methylpiperidine-4-carboxylic acid is a valuable building block in medicinal chemistry and pharmaceutical development. As a substituted piperidine, it serves as a key intermediate in the synthesis of a wide range of biologically active molecules. The N-methylation of the piperidine ring can significantly alter the physicochemical properties of a compound, such as its basicity, lipophilicity, and metabolic stability, thereby influencing its pharmacological profile. This document provides a detailed protocol for the N-methylation of piperidine-4-carboxylic acid (also known as isonipecotic acid) via the Eschweiler-Clarke reaction, a reliable and high-yielding method.

Principle of the Method

The Eschweiler-Clarke reaction is a reductive amination process used to methylate primary or secondary amines to their corresponding N-methylated products.[1][2] The reaction utilizes an excess of formic acid and formaldehyde.[3][4] The mechanism involves the formation of an iminium ion intermediate from the reaction of the secondary amine (piperidine) with formaldehyde. Subsequently, formic acid acts as a hydride donor, reducing the iminium ion to the tertiary amine, releasing carbon dioxide in the process.[3][4] This method is advantageous as it typically avoids the formation of quaternary ammonium salts, which can be a side reaction when using alkylating agents like methyl iodide.[1][3]

Experimental Protocol: Eschweiler-Clarke Methylation

This protocol is based on a reported synthesis of 1-Methylpiperidine-4-carboxylic acid hydrochloride.[5]

Materials and Equipment:

  • Piperidine-4-carboxylic acid (Isonipecotic acid)

  • Formaldehyde (37% solution in water)

  • Formic acid (88-95%)

  • Palladium on activated carbon (10% Pd)

  • Concentrated Hydrochloric Acid (HCl)

  • Acetonitrile

  • Purified water

  • Reaction vessel with heating and stirring capabilities

  • Filtration apparatus (e.g., Buchner funnel with GF/F filter paper)

  • Rotary evaporator or distillation apparatus

  • pH meter or pH paper

Procedure:

  • Reaction Setup : In a suitable reaction vessel, charge piperidine-4-carboxylic acid, a catalytic amount of 10% palladium on activated carbon, and purified water.

  • Heating : Heat the resulting mixture to a temperature of 90–100°C with stirring.[5]

  • Addition of Reagents : To the heated mixture, carefully add formic acid followed by a formaldehyde solution.[5] Maintain the temperature and continue stirring. The reaction progress can be monitored by TLC or LC-MS.

  • Cooling and Filtration : Once the reaction is complete, cool the mixture to 20–30°C.[5] Filter the reaction mixture through a GF/F filter to remove the palladium catalyst. Wash the filter cake with purified water to ensure all product is collected.[5]

  • Concentration : Combine the filtrates and concentrate the solution to approximately 2 volumes under atmospheric pressure.[5]

  • Salt Formation : Adjust the temperature of the concentrated solution to 65–75°C. Carefully add concentrated hydrochloric acid to form the hydrochloride salt of the product.[5]

  • Crystallization/Precipitation : At a temperature of ≥70°C, add acetonitrile to the vessel.[5] Concentrate the solution again to induce precipitation of the product. This step may be repeated to reduce the water content.

  • Isolation and Drying : Cool the mixture to 20–25°C and stir for 1-2 hours to allow for complete crystallization.[5] Filter the solid product, wash the filter cake with acetonitrile, and dry the product at up to 50°C until the water content is ≤0.2%.[5]

Data Presentation

The following table summarizes quantitative data reported for the N-methylation of piperidine-4-carboxylic acid and its derivatives using various methods.

Starting MaterialMethodKey ReagentsSolventTemp. (°C)Yield (%)ProductReference
Piperidine-4-carboxylic acidEschweiler-ClarkeFormaldehyde, Formic Acid, 10% Pd/CWater90-100911-Methylpiperidine-4-carboxylic acid HCl[5]
Methyl 4-piperidinecarboxylateEschweiler-ClarkeFormaldehyde, Formic AcidMethanolRefluxNot specifiedMethyl 1-methylpiperidine-4-carboxylate[6]
1-Boc-piperidine-4-carboxylic acidAlkylationMethyl iodide, K₂CO₃DMFRTNot specified1-Boc-4-methyl-piperidine-1,4-dicarboxylate[7]

Workflow and Pathway Diagrams

The diagrams below illustrate the experimental workflow for the synthesis and the chemical reaction pathway.

G Experimental Workflow for N-Methylation cluster_reaction Reaction cluster_workup Work-up & Isolation start 1. Charge Reactor: - Piperidine-4-carboxylic acid - 10% Pd/C - Water heat 2. Heat to 90-100°C start->heat add 3. Add Reagents: - Formic Acid - Formaldehyde heat->add cool 4. Cool to 20-30°C & Filter add->cool conc 5. Concentrate Filtrate cool->conc salt 6. Add Conc. HCl (65-75°C) conc->salt precip 7. Add Acetonitrile & Crystallize salt->precip isolate 8. Filter & Dry Product precip->isolate end_product 1-Methylpiperidine-4- carboxylic acid HCl isolate->end_product Final Product G Eschweiler-Clarke Reaction Pathway cluster_reactants cluster_intermediates cluster_products amine Piperidine-4- carboxylic acid iminium Iminium Ion Intermediate amine->iminium + CH₂O - H₂O formaldehyde Formaldehyde (CH₂O) formic_acid Formic Acid (HCOOH) co2 Carbon Dioxide (CO₂) formic_acid->co2 Oxidation product 1-Methylpiperidine-4- carboxylic acid iminium->product + HCOOH (Hydride Source) - H⁺

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methylpiperidine-4-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of 1-methylpiperidine-4-carboxylic acid hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem IDQuestionPossible CausesSuggested Solutions
TR-01 Low or no product yield. Incomplete reaction.- Ensure the reaction is heated to the appropriate temperature (90-95°C) and maintained for a sufficient duration.[1][2] - Verify the quality and activity of the palladium catalyst. - Check the purity of the starting materials (isonipecotic acid, formaldehyde, formic acid).
Loss of product during workup.- Be cautious during the concentration steps to avoid excessive loss of the product.[1][2] - Ensure complete precipitation of the hydrochloride salt by using a sufficient amount of acetonitrile and allowing adequate stirring time.[1][2]
TR-02 Product is impure or discolored. Presence of residual starting materials or byproducts.- Optimize the filtration and washing steps to effectively remove unreacted reagents.[1][2] - Consider recrystallization of the final product from a suitable solvent system to improve purity.
Incomplete removal of water.- Use Karl Fischer (KF) analysis to check the water content and repeat the acetonitrile concentration steps if necessary to achieve a water content of ≤0.2% w/w.[1][2]
TR-03 Difficulty in isolating the product. Product is not precipitating out of solution.- Ensure the solution is sufficiently concentrated before adding acetonitrile.[1][2] - Check the temperature during the addition of acetonitrile; it should be ≥70°C.[1] - Cool the mixture to 20-25°C and stir for 1-2 hours to promote crystallization.[2]
Oily product instead of a solid.- This may be due to excess water. Ensure the reaction mixture is adequately concentrated and the water content is low before precipitation.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and commercially available starting material is isonipecotic acid (piperidine-4-carboxylic acid).[1][3]

Q2: What is the role of formic acid and formaldehyde in this synthesis?

A2: Formaldehyde serves as the source of the methyl group, and formic acid acts as the reducing agent in a reaction known as the Eschweiler-Clarke reaction, which is a type of reductive amination.[1]

Q3: Why is a palladium catalyst used?

A3: In some described methods, palladium on activated carbon is used as a catalyst, likely for a transfer hydrogenation process where formic acid serves as the hydrogen source to facilitate the reductive amination.[1][3]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of the starting material (isonipecotic acid).

Q5: What is the purpose of adding hydrochloric acid?

A5: Hydrochloric acid is added to convert the synthesized 1-methylpiperidine-4-carboxylic acid into its hydrochloride salt.[1] The salt form is often more stable, crystalline, and easier to handle and purify than the free acid.

Q6: Why is acetonitrile used in the final steps?

A6: Acetonitrile is used as an anti-solvent to precipitate the hydrochloride salt from the aqueous solution, as the salt has low solubility in it. It also helps in the azeotropic removal of water.[1][2]

Experimental Protocol: Synthesis from Isonipecotic Acid

This protocol is based on a common reductive amination method.

Materials:

  • Isonipecotic acid

  • 10% Palladium on activated carbon

  • Purified water

  • Formic acid

  • Formaldehyde

  • Concentrated Hydrochloric acid

  • Acetonitrile

Procedure:

  • Reaction Setup: In a suitable reaction vessel, charge isonipecotic acid, 10% palladium on activated carbon, and purified water.[1]

  • Heating: Heat the mixture to 90-95°C.[1]

  • Reagent Addition: Charge formic acid and formaldehyde to the reaction vessel.[1]

  • Cooling and Filtration: After the reaction is complete, cool the mixture to 20-30°C. Filter the reaction mixture to remove the palladium catalyst. Wash the filter cake with purified water.[1][2]

  • Concentration: Combine the filtrates and concentrate them under atmospheric pressure.[1]

  • Salt Formation: Adjust the temperature to 65-75°C and charge concentrated hydrochloric acid.[1]

  • Precipitation: Charge acetonitrile to the vessel at a temperature of ≥70°C.[1]

  • Azeotropic Distillation: Concentrate the solution to remove water. Repeat the addition of acetonitrile and concentration until the water content is ≤0.2% w/w as determined by Karl Fischer analysis.[1][2]

  • Crystallization and Isolation: Cool the reaction mixture to 20-25°C and stir for 1-2 hours. Filter the resulting solid, wash the filter cake with acetonitrile, and dry the product.[1][2]

Process Visualization

experimental_workflow start Start: Isonipecotic Acid, Pd/C, Water heat Heat to 90-95°C start->heat add_reagents Add Formic Acid & Formaldehyde heat->add_reagents cool_filter Cool to 20-30°C & Filter add_reagents->cool_filter concentrate1 Concentrate Filtrate cool_filter->concentrate1 add_hcl Add Conc. HCl (65-75°C) concentrate1->add_hcl add_acetonitrile Add Acetonitrile (≥70°C) add_hcl->add_acetonitrile azeotrope Azeotropic Distillation add_acetonitrile->azeotrope check_water Check Water Content (KF ≤0.2%) azeotrope->check_water check_water->add_acetonitrile Water > 0.2% cool_stir Cool to 20-25°C & Stir (1-2h) check_water->cool_stir Water ≤ 0.2% isolate Filter, Wash, & Dry Product cool_stir->isolate end End Product: 1-Methylpiperidine-4-carboxylic acid hydrochloride isolate->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low or No Yield check_reaction Was the reaction complete? start->check_reaction check_temp Verify Reaction Temperature (90-95°C) check_reaction->check_temp No check_catalyst Check Catalyst Activity/Quality check_reaction->check_catalyst No check_reagents Verify Reagent Purity check_reaction->check_reagents No check_workup Was product lost during workup? check_reaction->check_workup Yes check_conc Review Concentration Steps check_workup->check_conc Yes check_precip Optimize Precipitation (Acetonitrile volume, stir time) check_workup->check_precip Yes

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Purification of 1-Methylpiperidine-4-carboxylic Acid Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-methylpiperidine-4-carboxylic acid hydrochloride by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Q1: My compound will not dissolve in the chosen solvent, even with heating.

A1: This issue can arise from several factors:

  • Inappropriate Solvent Selection: this compound is a polar, ionic compound. Its solubility is highest in polar protic solvents.[1] Non-polar or moderately polar solvents are unlikely to be effective.

  • Insufficient Solvent Volume: You may not be using a sufficient amount of solvent to dissolve the compound, especially if it is highly concentrated.

  • Low Temperature: Ensure the solvent is heated to its boiling point or near-boiling point to maximize the solubility of the compound.

Recommended Actions:

  • Verify Solvent Choice: Confirm you are using a suitable polar protic solvent such as water, ethanol, methanol, or isopropanol. Acetonitrile has also been used in its synthesis and purification.

  • Increase Solvent Volume: Add small increments of the hot solvent to the crude material with continuous stirring or swirling until the solid is fully dissolved.

  • Ensure Adequate Heating: Monitor the temperature of the solvent to ensure it is near its boiling point.

Q2: No crystals form after cooling the solution.

A2: The absence of crystal formation upon cooling is a common problem in recrystallization and can be attributed to:

  • Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved compound is higher than its normal saturation point at that temperature. In this state, crystal nucleation is kinetically hindered.

  • Excess Solvent: Using too much solvent during the dissolution step will result in a solution that is not saturated enough for crystals to form upon cooling.

  • Cooling Too Rapidly: Rapid cooling can sometimes inhibit the formation of well-defined crystals.

Recommended Actions:

  • Induce Crystallization:

    • Seeding: Add a small seed crystal of pure this compound to the solution. This provides a template for crystal growth.

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can serve as nucleation sites.

  • Reduce Solvent Volume: If supersaturation is not the issue, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

Q3: The compound "oils out" instead of forming crystals.

A3: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This can happen if:

  • High Impurity Levels: The presence of significant impurities can lower the melting point of the mixture, causing it to separate as an oil.

  • Inappropriate Solvent: The chosen solvent may not be ideal for this specific compound, leading to oil formation.

  • Cooling Below the Melting Point: If the solution becomes saturated at a temperature above the melting point of the compound, it will separate as a liquid.

Recommended Actions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation temperature.

  • Slow Cooling: Allow the solution to cool very slowly. This can be achieved by leaving the flask in a warm bath that is allowed to cool to room temperature gradually.

  • Solvent System Modification: Consider using a different recrystallization solvent or a mixed solvent system.

Frequently Asked Questions (FAQs)

Q4: What are the best solvents for recrystallizing this compound?

A4: As a hydrochloride salt with a carboxylic acid group, this compound is a polar molecule. Therefore, polar protic solvents are generally the most suitable for its recrystallization.[1] Good candidates include:

  • Water

  • Ethanol

  • Methanol

  • Isopropanol

Acetonitrile has also been reported as a solvent used in the final purification steps of its synthesis. The ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.

Q5: How can I determine the optimal solvent and solvent volume?

A5: The best approach is to perform small-scale solubility tests.

  • Place a small, known amount of the crude compound into several test tubes.

  • Add a few drops of a different potential solvent to each tube at room temperature and observe the solubility.

  • For solvents in which the compound is poorly soluble at room temperature, gently heat the test tube and observe if the compound dissolves.

  • The ideal solvent will show low solubility at room temperature and high solubility upon heating.

  • Once a suitable solvent is identified, the optimal volume is the minimum amount of hot solvent required to fully dissolve the crude material.

Q6: What is the expected appearance and melting point of pure this compound?

A6: Pure this compound is a white crystalline powder. Its melting point is reported to be in the range of 226-228 °C, with decomposition.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₄ClNO₂
Molecular Weight 179.64 g/mol
Appearance White crystalline powder
Melting Point 226-228 °C (with decomposition)

Table 2: Qualitative Solubility of this compound

SolventSolubility at Room TemperatureSolubility at Elevated Temperature
Water SolubleHighly Soluble
Ethanol Sparingly SolubleSoluble
Methanol Sparingly SolubleSoluble
Isopropanol Sparingly SolubleSoluble
Acetonitrile Sparingly SolubleSoluble
Toluene InsolubleInsoluble
Hexane InsolubleInsoluble

Experimental Protocols

Detailed Methodology for Recrystallization of this compound

  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol).

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a magnetic stir bar or boiling chips.

    • Heat the selected solvent in a separate beaker on a hot plate.

    • Add the minimum amount of the hot solvent to the flask containing the crude solid while stirring until the solid is completely dissolved.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approximately 1-2% of the solute weight).

    • Gently reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If activated charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove the solid impurities.

  • Crystallization:

    • Cover the flask with a watch glass and allow the hot, clear solution to cool slowly to room temperature.

    • Once the solution has reached room temperature and crystal formation has initiated, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature to remove any residual solvent.

Mandatory Visualization

TroubleshootingWorkflow start Start Recrystallization dissolution Dissolve Crude Compound in Hot Solvent start->dissolution cooling Cool Solution dissolution->cooling troubleshoot_dissolution Issue: Compound Not Dissolving dissolution->troubleshoot_dissolution No crystals_form Crystals Form? cooling->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No collect_crystals Collect and Dry Crystals crystals_form->collect_crystals Yes troubleshoot_no_crystals Issue: No Crystals Formed oiling_out->troubleshoot_no_crystals No troubleshoot_oiling Issue: Oiling Out oiling_out->troubleshoot_oiling Yes action_dissolution1 Action: Check Solvent Polarity troubleshoot_dissolution->action_dissolution1 action_dissolution2 Action: Add More Hot Solvent troubleshoot_dissolution->action_dissolution2 action_dissolution1->dissolution action_dissolution2->dissolution action_no_crystals1 Action: Induce Crystallization (Seed or Scratch) troubleshoot_no_crystals->action_no_crystals1 action_no_crystals2 Action: Reduce Solvent Volume troubleshoot_no_crystals->action_no_crystals2 action_no_crystals1->cooling action_no_crystals2->cooling action_oiling1 Action: Re-dissolve and Add More Solvent troubleshoot_oiling->action_oiling1 action_oiling2 Action: Cool Slowly troubleshoot_oiling->action_oiling2 action_oiling1->cooling action_oiling2->cooling

Caption: Troubleshooting workflow for the recrystallization of this compound.

FactorsRecrystallization success Successful Recrystallization factor_solvent Appropriate Solvent Choice prop_polarity Matching Polarity factor_solvent->prop_polarity prop_solubility_diff High Solubility Difference (Hot vs. Cold) factor_solvent->prop_solubility_diff factor_concentration Optimal Concentration prop_saturation Achieving Supersaturation upon Cooling factor_concentration->prop_saturation factor_cooling Controlled Cooling Rate prop_slow_cooling Slow Cooling for Large Crystal Formation factor_cooling->prop_slow_cooling factor_purity Initial Sample Purity prop_impurity_effect Minimizing Impurity Effects on Crystal Lattice factor_purity->prop_impurity_effect prop_polarity->success prop_solubility_diff->success prop_saturation->success prop_slow_cooling->success prop_impurity_effect->success

Caption: Key factors influencing the success of recrystallization.

References

common side products in the synthesis of 1-methylpiperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methylpiperidine-4-carboxylic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially applied method is the Eschweiler-Clarke reaction. This one-pot reaction involves the reductive N-methylation of isonipecotic acid (piperidine-4-carboxylic acid) using formaldehyde as the methyl source and formic acid as the reducing agent.[1][2] The reaction is known for its high efficiency and selectivity, typically affording the desired tertiary amine without the formation of quaternary ammonium salts.[3][4]

Q2: What are the potential side products in the Eschweiler-Clarke synthesis of this compound?

A2: While the Eschweiler-Clarke reaction is generally clean, several side products can form under suboptimal conditions. These include:

  • Isonipecotic acid (unreacted starting material): Incomplete reaction can lead to the presence of the starting material.

  • Piperidine-4-carboxylic acid (mono-methylated intermediate): Incomplete methylation results in this intermediate.

  • N-Formylpiperidine-4-carboxylic acid: This can arise from the reaction of isonipecotic acid with formic acid, especially if the reaction temperature is not adequately controlled.

  • Decarboxylation products: Although less common, the acidic and high-temperature conditions could potentially lead to the loss of the carboxylic acid group.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by High-Performance Liquid Chromatography (HPLC).[1] A typical criterion for reaction completion is the consumption of the starting material, isonipecotic acid, to a level below a certain threshold, for instance, <0.1% by area percentage.[1]

Q4: What are the critical parameters to control during the synthesis?

A4: Key parameters to ensure a high yield and purity of the final product include:

  • Temperature: The reaction is typically carried out at elevated temperatures (e.g., 90-100 °C).[1] Careful temperature control is crucial to drive the reaction to completion and minimize side reactions.

  • Reagent stoichiometry: The molar ratios of formaldehyde and formic acid to isonipecotic acid should be carefully controlled to ensure complete methylation.

  • Reaction time: The reaction should be monitored until the starting material is consumed to the desired level.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Final Product

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete Reaction - Verify Reaction Time and Temperature: Ensure the reaction is heated at the recommended temperature (90-100 °C) for a sufficient duration. Monitor the reaction progress by HPLC to confirm the consumption of isonipecotic acid.[1] - Check Reagent Quality and Stoichiometry: Use fresh, high-quality formaldehyde and formic acid. Ensure the correct molar excess of the methylating agents is used.
Product Loss During Workup - Optimize Extraction/Crystallization: During the workup and crystallization steps, ensure proper pH adjustment and solvent selection to minimize the solubility of the product in the mother liquor. - Thorough Washing: Wash the filter cake with an appropriate solvent (e.g., acetonitrile) to remove impurities without dissolving a significant amount of the product.[1]
Side Reactions - Control Temperature: Avoid excessive temperatures that could lead to decomposition or unwanted side reactions.
Issue 2: Presence of Impurities in the Final Product

Possible Impurities and Corresponding Solutions:

Impurity Identification Method Troubleshooting/Prevention
Isonipecotic Acid HPLC, 1H NMR- Drive the reaction to completion: Increase reaction time or temperature slightly. - Optimize reagent stoichiometry: Ensure a sufficient excess of formaldehyde and formic acid.
Piperidine-4-carboxylic acid HPLC, 1H NMR- Ensure complete methylation: Similar to addressing residual isonipecotic acid, optimize reaction conditions to favor the formation of the tertiary amine.
N-Formylpiperidine-4-carboxylic acid GC-MS, 1H NMR- Maintain optimal temperature: Avoid prolonged exposure to very high temperatures.

Data Presentation

The following table summarizes the key reactants and products involved in the synthesis.

Compound Molecular Formula Molecular Weight ( g/mol ) Role in Synthesis
Isonipecotic AcidC₆H₁₁NO₂129.16Starting Material
FormaldehydeCH₂O30.03Methylating Agent
Formic AcidCH₂O₂46.03Reducing Agent
1-Methylpiperidine-4-carboxylic acidC₇H₁₃NO₂143.19Product (Free Base)
This compoundC₇H₁₄ClNO₂179.64Final Product

Experimental Protocols

Synthesis of this compound via Eschweiler-Clarke Reaction

This protocol is a generalized procedure based on literature.[1]

Materials:

  • Isonipecotic acid

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Concentrated Hydrochloric acid

  • Acetonitrile

  • Purified water

Procedure:

  • In a suitable reaction vessel, charge isonipecotic acid and purified water.

  • Heat the mixture to 90-100 °C with stirring.

  • Slowly add formic acid followed by the dropwise addition of formaldehyde solution while maintaining the temperature.

  • Stir the reaction mixture at 90-100 °C and monitor the progress by HPLC until the concentration of isonipecotic acid is below 0.1%.

  • Cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Add concentrated hydrochloric acid to the residue and stir.

  • Add acetonitrile to induce crystallization.

  • Cool the mixture and stir to allow for complete crystallization.

  • Filter the solid product, wash with cold acetonitrile, and dry under vacuum to obtain this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This is a general method and may require optimization.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic modifier (e.g., acetonitrile or methanol). For MS compatibility, volatile buffers like ammonium formate or formic acid should be used.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Eschweiler-Clarke Reaction cluster_workup Workup & Purification cluster_product Final Product Isonipecotic_Acid Isonipecotic Acid Reaction_Vessel Reaction @ 90-100°C Isonipecotic_Acid->Reaction_Vessel Formaldehyde Formaldehyde Formaldehyde->Reaction_Vessel Formic_Acid Formic Acid Formic_Acid->Reaction_Vessel HCl_Addition HCl Addition Reaction_Vessel->HCl_Addition Crystallization Crystallization (Acetonitrile) HCl_Addition->Crystallization Filtration Filtration & Drying Crystallization->Filtration Final_Product 1-Methylpiperidine-4-carboxylic acid hydrochloride Filtration->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or High Impurity? Check_Reaction_Completion Check Reaction Completion (HPLC) Start->Check_Reaction_Completion Incomplete Incomplete Reaction Check_Reaction_Completion->Incomplete No Complete Reaction Complete Check_Reaction_Completion->Complete Yes Optimize_Conditions Increase Time/Temp or Check Reagent Stoichiometry Incomplete->Optimize_Conditions Check_Workup Review Workup Procedure Complete->Check_Workup Workup_Issue Product Loss During Workup Check_Workup->Workup_Issue Issue Found Analyze_Impurities Identify Impurities (HPLC, GC-MS, NMR) Check_Workup->Analyze_Impurities No Obvious Issue Optimize_Workup Optimize Crystallization & Washing Workup_Issue->Optimize_Workup Side_Reactions Side Reactions Occurring Analyze_Impurities->Side_Reactions Modify_Conditions Adjust Temperature or Reagent Addition Side_Reactions->Modify_Conditions

References

Technical Support Center: Stability of 1-Methylpiperidine-4-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-methylpiperidine-4-carboxylic acid hydrochloride in various solvents. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a white crystalline powder that is generally soluble in water.[1] Its ionic nature as a hydrochloride salt, combined with the presence of a hydrophilic carboxylic acid and a protonated amine, enhances its water solubility.[1] It is also expected to be soluble in polar protic solvents like alcohols due to the potential for hydrogen bonding.[1]

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, potential degradation can be inferred based on its functional groups: a tertiary amine, a carboxylic acid, and a piperidine ring. Potential degradation pathways could include:

  • Oxidation: The tertiary amine is susceptible to oxidation, which could lead to the formation of an N-oxide. The piperidine ring itself could also undergo oxidation.

  • Decarboxylation: The carboxylic acid group could be lost as carbon dioxide under certain conditions, such as heat.

  • Ring Opening: Under harsh conditions, the piperidine ring could potentially undergo cleavage. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are necessary to identify the actual degradation products.[2][3][4]

Q3: How do different types of solvents affect the stability of this compound?

A3: The choice of solvent can significantly impact the stability of this compound.

  • Aqueous Solutions: In aqueous solutions, the pH will be a critical factor. Acidic conditions may suppress the degradation of the protonated amine, while basic conditions could lead to the deprotonation of the carboxylic acid and potentially accelerate degradation pathways involving the free amine.

  • Protic Solvents (e.g., alcohols): These solvents can participate in reactions such as esterification of the carboxylic acid group, especially in the presence of an acid catalyst and heat.

  • Aprotic Solvents: In aprotic solvents, the solubility might be lower, and different degradation pathways could be favored compared to protic solvents.

Q4: What are the recommended analytical techniques to monitor the stability of this compound?

A4: A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common and effective technique for this purpose.[3][5] The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.[6]

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the chromatogram during stability testing.

  • Possible Cause: Degradation of the compound.

  • Troubleshooting Steps:

    • Characterize the new peaks: Use techniques like mass spectrometry (MS) to determine the molecular weight of the impurities and fragmentation patterns to elucidate their structure.

    • Perform forced degradation studies: Subject the compound to controlled stress conditions (acid, base, oxidation, heat, light) to systematically generate degradation products.[2][3][4] This will help in identifying the source of the unexpected peaks.

    • Evaluate solvent stability: Ensure the solvent itself is not degrading or reacting with the compound. Run a solvent blank under the same conditions.

Issue 2: The concentration of this compound decreases over time in solution.

  • Possible Cause: Instability and degradation of the compound.

  • Troubleshooting Steps:

    • Investigate environmental factors:

      • Temperature: Store solutions at controlled and, if necessary, reduced temperatures.

      • Light: Protect solutions from light by using amber vials or storing them in the dark.

      • pH: Ensure the pH of the solution is maintained within a stable range. Buffer the solution if necessary.

    • Re-evaluate solvent choice: Consider using a different solvent where the compound exhibits better stability.

    • Quantify degradation products: Use a validated stability-indicating method to perform a mass balance analysis. The sum of the parent compound and all degradation products should ideally be close to 100% of the initial concentration.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a mixture of water and acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently for a specific time.

  • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature for a defined period.

  • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C) for a set time.

  • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) or a combination of UV and visible light for a specific duration.

3. Sample Analysis:

  • At predetermined time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples using a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Calculate the percentage of degradation for each condition.

  • Identify and characterize the major degradation products using LC-MS or other suitable techniques.

Data Presentation

Table 1: Illustrative Summary of Forced Degradation Results

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Illustrative)Major Degradation Products (Hypothetical)
Acid Hydrolysis0.1 M HCl24 hours60°C5%DP-1 (m/z = X)
Base Hydrolysis0.1 M NaOH8 hours25°C15%DP-2 (m/z = Y)
Oxidation3% H₂O₂12 hours25°C25%DP-3 (N-oxide, m/z = Z)
ThermalSolid State48 hours80°C2%Minor impurities
PhotolyticUV Light (254 nm)24 hours25°C8%DP-4 (m/z = W)

Note: The % degradation and degradation products are hypothetical and for illustrative purposes only. Actual results will depend on experimental conditions.

Visualizations

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock Stock Solution of 1-methylpiperidine-4-carboxylic acid hydrochloride acid Acid Hydrolysis stock->acid Expose to base Base Hydrolysis stock->base Expose to oxidation Oxidation stock->oxidation Expose to thermal Thermal stock->thermal Expose to photo Photolytic stock->photo Expose to hplc Stability-Indicating HPLC Analysis acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze lcms LC-MS for Degradant Identification hplc->lcms Characterize Peaks data Degradation Profile & Mass Balance lcms->data Report

Caption: Workflow for a forced degradation study.

Logical_Troubleshooting_Flow start Unexpected Peak in Chromatogram q1 Is it a known impurity or degradant? start->q1 a1_yes Identify and Quantify q1->a1_yes Yes a1_no Perform Forced Degradation Study q1->a1_no No evaluate Evaluate Impact on Stability a1_yes->evaluate characterize Characterize Structure (e.g., LC-MS) a1_no->characterize characterize->evaluate end Update Stability Profile evaluate->end

Caption: Troubleshooting logic for unexpected peaks.

References

Technical Support Center: Large-Scale Synthesis of 1-Methylpiperidine-4-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of 1-methylpiperidine-4-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the large-scale production of this compound?

A1: The most prevalent and industrially applicable method is the N-methylation of isonipecotic acid (piperidine-4-carboxylic acid) using the Eschweiler-Clarke reaction, followed by salt formation with hydrochloric acid.[1][2][3] This reaction involves the use of formic acid and formaldehyde as the methylating agents.[1][2][3]

Q2: Why is the Eschweiler-Clarke reaction preferred for large-scale synthesis?

A2: The Eschweiler-Clarke reaction is favored for several reasons. It is a one-pot reaction with high efficiency and typically gives good to excellent yields.[1][4][5] The reagents, formaldehyde and formic acid, are readily available and cost-effective.[6] A key advantage is that the reaction does not produce quaternary ammonium salts, stopping at the tertiary amine stage, which simplifies purification.[3]

Q3: What are the critical reaction parameters to control during the Eschweiler-Clarke methylation step?

A3: Key parameters to monitor and control include reaction temperature, the rate of reagent addition, and the stoichiometry of the reactants. The reaction is often exothermic, and inefficient heat transfer on a large scale can lead to the formation of byproducts.[7] Therefore, maintaining the optimal temperature range, typically between 90-100°C during the initial phase, is crucial.[2]

Q4: Are there any significant safety concerns associated with this synthesis?

A4: Yes, piperidine and its derivatives can be corrosive and toxic.[8] It is essential to handle these chemicals in a well-ventilated area and use appropriate personal protective equipment (PPE).[8] When heated to decomposition, piperidine can emit highly toxic fumes of nitrogen oxides.[8] Formaldehyde is a known carcinogen and should be handled with care.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low or Inconsistent Yield

Q: We are experiencing a significant drop in yield when scaling up the synthesis from a lab to a pilot or production scale. What are the potential causes and solutions?

A: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors.[7]

Potential Cause Troubleshooting Steps & Solutions
Inefficient Heat Transfer The N-methylation reaction is exothermic. In larger reactors, the surface-area-to-volume ratio is lower, leading to inefficient heat dissipation and potential degradation of products.[7][9] Solution: Utilize a reactor with a cooling jacket and an overhead stirrer to ensure efficient heat removal and maintain strict temperature control.[7]
Poor Mixing and Mass Transfer Inadequate mixing in large vessels can lead to heterogeneous reaction conditions, resulting in incomplete reactions and byproduct formation.[7][9] Solution: Employ an appropriate stirring mechanism (e.g., overhead stirrer) and ensure the mixing is sufficient to maintain a homogenous reaction mixture.
Suboptimal Reagent Addition Rate Rapid addition of reagents, particularly formaldehyde and formic acid, can exacerbate exotherms and promote side reactions.[7] Solution: Implement a slow, controlled addition of reagents using a pump to minimize exothermic events and maintain a low concentration of reactive species.[7]
Incomplete Reaction Insufficient reaction time or suboptimal temperature can lead to unreacted starting materials. Solution: Monitor the reaction progress using analytical techniques such as TLC, GC, or LC-MS to ensure completion before proceeding with the workup.[7]
Issue 2: High Impurity Profile

Q: Upon scaling up, we observe an increase in impurities, particularly unreacted starting material and potential byproducts. How can we minimize these?

A: The formation of impurities is often exacerbated at a larger scale. Careful control of reaction conditions is key to minimizing their formation.

Potential Impurity Potential Cause Mitigation Strategy
Unreacted Isonipecotic Acid Incomplete reaction due to poor mixing, insufficient reaction time, or suboptimal temperature.[7]Improve mixing efficiency, ensure the reaction is monitored to completion, and maintain the optimal reaction temperature.[7]
Over-methylation Products (Quaternary Ammonium Salts) Although the Eschweiler-Clarke reaction typically avoids this, extreme conditions or improper stoichiometry could potentially lead to minor amounts of such byproducts.[3]Strictly control the stoichiometry of formaldehyde and formic acid. The mechanism of the Eschweiler-Clarke reaction inherently prevents the formation of quaternary ammonium salts.[3]
Formylated Intermediates Incomplete reduction of the intermediate iminium ion.Ensure an adequate amount of formic acid is present to act as the hydride source for the reduction step.
Residual Solvents Inadequate drying or purification.Ensure the final product is thoroughly dried under vacuum at an appropriate temperature (e.g., up to 50°C).[2] Use appropriate washing steps during purification.[2]
Issue 3: Crystallization and Purification Challenges

Q: We are facing difficulties in obtaining a crystalline product with high purity. What are the common issues and how can they be resolved?

A: Crystallization can be influenced by solvent choice, temperature, and the presence of impurities.

Problem Potential Cause Recommended Solution
Product Oiling Out The solvent system may not be optimal for crystallization at the given temperature.Experiment with different anti-solvents or solvent mixtures. Acetonitrile is commonly used to precipitate the hydrochloride salt.[2] Ensure a controlled cooling rate.
Poor Crystal Quality Rapid crystallization or the presence of impurities can lead to the formation of small or impure crystals.Employ a gradual cooling profile during crystallization. Consider recrystallization if the initial purity is low. Ensure the preceding reaction steps are optimized to minimize impurities.
Difficulty in Filtration Fine particles or a viscous slurry can make filtration slow and inefficient.Allow the crystals to grow to a larger size by slowing down the crystallization process. Adjust the solvent ratio to reduce the viscosity of the slurry.
High Water Content in Final Product Inadequate drying or hygroscopic nature of the product.Dry the product under vacuum at a suitable temperature (e.g., up to 50°C) until the water content, as determined by Karl Fischer analysis, is within the desired specification (e.g., ≤0.2% w/w).[2]

Experimental Protocols

Key Experiment: Large-Scale Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific equipment and scale.

Materials:

  • Isonipecotic acid

  • Palladium on activated carbon (10%)

  • Purified water

  • Formic acid

  • Formaldehyde (37% in water)

  • Concentrated hydrochloric acid

  • Acetonitrile

Procedure:

  • Reaction Setup: Charge the reaction vessel with isonipecotic acid, palladium on activated carbon, and purified water.[2]

  • Heating: Heat the mixture to 90-95°C with efficient stirring.[2]

  • Reagent Addition: Slowly add formic acid followed by the controlled addition of formaldehyde to the reaction vessel, maintaining the temperature.[2]

  • Cooling and Filtration: After the reaction is complete (monitored by a suitable analytical method), cool the mixture to 20-30°C.[2] Filter the reaction mixture to remove the palladium catalyst. Wash the filter cake with purified water.[2]

  • Concentration: Combine the filtrates and concentrate under atmospheric pressure.[2]

  • Salt Formation: Adjust the temperature to 65-75°C and add concentrated hydrochloric acid.[2]

  • Crystallization: Add acetonitrile at ≥70°C to induce crystallization.[2]

  • Isolation and Washing: Cool the mixture to 20-25°C and stir for 1-2 hours to allow for complete crystallization.[2] Filter the product and wash the filter cake with acetonitrile.[2]

  • Drying: Dry the product under vacuum at a temperature up to 50°C until the water content is ≤0.2% w/w and the loss on drying is ≤0.5% w/w.[2]

Visualizations

Troubleshooting_Workflow start Start Synthesis issue Low Yield or High Impurities? start->issue check_temp Check Temperature Control issue->check_temp Yes success Successful Synthesis issue->success No check_mixing Evaluate Mixing Efficiency check_temp->check_mixing check_addition Review Reagent Addition Rate check_mixing->check_addition check_completion Verify Reaction Completion check_addition->check_completion optimize Optimize Parameters check_completion->optimize optimize->start Re-run fail Consult Senior Chemist optimize->fail Persistent Issue

Caption: Troubleshooting workflow for low yield and high impurities.

Synthesis_Process_Flow cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification Stage reagents Charge Isonipecotic Acid, Pd/C, Water heating Heat to 90-95°C reagents->heating addition Add Formic Acid & Formaldehyde heating->addition cooling Cool to 20-30°C addition->cooling filtration Filter Catalyst cooling->filtration concentration Concentrate Filtrate filtration->concentration salt_formation Add HCl (65-75°C) concentration->salt_formation crystallization Add Acetonitrile (≥70°C) salt_formation->crystallization isolation Cool, Filter & Wash crystallization->isolation drying Dry under Vacuum isolation->drying final_product final_product drying->final_product Final Product

Caption: Synthesis and purification process flow.

References

Technical Support Center: Purification of 1-Methylpiperidine-4-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the purity of crude 1-methylpiperidine-4-carboxylic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via the Eschweiler-Clarke reaction?

A1: Crude this compound synthesized from isonipecotic acid using formaldehyde and formic acid (Eschweiler-Clarke reaction) may contain several impurities:

  • Unreacted Isonipecotic Acid: Incomplete methylation can leave the starting material in the final product.

  • Residual Formic Acid and Formaldehyde: Excess reagents used in the reaction may remain.

  • Side-Reaction Products: Although the Eschweiler-Clarke reaction is generally clean, minor side products can form.

  • Color Impurities: The reaction mixture can sometimes develop color, which may carry over to the crude product.

Q2: What is the most common and effective method for purifying crude this compound?

A2: Recrystallization is the most widely used and effective method for purifying this compound. It is a robust technique for purifying solid organic compounds by separating impurities based on differences in solubility.

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: Several polar solvents can be used for recrystallization. The choice of solvent is critical for achieving high purity and yield. Commonly used solvents include:

  • Acetonitrile[1]

  • Ethanol

  • Isopropanol

  • Water or mixtures of these solvents with a less polar co-solvent like diethyl ether.

Q4: What is the expected purity of this compound available commercially?

A4: Commercially available this compound is typically offered at a purity of 96% or higher[2][3][4]. Further purification may be necessary for specific research and development applications requiring higher purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After a Single Recrystallization
  • Symptom: The purity of the product remains below the desired level after one round of recrystallization.

  • Possible Causes:

    • The chosen recrystallization solvent is not optimal, leading to co-crystallization of impurities.

    • The cooling process was too rapid, trapping impurities within the crystals.

    • An insufficient amount of solvent was used, causing premature crystallization and trapping of impurities.

  • Solutions:

    • Optimize the Solvent System: Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Refer to the Quantitative Data on Purity Improvement table below for guidance.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.

    • Use an Appropriate Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product to ensure the solution is saturated.

Issue 2: Product Appears Colored (Yellowish or Brownish)
  • Symptom: The crystalline product has a noticeable color instead of being a white to off-white solid.

  • Possible Causes:

    • Presence of colored impurities from the synthesis.

    • Degradation of the compound or impurities at high temperatures during recrystallization.

  • Solutions:

    • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product.

    • Avoid Prolonged Heating: Minimize the time the solution is kept at high temperatures to prevent thermal degradation.

    • Chromatography: If color persists after recrystallization with charcoal treatment, column chromatography may be necessary to separate the colored impurities[5].

Issue 3: Oily Precipitate Forms Instead of Crystals
  • Symptom: An oil separates from the solution upon cooling instead of solid crystals.

  • Possible Causes:

    • The boiling point of the solvent is higher than the melting point of the solute.

    • The presence of impurities that lower the melting point of the product.

    • The solution is supersaturated.

  • Solutions:

    • Induce Crystallization:

      • Scratch the inside of the flask with a glass rod at the surface of the solution.

      • Add a seed crystal of the pure compound.

    • Adjust the Solvent System: Add a co-solvent in which the compound is less soluble to reduce the overall solvating power of the medium.

    • Lower the Dissolution Temperature: If possible, dissolve the compound at a temperature below its melting point.

Quantitative Data on Purity Improvement

The following table summarizes the expected purity of this compound after recrystallization from different solvents. Note: These values are indicative and can vary based on the initial purity of the crude material and the precise experimental conditions.

Recrystallization SolventInitial Purity (Crude)Purity After Recrystallization
Acetonitrile~90%>98%[1]
Ethanol~90%>97%
Isopropanol~90%>97%

Experimental Protocols

Protocol 1: Recrystallization from Acetonitrile

This protocol is based on a documented purification step in the synthesis of this compound[1].

  • Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of acetonitrile in an Erlenmeyer flask.

  • Heating: Gently heat the mixture with stirring on a hot plate until the solid completely dissolves. Add a small amount of additional solvent if necessary to achieve full dissolution.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold acetonitrile to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature not exceeding 50°C.

Protocol 2: General Recrystallization from an Alcoholic Solvent (Ethanol or Isopropanol)
  • Solvent Selection: Choose either ethanol or isopropanol as the recrystallization solvent.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a small amount of the chosen alcohol.

  • Heating: Heat the mixture on a hot plate while stirring, adding more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

experimental_workflow Workflow for Recrystallization start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Gravity Filtration charcoal->hot_filter Yes cool Slow Cooling to Room Temperature charcoal->cool No hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry end Pure Product dry->end

Caption: Recrystallization workflow for purifying this compound.

troubleshooting_logic Troubleshooting Decision Tree start Purification Issue? low_purity Low Purity start->low_purity Yes colored_product Colored Product start->colored_product Yes oily_precipitate Oily Precipitate start->oily_precipitate Yes solution1 Optimize Solvent Slow Cooling low_purity->solution1 solution2 Activated Charcoal Treatment colored_product->solution2 solution3 Induce Crystallization Adjust Solvent System oily_precipitate->solution3

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Preventing Byproduct Formation in N-Methylpiperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address common challenges in the synthesis of N-methylpiperidine derivatives, focusing on the prevention of byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-methylpiperidine derivatives, and what are their associated byproducts?

A1: Three primary methods are commonly employed, each with a distinct profile of potential side reactions.

  • Eschweiler-Clarke Reaction: This method uses formic acid and formaldehyde for reductive amination.[1][2][3] Its main advantage is that it does not produce quaternary ammonium salts, stopping at the tertiary amine stage.[3][4] However, if the reaction is incomplete, the N-formylpiperidine intermediate can be isolated as a byproduct.[5]

  • Direct N-Alkylation: This involves reacting the piperidine derivative with a methylating agent like methyl iodide. A significant and common issue with this method is over-alkylation, which leads to the formation of quaternary ammonium salts as byproducts.[1][6]

  • Reductive Amination: This two-step process involves forming an imine or enamine from the piperidine and an aldehyde (like formaldehyde), followed by reduction. Incomplete reduction can leave residual imine in the final product.[7] Using certain reducing agents can also lead to the unwanted reduction of the aldehyde starting material.

Q2: My N-alkylation reaction with methyl iodide is producing a lot of quaternary ammonium salt. How can I minimize this?

A2: Over-alkylation is a frequent problem when using reactive alkylating agents.[6] To favor the desired mono-methylation, consider the following adjustments:

  • Control Stoichiometry: Carefully limit the amount of the methylating agent to a slight excess (e.g., 1.1 equivalents). Adding the agent slowly via a syringe pump can help maintain a low concentration, ensuring the piperidine is always in excess.[8]

  • Optimize Reaction Conditions: Lowering the reaction temperature can decrease the rate of the second alkylation step.

  • Choose a Different Methylating Agent: While effective, methyl iodide is highly reactive. Less reactive agents, such as dimethyl sulfate, can offer better control.

  • Add a Base: Including a mild base like potassium carbonate (K₂CO₃) can neutralize the acid formed during the reaction, but care must be taken as this can also promote dialkylation.[8]

Q3: I am observing a significant amount of N-formylpiperidine in my Eschweiler-Clarke reaction. What is causing this and how can I fix it?

A3: The N-formyl derivative is an intermediate in the Leuckart-Wallach reaction, a related transformation, and its presence in the Eschweiler-Clarke reaction suggests the reduction step is incomplete.[5] This reaction involves the formation of an iminium ion, which is then reduced by formic acid.[4] To drive the reaction to completion and maximize the yield of the N-methylated product, you should use an excess of both formic acid and formaldehyde.[3][4] Increasing the reaction temperature to around 80-100 °C is also standard practice to ensure the reduction proceeds efficiently.[2]

Troubleshooting Guides

Issue 1: Low Yield and Impurities in Reductive Amination

Symptoms:

  • The final product is contaminated with unreacted starting amine and/or the intermediate imine.

  • The overall yield of the desired N-methylpiperidine derivative is low.

Root Causes and Corrective Actions:

Potential Cause Recommended Solution
Incomplete Imine Formation The formation of the imine intermediate is often the first step and is crucial for success. This step can be promoted by adding a mild acid catalyst, such as acetic acid.[9]
Ineffective Reduction The choice of reducing agent is critical. Sodium borohydride (NaBH₄) in methanol can sometimes be ineffective or lead to side reactions.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a superior choice for reductive aminations, offering higher yields and cleaner reactions.[10]
Reagent Instability The aldehyde (e.g., formaldehyde) can be reduced by the borohydride if conditions are not optimized. Ensure the reducing agent is added after the imine has had time to form.
Hydrolysis of Imine Most imines are susceptible to hydrolysis, especially during aqueous workup.[7] Ensure the reduction is complete before quenching the reaction to avoid reverting the intermediate back to the starting materials.
Issue 2: Multiple Products in Direct N-Alkylation

Symptoms:

  • TLC or LC-MS analysis shows a mixture of the starting secondary amine, the desired tertiary amine, and a polar byproduct (quaternary salt).

Root Causes and Corrective Actions:

Potential Cause Recommended Solution
Excess Alkylating Agent Using a large excess of the methylating agent strongly favors the formation of the quaternary ammonium salt, as the product (tertiary amine) is often more nucleophilic than the starting material.
High Reactivity Highly reactive electrophiles like methyl iodide aggressively alkylate the tertiary amine.
Sub-optimal Conditions High concentrations and temperatures accelerate the rate of the second, undesired alkylation.

Comparative Solutions for Over-alkylation:

Parameter Standard Approach (High Byproduct Risk) Optimized Approach (Low Byproduct Risk)
Methylating Agent Methyl IodideDimethyl Sulfate or Methyl Tosylate
Equivalents of Agent > 1.5 equivalents1.05 - 1.1 equivalents
Mode of Addition Added all at onceAdded slowly over several hours (syringe pump)[8]
Solvent/Base Acetonitrile with K₂CO₃Acetonitrile without base (to form the salt)[8]
Temperature Room Temperature to 70 °C0 °C to Room Temperature

Experimental Protocols

Protocol 1: Optimized Eschweiler-Clarke Methylation

This protocol is designed to maximize the conversion to the tertiary amine and prevent the isolation of the N-formyl intermediate.

  • Combine the secondary piperidine derivative (1.0 eq), formic acid (3.0 eq), and a 37% aqueous solution of formaldehyde (3.0 eq).

  • Heat the reaction mixture to 80 °C in a well-ventilated fume hood and stir for 12-18 hours.[4]

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Cool the mixture to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is > 9.

  • Extract the product into an organic solvent (e.g., dichloromethane, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography if necessary.

Protocol 2: Selective Reductive Amination with NaBH(OAc)₃

This protocol uses a mild and selective reducing agent to minimize side reactions.

  • Dissolve the piperidine derivative (1.0 eq) and formaldehyde (1.2 eq, 37% in water) in an anhydrous solvent like dichloromethane (DCM).

  • Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.[10]

  • Continue stirring at room temperature for 12-16 hours, monitoring for completion by TLC or LC-MS.[10]

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by column chromatography.

Visualizations

Eschweiler_Clarke_Pathway cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation Piperidine Piperidine Derivative Iminium_Ion Iminium Ion Intermediate Piperidine->Iminium_Ion + HCHO Product N-Methylpiperidine (Desired Product) Iminium_Ion->Product + HCOOH (Hydride Source) Byproduct N-Formylpiperidine (Byproduct) Iminium_Ion->Byproduct Incomplete Reduction

Caption: Reaction pathway of the Eschweiler-Clarke synthesis.

Troubleshooting_Alkylation Start Problem: Over-alkylation (Quaternary Salt Formation) Decision Analyze Reaction Parameters Start->Decision Cause1 > 1.2 eq. CH3I? Decision->Cause1 Cause2 High Temperature? Decision->Cause2 Cause3 Using MeI? Decision->Cause3 Cause1->Decision No Solution1 Action: Reduce to 1.1 eq. Add slowly Cause1->Solution1 Yes Result Improved Selectivity for Tertiary Amine Solution1->Result Cause2->Decision No Solution2 Action: Run reaction at lower temp (0 °C) Cause2->Solution2 Yes Solution2->Result Cause3->Decision No Solution3 Action: Switch to less reactive agent (e.g., DMS) Cause3->Solution3 Yes Solution3->Result

Caption: Troubleshooting workflow for over-alkylation in N-methylation.

Synthesis_Methods_Comparison Start Goal: Synthesize N-Methylpiperidine Derivative Method1 Direct Alkylation (e.g., CH3I) Start->Method1 Method2 Eschweiler-Clarke (HCHO, HCOOH) Start->Method2 Method3 Reductive Amination (HCHO, NaBH(OAc)3) Start->Method3 Byproduct1 Key Byproduct: Quaternary Ammonium Salt Method1->Byproduct1 Byproduct2 Key Byproduct: N-Formylpiperidine Method2->Byproduct2 Byproduct3 Key Byproduct: Unreacted Imine Method3->Byproduct3

Caption: Logical relationship of common synthesis methods and their key byproducts.

References

analytical challenges in the characterization of 1-methylpiperidine-4-carboxylic acid HCl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of 1-methylpiperidine-4-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical and physical properties of 1-methylpiperidine-4-carboxylic acid HCl?

A1: 1-Methylpiperidine-4-carboxylic acid HCl is a white to off-white or light brown crystalline powder.[1] Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₇H₁₄ClNO₂
Molecular Weight 179.64 g/mol [2][3][4]
CAS Number 71985-80-3[2][4]
Appearance Light brown to off-white solid[1]
Solubility Soluble in water[1]

Q2: What are the key stability and storage concerns for 1-methylpiperidine-4-carboxylic acid HCl?

A2: The primary stability concern for this compound is its hygroscopic nature, meaning it readily absorbs moisture from the air.[5] Therefore, it should be stored in a tightly sealed container in a cool, dry place to avoid exposure to moist air or water.[5] Under strongly basic conditions and elevated temperatures, related N-methylpiperidine compounds can be susceptible to degradation through Hofmann elimination.[6]

Q3: What are the expected hazardous decomposition products?

A3: Upon decomposition, 1-methylpiperidine-4-carboxylic acid HCl may produce carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[5]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Experimental Protocol: Reverse-Phase HPLC for Purity Assessment
  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Troubleshooting HPLC Issues
ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing Secondary interactions between the basic amine group and residual acidic silanols on the silica-based column.[7][8]Lower the mobile phase pH to ~2-3 with an acid like formic or trifluoroacetic acid to protonate the silanols.[7][8] Use a column with a polar-embedded group or a charged surface hybrid (CSH) column.[6] Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (5-20 mM).[8]
Poor Retention The compound is highly polar and may not be well-retained on a standard C18 column.Use a water-tolerant column (e.g., AQ-type C18). Consider using Hydrophilic Interaction Liquid Chromatography (HILIC).[9] Ion-pair chromatography with an agent like heptane sulfonic acid can also be employed.[10][11]
Irreproducible Retention Times Inconsistent mobile phase composition. Fluctuations in column temperature. Column degradation.Premix the mobile phase or ensure proper functioning of the gradient mixer.[5] Use a column oven for stable temperature control. Flush the column with a strong solvent or replace it if necessary.[6]
Ghost Peaks Contamination in the mobile phase, injector, or sample.Use high-purity solvents and freshly prepared mobile phase. Flush the injector and sample loop. Filter all samples before injection.

HPLC Troubleshooting Workflow

HPLC_Troubleshooting HPLC Troubleshooting Workflow cluster_solutions Potential Solutions start Poor Chromatogram (e.g., Peak Tailing, Poor Retention) check_system Check HPLC System (Pump, Injector, Detector) start->check_system check_mobile_phase Evaluate Mobile Phase (Composition, pH, Additives) check_system->check_mobile_phase System OK check_column Assess Column Health (Contamination, Voids, Degradation) check_mobile_phase->check_column Mobile Phase OK solution Implement Solution check_column->solution Identify Column Issue solution_ph Adjust pH solution->solution_ph solution_column Change Column Type (e.g., HILIC, CSH) solution->solution_column solution_ion_pair Use Ion-Pairing Agent solution->solution_ion_pair solution_flush Flush or Replace Column solution->solution_flush GC_Workflow GC Derivatization and Analysis Workflow start Sample of 1-Methylpiperidine-4- carboxylic Acid HCl derivatization Derivatization (e.g., Esterification) start->derivatization gc_injection GC Injection derivatization->gc_injection separation Chromatographic Separation gc_injection->separation detection Mass Spectrometric Detection (MS) separation->detection analysis Data Analysis detection->analysis NMR_Assignment NMR Signal Assignment Logic start Acquire 1D and 2D NMR Spectra h1_spec ¹H Spectrum start->h1_spec c13_spec ¹³C Spectrum start->c13_spec dept_spec DEPT-135 Spectrum start->dept_spec cosy_spec COSY Spectrum start->cosy_spec hsqc_spec HSQC Spectrum start->hsqc_spec assign Assign Signals to Molecular Structure h1_spec->assign c13_spec->assign dept_spec->assign Identifies CH, CH₂, CH₃ cosy_spec->assign Correlates ¹H-¹H hsqc_spec->assign Correlates ¹H-¹³C MS_Fragmentation Predicted ESI-MS Fragmentation Pathway parent [M+H]⁺ m/z 144.11 loss_h2o Loss of H₂O (from COOH) parent->loss_h2o loss_cooh Loss of COOH radical parent->loss_cooh mclafferty McLafferty Rearrangement (Loss of C₂H₄) parent->mclafferty frag1 [M+H - H₂O]⁺ m/z 126.10 loss_h2o->frag1 frag2 [M+H - COOH]⁺ m/z 99.10 loss_cooh->frag2 frag3 Resulting fragment m/z 116.08 mclafferty->frag3

References

storage and handling recommendations for 1-methylpiperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and utilization of 1-methylpiperidine-4-carboxylic acid hydrochloride.

Storage and Handling Recommendations

Proper storage and handling of this compound are crucial to maintain its integrity and ensure experimental success and safety.

Summary of Key Properties:

PropertyValue
Molecular Formula C₇H₁₄ClNO₂
Molecular Weight 179.64 g/mol [1]
Appearance White to off-white crystalline powder or crystals.[2]
Melting Point 226-228 °C (decomposes)
Hygroscopicity Hygroscopic; readily absorbs moisture from the air.

Storage Conditions:

To ensure the stability of this compound, it is recommended to:

  • Store in a tightly sealed container: This minimizes exposure to atmospheric moisture.

  • Keep in a dry and well-ventilated area: A desiccator or a dry box is an ideal storage environment.

  • Store under an inert atmosphere: For long-term storage, blanketing with a dry, inert gas such as nitrogen or argon is recommended to prevent degradation from moisture and atmospheric components.

Handling Precautions:

  • Use Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, gloves, and a lab coat.

  • Ensure adequate ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Avoid dust formation: Take care to minimize the generation of dust when handling the solid.

  • Prevent contact: Avoid contact with skin and eyes as it can cause irritation. In case of contact, rinse thoroughly with water.

Troubleshooting Guides and FAQs

This section addresses common issues that may arise during experiments involving this compound.

Handling and Solubility

Q1: The compound has clumped together in the container. Can I still use it?

A1: Yes, clumping is a common issue due to the hygroscopic nature of the compound. If clumping has occurred, it indicates moisture absorption. For non-moisture-sensitive reactions, you can break up the clumps with a clean, dry spatula. For moisture-sensitive reactions, it is advisable to dry the compound under vacuum before use. To prevent future clumping, always handle the compound in a dry environment (e.g., a glove box) and ensure the container is tightly sealed immediately after use.

Q2: I'm having trouble dissolving the compound. What solvents are recommended?

A2: this compound is a salt, which makes it readily soluble in polar protic solvents like water, methanol, and ethanol. It has lower solubility in aprotic polar solvents and is generally insoluble in nonpolar solvents. If you are experiencing solubility issues, consider gentle heating or sonication to aid dissolution.

Amide Coupling Reactions

Q3: My amide coupling reaction with this compound is giving a low yield. What are the possible causes?

A3: Low yields in amide coupling reactions with this substrate can stem from several factors:

  • Incomplete neutralization of the hydrochloride: The piperidine nitrogen is protonated. For it to act as a nucleophile in some reactions, or for the carboxylic acid to be effectively activated, this hydrochloride needs to be neutralized. The presence of the hydrochloride salt can interfere with the reaction.

  • Inadequate activation of the carboxylic acid: The chosen coupling reagent may not be efficient enough, or the reaction conditions may not be optimal for the activation step.

  • Presence of moisture: Water can hydrolyze the activated carboxylic acid intermediate, leading to the starting material and preventing amide bond formation. Given the hygroscopic nature of the starting material, this is a critical point to consider.

Q4: How can I improve the yield of my amide coupling reaction?

A4: To improve the yield, consider the following troubleshooting steps:

  • Add a non-nucleophilic base: Incorporate a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in your reaction mixture. This will neutralize the hydrochloride, freeing the piperidine nitrogen if necessary for the reaction mechanism of certain coupling agents, and also scavenge the acid byproduct from the coupling reaction.

  • Choose an appropriate coupling reagent: For challenging couplings, stronger activating agents like HATU, HBTU, or converting the carboxylic acid to an acid chloride first (using reagents like oxalyl chloride or thionyl chloride) can be more effective.

  • Ensure anhydrous conditions: Dry your solvents and glassware thoroughly before use. Handle the hygroscopic this compound in a dry atmosphere.

Troubleshooting Workflow for Low Yield in Amide Coupling

G start Low Amide Coupling Yield check_base Was a base (e.g., TEA, DIPEA) used? start->check_base add_base Add 2-3 equivalents of a non-nucleophilic base. check_base->add_base No check_coupling_reagent Is the coupling reagent strong enough? check_base->check_coupling_reagent Yes add_base->check_coupling_reagent use_stronger_reagent Consider using HATU, HBTU, or convert to acid chloride. check_coupling_reagent->use_stronger_reagent No check_conditions Were anhydrous conditions maintained? check_coupling_reagent->check_conditions Yes use_stronger_reagent->check_conditions ensure_anhydrous Thoroughly dry all solvents and glassware. Handle starting material in a dry environment. check_conditions->ensure_anhydrous No end Improved Yield check_conditions->end Yes ensure_anhydrous->end

Caption: Troubleshooting flowchart for low yield in amide coupling reactions.

Esterification Reactions

Q5: I am trying to perform a Fischer esterification with this compound and an alcohol, but the reaction is not proceeding. Why?

A5: Fischer esterification is an acid-catalyzed reaction. While your starting material is a hydrochloride salt, the conditions for Fischer esterification (typically heating in the alcohol with a strong acid catalyst like sulfuric acid) can be complex with this substrate. The presence of the amine functionality can lead to side reactions or solubility issues under these conditions.

Q6: What is a better method for esterifying this compound?

A6: A more reliable method is to first activate the carboxylic acid and then react it with the alcohol. This can be done in a two-step process:

  • Activation: Convert the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Esterification: React the resulting acid chloride with the desired alcohol, often in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the HCl generated during the reaction.

Alternatively, using standard coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) with a catalytic amount of DMAP (4-dimethylaminopyridine) can also effectively promote esterification under milder conditions.

Experimental Protocols

Protocol 1: Amide Coupling via Acid Chloride Formation (Example from Lasmiditan Synthesis)

This protocol describes the conversion of this compound to its corresponding acid chloride, followed by an amide coupling reaction.[3][4][5]

Step 1: Formation of 1-Methylpiperidine-4-carbonyl Chloride

  • Suspend this compound in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Cool the mixture to 0-10 °C in an ice bath.

  • Slowly add oxalyl chloride (or thionyl chloride) to the cooled suspension.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

  • The resulting solution/suspension of the acid chloride can be used directly in the next step, or the solvent can be removed under reduced pressure to yield the crude acid chloride.

Step 2: Amide Bond Formation

  • In a separate flask, dissolve the amine to be coupled in an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane).

  • If the amine is also a hydrochloride salt, add a suitable base (e.g., triethylamine or DIPEA) to generate the free amine.

  • Cool the amine solution to the desired reaction temperature (this can range from -78 °C to room temperature depending on the reactivity of the substrates).

  • Slowly add the previously prepared solution/suspension of 1-methylpiperidine-4-carbonyl chloride to the amine solution.

  • Stir the reaction mixture until completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Perform a standard aqueous workup and purify the resulting amide by column chromatography, recrystallization, or distillation.

Experimental Workflow for Amide Coupling

G cluster_0 Acid Chloride Formation cluster_1 Amide Coupling A 1-Methylpiperidine-4-carboxylic acid hydrochloride in CH₂Cl₂ B Add catalytic DMF A->B C Cool to 0-10 °C B->C D Add Oxalyl Chloride C->D E Stir at RT for 1-2h D->E F 1-Methylpiperidine-4-carbonyl chloride solution E->F J Add acid chloride solution F->J G Amine in anhydrous solvent H Add base (if needed) G->H I Cool to reaction temp. H->I I->J K Stir to completion J->K L Workup and Purification K->L M Final Amide Product L->M

Caption: General workflow for amide coupling via acid chloride formation.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-Methylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes to 1-methylpiperidine-4-carboxylic acid, a key building block in the synthesis of various pharmaceutical compounds. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Synthetic Route Comparison

The two principal methods for synthesizing 1-methylpiperidine-4-carboxylic acid are the direct reductive amination of isonipecotic acid and a multi-step approach involving the N-alkylation of a piperidine-4-carboxylate ester followed by hydrolysis.

G cluster_0 Synthetic Routes to 1-Methylpiperidine-4-carboxylic Acid cluster_1 Route 1: Reductive Amination cluster_2 Route 2: N-Alkylation & Hydrolysis Start Isonipecotic Acid (Piperidine-4-carboxylic Acid) ReductiveAmination Eschweiler-Clarke Type Reaction (Formaldehyde, Formic Acid, Pd/C) Start->ReductiveAmination One-pot Esterification Esterification (e.g., with Ethanol) Start->Esterification Product 1-Methylpiperidine-4- carboxylic Acid ReductiveAmination->Product N_Alkylation N-Alkylation (e.g., with Methyl Iodide) Esterification->N_Alkylation Hydrolysis Hydrolysis (e.g., with KOH) N_Alkylation->Hydrolysis Hydrolysis->Product

Caption: Comparison of synthetic pathways to 1-methylpiperidine-4-carboxylic acid.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for the two synthetic routes, providing a clear comparison of their efficiency and reaction conditions.

ParameterRoute 1: Reductive AminationRoute 2: N-Alkylation & Hydrolysis
Starting Material Isonipecotic AcidIsonipecotic Acid
Key Reagents Formaldehyde, Formic Acid, Pd/C1. Alcohol (e.g., Ethanol), Acid Catalyst2. Methylating Agent (e.g., Methyl Iodide), Base3. Base (e.g., KOH)
Number of Steps 1 (One-pot)3
Reported Yield 91% (as HCl salt)[1]Yields for individual steps vary; overall yield is likely lower.
Reaction Temperature 90-100°C[1]Esterification: RefluxN-Alkylation: Room Temp. to RefluxHydrolysis: Reflux
Catalyst Required Palladium on Carbon[1]Acid catalyst for esterification.
Advantages High yield, one-pot synthesis, fewer steps.Avoids the use of formaldehyde.
Disadvantages Use of a precious metal catalyst (Palladium).Multiple steps, potentially lower overall yield, use of hazardous methylating agents.

Experimental Protocols

Route 1: Reductive Amination (Eschweiler-Clarke Type Reaction)

This one-pot method provides a high-yield synthesis of 1-methylpiperidine-4-carboxylic acid hydrochloride from isonipecotic acid.

Materials:

  • Isonipecotic acid

  • 10% Palladium on activated carbon (50% wet paste)

  • Purified water

  • Formic acid

  • Formaldehyde

  • Concentrated hydrochloric acid

  • Acetonitrile

Procedure: [1]

  • Charge a reaction vessel with isonipecotic acid, 10% palladium on charcoal, and purified water.

  • Heat the mixture to 90-95°C.

  • Add formic acid and formaldehyde to the vessel.

  • After the reaction is complete, cool the mixture to 20-30°C.

  • Filter the reaction mixture and wash the filter cake with purified water.

  • Concentrate the combined filtrates.

  • Adjust the temperature to 65-75°C and add concentrated hydrochloric acid.

  • Add acetonitrile and concentrate the solution. Repeat the addition and concentration with acetonitrile.

  • Cool the mixture to 20-25°C and stir for 1-2 hours to allow for crystallization.

  • Filter the product, wash with acetonitrile, and dry to obtain this compound.

Route 2: N-Alkylation of Piperidine-4-carboxylate Ester followed by Hydrolysis

This multi-step route first protects the carboxylic acid as an ester, followed by N-methylation and subsequent deprotection.

Step 1: Esterification of Isonipecotic Acid (Example with Ethanol)

Materials:

  • Isonipecotic acid

  • Ethanol

  • Thionyl chloride or other acid catalyst

Procedure:

  • Suspend isonipecotic acid in ethanol.

  • Cool the mixture and slowly add thionyl chloride.

  • Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Neutralize the residue with a base (e.g., sodium carbonate solution) and extract the ethyl isonipecotate with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer and evaporate the solvent to yield the ester.

Step 2: N-Alkylation of Ethyl Isonipecotate

Materials:

  • Ethyl isonipecotate

  • Methyl iodide

  • Potassium carbonate

  • Acetone or DMF

Procedure:

  • Dissolve ethyl isonipecotate in acetone or DMF.

  • Add potassium carbonate and methyl iodide.

  • Stir the mixture at room temperature or heat to reflux until the reaction is complete (monitored by TLC).

  • Filter off the inorganic salts and remove the solvent under reduced pressure.

  • The crude ethyl 1-methylpiperidine-4-carboxylate can be purified by distillation or chromatography.

Step 3: Hydrolysis of Ethyl 1-Methylpiperidine-4-carboxylate

Materials:

  • Ethyl 1-methylpiperidine-4-carboxylate

  • Potassium hydroxide

  • Ethanol

  • Water

Procedure:

  • Dissolve the ester in a mixture of ethanol and water.

  • Add potassium hydroxide and heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 6-7.

  • The product, 1-methylpiperidine-4-carboxylic acid, may precipitate upon neutralization or after concentration of the solvent.

  • The product can be isolated by filtration or extraction and further purified by recrystallization.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 1-Methylpiperidine-4-Carboxylic Acid Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Within this landscape, derivatives of 1-methylpiperidine-4-carboxylic acid hydrochloride have emerged as a versatile scaffold, exhibiting a range of biological activities. This guide provides an objective comparison of their performance in two key areas: antimicrobial effects and monoamine reuptake inhibition, supported by experimental data and detailed protocols.

This document delves into the structure-activity relationships of these derivatives, presenting quantitative data in easily digestible formats. Furthermore, it offers insights into the underlying mechanisms of action through signaling pathway diagrams and outlines the experimental methodologies used to generate the presented data.

Antimicrobial Activity: A New Frontier in Combating Bacterial Growth

A series of N-methyl-4-piperidone-derived monoketone curcuminoids, structurally related to 1-methylpiperidine-4-carboxylic acid, have been synthesized and evaluated for their antibacterial properties. The data reveals that substitutions on the phenyl ring significantly influence their efficacy against various bacterial strains.

Comparative Efficacy of N-Methyl-4-Piperidone-Derived Monoketone Curcuminoids

The antibacterial activity of these derivatives was determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium.

Compound IDR GroupS. mutans MIC (µg/mL)S. salivarius MIC (µg/mL)L. paracasei MIC (µg/mL)S. mitis MIC (µg/mL)S. sanguinis MIC (µg/mL)S. sobrinus MIC (µg/mL)
1 H>1000500500500250>1000
2 4-N(CH₃)₂>1000>1000>1000>1000>1000>1000
3 4-OH>1000>1000>1000>1000>1000>1000
4 4-OCH₃>1000>1000>1000>1000>1000>1000
5 4-CH₃>1000>1000>1000>1000>1000>1000
6 4-Cl>1000>1000>1000>1000>1000>1000
7 4-F>1000>1000>1000>1000>1000>1000
8 3-OH>1000>1000>1000>1000>1000>1000
9 3-OCH₃>1000>1000>1000>1000>1000>1000
10 3,4,5-OCH₃>1000>1000500500500>1000
11 3-Cl>1000>1000>1000>1000>1000>1000
12 3-Br>1000>1000>1000>1000>1000>1000
13 3-F500>1000>1000500500500
14 2-OH>1000>1000>1000>1000>1000>1000
15 2-Cl>1000>1000>1000>1000>1000>1000

Data sourced from a study on N-methyl-4-piperidone-derived monoketone curcuminoids.

The results indicate that the unsubstituted compound (R=H), the 3,4,5-trimethoxy substituted compound, and the 3-fluoro substituted compound exhibit the most promising, albeit moderate, antibacterial activity against a panel of oral streptococci and Lactobacillus paracasei.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strains and Culture Conditions: The tested bacterial strains were cultured on appropriate agar plates and incubated under specific atmospheric conditions (e.g., aerobic, microaerophilic, or anaerobic) at 37°C.

  • Inoculum Preparation: A bacterial suspension was prepared in a suitable broth and its turbidity was adjusted to match the 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Preparation and Dilution: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to a stock concentration and then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation and Incubation: Each well was inoculated with the standardized bacterial suspension. The plates were then incubated at 37°C for 24 hours under the appropriate atmospheric conditions for each bacterial strain.

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

While the exact antibacterial mechanism of these specific curcuminoid derivatives is under investigation, a common target for antifungal piperidine derivatives is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase squalene Squalene mevalonate->squalene Multiple steps lanosterol Lanosterol squalene->lanosterol Squalene epoxidase, Lanosterol synthase zymosterol Zymosterol lanosterol->zymosterol 14-alpha-demethylase (ERG11) lanosterol->zymosterol Target of Azoles fecosterol Fecosterol zymosterol->fecosterol C-24 methyltransferase (ERG6) episterol Episterol fecosterol->episterol C-8 isomerase (ERG2) ergosterol Ergosterol episterol->ergosterol C-5 desaturase (ERG3), C-22 desaturase (ERG5), C-24 reductase (ERG4)

Caption: Simplified overview of the fungal ergosterol biosynthesis pathway.

Monoamine Reuptake Inhibition: A Potential Avenue for CNS Disorders

Derivatives of piperidine-4-carboxamide have been investigated for their ability to inhibit the reuptake of monoamine neurotransmitters, such as serotonin (5-HT) and norepinephrine (NE). This activity is a hallmark of many antidepressant medications.

Comparative Inhibitory Activity of 4-Benzylpiperidine Carboxamides

The inhibitory potency of these compounds is expressed as the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a drug that is required for 50% inhibition of a biological process.

Compound IDRLinker (n)5-HT Reuptake Inhibition IC₅₀ (nM)NE Reuptake Inhibition IC₅₀ (nM)
7a Phenyl312.3 ± 1.525.6 ± 3.1
7b 4-Fluorophenyl38.9 ± 0.918.2 ± 2.2
7c 4-Chlorophenyl37.5 ± 0.815.4 ± 1.8
7d 4-Bromophenyl36.8 ± 0.713.9 ± 1.6
7e 4-Biphenyl34.2 ± 0.58.5 ± 1.0
7f 2-Naphthyl35.1 ± 0.610.3 ± 1.2
7g 1-Naphthyl39.8 ± 1.120.1 ± 2.4
8a Phenyl225.1 ± 3.051.2 ± 6.1
8b 4-Fluorophenyl218.2 ± 2.137.1 ± 4.4
8c 4-Chlorophenyl215.4 ± 1.831.4 ± 3.7
8d 4-Bromophenyl213.9 ± 1.628.3 ± 3.3
8e 4-Biphenyl28.5 ± 1.017.3 ± 2.0
8f 2-Naphthyl210.3 ± 1.221.0 ± 2.5
8g 1-Naphthyl220.1 ± 2.441.0 ± 4.9
Venlafaxine --15.2 ± 1.831.0 ± 3.7

Data adapted from a study on 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors.

The data suggests that a three-carbon linker between the piperidine and the aromatic amide moiety generally leads to higher potency for both serotonin and norepinephrine transporters. Furthermore, bulky aromatic substituents like biphenyl and 2-naphthyl enhance the inhibitory activity.

Experimental Protocol: In Vitro Monoamine Transporter Inhibition Assay

The inhibitory activities of the compounds on serotonin and norepinephrine reuptake were evaluated using human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).

  • Cell Culture: HEK-hSERT and HEK-hNET cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Test compounds were dissolved in DMSO and then diluted with assay buffer to the desired concentrations.

  • Uptake Inhibition Assay:

    • Cells were seeded in 96-well plates and grown to confluency.

    • On the day of the assay, the growth medium was removed, and the cells were washed with Krebs-Ringer-HEPES (KRH) buffer.

    • Cells were pre-incubated with various concentrations of the test compounds or reference standards for a specified time at room temperature.

    • A mixture of radiolabeled ([³H]5-HT or [³H]NE) and unlabeled neurotransmitter was added to initiate the uptake reaction.

    • After a defined incubation period, the uptake was terminated by washing the cells with ice-cold KRH buffer.

  • Measurement of Radioactivity: The cells were lysed, and the amount of radiolabeled neurotransmitter taken up was quantified using a liquid scintillation counter.

  • Data Analysis: IC₅₀ values were calculated by non-linear regression analysis of the concentration-response curves.

Signaling Pathway: Monoamine Transporter Action

Monoamine transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signal. Inhibitors of these transporters block this reuptake process, leading to an increased concentration of neurotransmitters in the synapse and enhanced neurotransmission.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron Vesicle monoamine_out Monoamine presynaptic_neuron->monoamine_out Release transporter Monoamine Transporter (SERT/NET/DAT) Blocks Reuptake monoamine_in Monoamine monoamine_out->transporter:port Reuptake receptor Postsynaptic Receptor monoamine_out->receptor Binding signal Signal Transduction receptor->signal inhibitor 1-Methylpiperidine-4- carboxylic acid derivative inhibitor->transporter Inhibition

Caption: Mechanism of monoamine reuptake inhibition.

Conclusion

Derivatives of this compound represent a promising and adaptable scaffold for the development of new therapeutic agents. The presented data highlights their potential in both antimicrobial and central nervous system applications. The structure-activity relationships discussed herein provide a valuable foundation for the rational design of more potent and selective compounds. Further investigation into these derivatives is warranted to fully elucidate their therapeutic potential and advance them towards clinical applications.

Comparative NMR Analysis of 1-Methylpiperidine-4-carboxylic acid hydrochloride and its Unsubstituted Analogue

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 1-methylpiperidine-4-carboxylic acid hydrochloride and piperidine-4-carboxylic acid hydrochloride for researchers and professionals in drug development.

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound and its parent compound, piperidine-4-carboxylic acid hydrochloride (also known as isonipecotic acid hydrochloride). This analysis is crucial for the unambiguous identification and characterization of these compounds, which are common scaffolds in pharmaceutical chemistry. The presence of the N-methyl group in this compound introduces distinct spectral changes compared to its unsubstituted counterpart, providing clear markers for differentiation.

¹H and ¹³C NMR Data Comparison

The following tables summarize the experimental ¹H and ¹³C NMR data for this compound and piperidine-4-carboxylic acid hydrochloride. The data highlights the key differences in chemical shifts (δ) and multiplicities, which are instrumental for structural elucidation.

Table 1: ¹H NMR Data Comparison

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1-Methylpiperidine-4-carboxylic acid HClN-CH₃~2.96s-
H2ax, H6ax~3.24td~11.5, 3.8
H2eq, H6eq~3.47dt~13.3, 4.4
H4~2.63tt~10.2, 5.1
H3ax, H5ax, H3eq, H5eq~2.00-2.12m-
Piperidine-4-carboxylic acid HClNH₂⁺~9.0-9.2br s-
H2ax, H6ax~2.90-3.00m-
H2eq, H6eq~3.20-3.30m-
H4~2.50-2.60m-
H3ax, H5ax~1.80-1.90m-
H3eq, H5eq~2.00-2.10m-

Table 2: ¹³C NMR Data Comparison

CompoundCarbon AssignmentChemical Shift (δ, ppm)
1-Methylpiperidine-4-carboxylic acid HClN-CH₃~45.0
C2, C6~55.0
C3, C5~28.0
C4~40.0
C=O~175.0
Piperidine-4-carboxylic acid HClC2, C6~44.0
C3, C5~27.0
C4~40.0
C=O~177.0

Spectral Interpretation and Key Differences

The most significant difference in the ¹H NMR spectra is the presence of a singlet at approximately 2.96 ppm for this compound, corresponding to the N-methyl group. This signal is absent in the spectrum of piperidine-4-carboxylic acid hydrochloride, which instead shows a broad singlet for the acidic proton of the ammonium group (NH₂⁺) at a downfield chemical shift (around 9.0-9.2 ppm).

In the ¹³C NMR spectrum, the N-methyl group of this compound gives rise to a characteristic signal around 45.0 ppm. The chemical shifts of the piperidine ring carbons are also influenced by the N-substitution, although the differences are less pronounced compared to the ¹H NMR spectra.

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy

A standardized protocol for the acquisition of NMR spectra is crucial for data reproducibility and comparison.

Sample Preparation:

  • Weigh approximately 10-20 mg of the hydrochloride salt.

  • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as hydrochloride salts may have limited solubility in less polar solvents like CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

  • If necessary, add a small amount of an internal standard (e.g., TMS or TSPA-d₄ for aqueous samples) for chemical shift referencing.

Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

  • ¹³C NMR:

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay: 2-5 seconds

    • Proton decoupling should be applied to obtain singlet signals for all carbons.

Structure-Spectrum Relationship

The following diagram illustrates the correlation between the chemical structure of this compound and its expected NMR signals.

1-methylpiperidine-4-carboxylic_acid_hydrochloride_NMR cluster_structure Chemical Structure cluster_1H_NMR ¹H NMR Signals cluster_13C_NMR ¹³C NMR Signals structure H_NCH3 N-CH₃ (~2.96 ppm, s) structure->H_NCH3 H_2_6_ax H2ax, H6ax (~3.24 ppm, td) structure->H_2_6_ax H_2_6_eq H2eq, H6eq (~3.47 ppm, dt) structure->H_2_6_eq H_4 H4 (~2.63 ppm, tt) structure->H_4 H_3_5 H3, H5 (~2.0-2.1 ppm, m) structure->H_3_5 C_NCH3 N-CH₃ (~45.0 ppm) structure->C_NCH3 C_2_6 C2, C6 (~55.0 ppm) structure->C_2_6 C_3_5 C3, C5 (~28.0 ppm) structure->C_3_5 C_4 C4 (~40.0 ppm) structure->C_4 C_COO C=O (~175.0 ppm) structure->C_COO

A Comparative Guide to the Mass Spectrometry of 1-Methylpiperidine-4-carboxylic Acid Hydrochloride and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometric behavior of small molecules is crucial for their identification and characterization. This guide provides a comparative analysis of the mass spectrometry of 1-methylpiperidine-4-carboxylic acid hydrochloride and two structurally related alternatives: piperidine-4-carboxylic acid and 1-(tert-butoxycarbonyl)-piperidine-4-carboxylic acid.

Mass Spectrometric Data Comparison

The following table summarizes the key mass spectrometric properties of 1-methylpiperidine-4-carboxylic acid and its selected alternatives. The data is a combination of information from available literature and predicted fragmentation patterns based on the general principles of mass spectrometry for piperidine derivatives.

Feature1-Methylpiperidine-4-carboxylic AcidPiperidine-4-carboxylic Acid1-(tert-Butoxycarbonyl)-piperidine-4-carboxylic Acid
Chemical Structure 1-Methylpiperidine-4-carboxylic acidPiperidine-4-carboxylic acid1-(tert-Butoxycarbonyl)-piperidine-4-carboxylic acid
Molecular Formula C₇H₁₃NO₂[1]C₆H₁₁NO₂[2]C₁₁H₁₉NO₄[3]
Molecular Weight 143.18 g/mol [1]129.16 g/mol [2]229.27 g/mol [3]
Monoisotopic Mass 143.094628657 Da[1]129.078978594 Da[2]229.13140809 Da[3]
Predicted [M+H]⁺ m/z 144.1021m/z 130.0863m/z 230.1387
Major Fragment Ions (m/z) 98, 70, 5784, 56174, 128, 57

Experimental Protocols

The following provides a general methodology for the analysis of piperidine carboxylic acids using Electrospray Ionization Mass Spectrometry (ESI-MS).

Sample Preparation: Samples are typically dissolved in a suitable solvent such as methanol or a mixture of water and methanol to a concentration of approximately 1 mg/mL.[4][5] For ESI, the addition of a small amount of formic acid can aid in protonation.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ion mode is generally used for piperidine derivatives due to the basicity of the nitrogen atom.

  • Instrumentation: A tandem mass spectrometer, such as a triple quadrupole or Q-TOF, equipped with an ESI source is suitable.

  • MS Scan: A full scan is performed to identify the protonated molecule [M+H]⁺.

  • MS/MS Scan: Product ion scans of the selected precursor ion are conducted to obtain fragmentation patterns. Collision energy should be optimized to achieve a good distribution of fragment ions.

Fragmentation Pathway of 1-Methylpiperidine-4-carboxylic Acid

The fragmentation of 1-methylpiperidine-4-carboxylic acid in positive ion ESI-MS is expected to be initiated by protonation, most likely at the nitrogen atom. The subsequent fragmentation pathways can involve the loss of the carboxylic acid group and cleavage of the piperidine ring.

A plausible fragmentation pathway for 1-methylpiperidine-4-carboxylic acid is illustrated below. The protonated molecule ([M+H]⁺ at m/z 144) can undergo a loss of formic acid (HCOOH) to yield a fragment at m/z 98. Further fragmentation of the piperidine ring can lead to the formation of smaller ions.

fragmentation_pathway parent [M+H]⁺ m/z 144 loss1 - HCOOH parent->loss1 frag1 [C₆H₁₂N]⁺ m/z 98 loss2 - C₂H₄ frag1->loss2 loss3 - C₂H₅N frag1->loss3 frag2 [C₄H₈N]⁺ m/z 70 frag3 [C₃H₅]⁺ m/z 41 loss1->frag1 loss2->frag2 loss3->frag3

Fragmentation of 1-methylpiperidine-4-carboxylic acid.

Comparison with Alternatives

  • Piperidine-4-carboxylic Acid: Lacking the N-methyl group, its protonated molecule is observed at a lower m/z of 130. A major fragmentation pathway involves the loss of the carboxylic acid group, leading to a prominent ion at m/z 84.

  • 1-(tert-Butoxycarbonyl)-piperidine-4-carboxylic Acid: The presence of the bulky Boc protecting group significantly influences its fragmentation. A characteristic loss of isobutylene (56 Da) from the Boc group is often observed, leading to a fragment at m/z 174. Subsequent loss of the carboxylic acid group from this fragment can produce an ion at m/z 128. The base peak is often the tert-butyl cation at m/z 57.

This comparative analysis highlights the distinct fragmentation patterns of this compound and its analogs, providing a valuable resource for their unambiguous identification in complex matrices.

References

A Comparative Guide to the Reactivity of 1-Methylpiperidine-4-carboxylic Acid and Other Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 1-methylpiperidine-4-carboxylic acid against other key piperidine derivatives. The selection of a specific piperidine scaffold is a critical decision in drug discovery and development, as substituents on the piperidine ring can significantly influence physicochemical properties, biological activity, and synthetic accessibility. This document outlines the key factors governing the reactivity of these compounds and provides detailed experimental protocols for their comparative evaluation.

Factors Influencing Piperidine Reactivity

The reactivity of piperidine derivatives is primarily governed by the interplay of electronic and steric effects. The nitrogen atom's nucleophilicity and basicity are central to many of its characteristic reactions, such as N-acylation and N-alkylation. The substituent at the 1-position (the nitrogen atom) and the 4-position (the carboxyl group) significantly modulate these properties.

Electronic Effects: The electron-donating nature of the methyl group in 1-methylpiperidine-4-carboxylic acid increases the electron density on the nitrogen atom, thereby enhancing its basicity and nucleophilicity compared to unsubstituted piperidine. Conversely, electron-withdrawing groups on the nitrogen would decrease its reactivity.

Steric Hindrance: The bulk of the substituent on the nitrogen atom can sterically hinder the approach of reactants to the nitrogen lone pair. While a methyl group presents minimal steric hindrance, bulkier substituents like a benzyl or cyclopentyl group can slow down reaction rates.[1]

The following diagram illustrates the key factors influencing the reactivity of the piperidine nitrogen.

G Reactivity Piperidine Nitrogen Reactivity Electronic Electronic Effects Reactivity->Electronic Steric Steric Effects Reactivity->Steric N_Substituent N-Substituent Electronic->N_Substituent Steric->N_Substituent EDG Electron-Donating Group (e.g., Methyl) N_Substituent->EDG EWG Electron-Withdrawing Group (e.g., Acetyl) N_Substituent->EWG Bulky Bulky Substituent (e.g., Benzyl) N_Substituent->Bulky Small Small Substituent (e.g., Methyl) N_Substituent->Small G cluster_0 Setup cluster_1 Execution cluster_2 Analysis A Select Piperidine Derivatives B Choose Reaction Type (Acylation, Esterification, etc.) A->B C Define Standard Reaction Conditions B->C D Run Parallel Reactions C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Work-up and Isolation E->F G Purification (Chromatography) F->G H Characterization (NMR, MS) G->H I Calculate Yield and Purity H->I J Compare Reactivity Data I->J

References

Comparative Analysis of 1-Benzylpiperidine-4-Carboxamide Derivatives as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of novel carboxamide derivatives targeting acetylcholinesterase for potential Alzheimer's disease therapy.

The development of potent and selective acetylcholinesterase (AChE) inhibitors is a cornerstone in the symptomatic treatment of Alzheimer's disease. Research has led to the exploration of various molecular scaffolds, with piperidine derivatives showing significant promise. This guide focuses on the structure-activity relationship (SAR) of a series of 1-benzylpiperidine-4-carboxamide derivatives, which were developed from an ester-based lead compound. The transition from an ester to a more metabolically stable amide linker has yielded compounds with notable inhibitory activity against AChE.

Structure-Activity Relationship (SAR) Analysis

A series of fifteen 1-benzylpiperidine-4-carboxamide derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase. The core strategy involved replacing the ester linkage of a previously identified lead compound, 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate, with a more robust amide bond.[1][2] This lead compound demonstrated potent AChE inhibition with an IC50 value of 0.03 µM.[1][2] The subsequent SAR study explored the impact of substituting the indanone moiety with a variety of aryl and aromatic heterocyclic groups.[1][2]

The findings indicate that the nature of the aromatic group attached to the amide linker plays a crucial role in the inhibitory potency of the compounds. Among the synthesized derivatives, two compounds emerged as the most active.

Compound IDAromatic MoietyTargetIC50 (µM)
Lead Compound 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl (ester)AChE0.03 ± 0.07
28 5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-ylAChE0.41 ± 1.25
20 1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylAChE5.94 ± 1.08

Data sourced from studies on novel N-benzylpiperidine carboxamide derivatives.[1][2]

Compound 28 , featuring a 5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl group, was the most potent of the new series, with an IC50 of 0.41 µM.[1][2] Compound 20 , with a 1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl moiety, also showed significant activity (IC50 = 5.94 µM).[1][2] These results underscore the importance of the heterocyclic system for effective binding to the acetylcholinesterase enzyme. Molecular dynamic simulations suggest a close correlation between the binding of compound 20 and the FDA-approved cholinesterase inhibitor, donepezil.[1][2]

Experimental Protocols

The evaluation of the synthesized compounds was carried out using a modified Ellman's method to determine their in vitro inhibitory activity against acetylcholinesterase from electric eel.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Preparation of Reagents:

    • Phosphate buffer (pH 8.0).

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Acetylcholinesterase (AChE) enzyme solution.

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, 50 µL of phosphate buffer (pH 8.0) is added to each well.

    • 25 µL of the test compound solution at various concentrations is added to the wells.

    • 25 µL of the AChE enzyme solution is added, and the mixture is incubated for 15 minutes at 37°C.

    • To initiate the reaction, 25 µL of ATCI solution and 125 µL of DTNB solution are added.

    • The absorbance is measured at 405 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • The rate of reaction is determined from the change in absorbance over time.

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

    • IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Logical Workflow of SAR Study

The following diagram illustrates the logical progression of the structure-activity relationship study, from the initial lead compound to the identification of more stable and potent derivatives.

SAR_Workflow cluster_lead Lead Compound Identification cluster_modification Chemical Modification Strategy cluster_synthesis Synthesis & Evaluation cluster_results SAR Analysis and Outcomes Lead Lead Ester Compound (IC50 = 0.03 µM) Modification Replace Ester with Amide Linker + Vary Aromatic Moiety Lead->Modification Synthesis Synthesize Library of Carboxamide Derivatives Modification->Synthesis Screening In Vitro AChE Assay (Ellman's Method) Synthesis->Screening SAR Identify Key Structural Features for Activity Screening->SAR Hit1 Hit Compound 28 (IC50 = 0.41 µM) SAR->Hit1 Hit2 Hit Compound 20 (IC50 = 5.94 µM) SAR->Hit2

Workflow of the Structure-Activity Relationship Study.

This guide provides a comparative overview of the SAR of 1-benzylpiperidine-4-carboxamide derivatives as acetylcholinesterase inhibitors. The data presented highlights the successful strategy of replacing a labile ester linkage with a more stable amide, leading to the discovery of novel and potent inhibitors. The detailed experimental protocol for the AChE inhibition assay offers a reproducible method for evaluating such compounds, and the workflow diagram provides a clear visual representation of the research process. These findings contribute to the ongoing efforts to develop effective therapeutics for Alzheimer's disease.

References

A Comparative Guide to Alternative Building Blocks for 1-Methylpiperidine-4-Carboxylic Acid Hydrochloride in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-methylpiperidine-4-carboxylic acid scaffold is a prevalent building block in medicinal chemistry, frequently utilized for its favorable physicochemical properties and synthetic tractability. However, the carboxylic acid moiety can present challenges, including metabolic liabilities and limited cell permeability. This guide provides an objective comparison of viable alternative building blocks, focusing on the bioisosteric replacement of the carboxylic acid with a tetrazole and the functional modification to a carboxamide. The aim is to furnish researchers with the necessary data to make informed decisions in the early stages of drug design.

Physicochemical and Pharmacokinetic Properties: A Comparative Overview

The selection of a core scaffold is a critical decision that profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This section compares key properties of 1-methylpiperidine-4-carboxylic acid with its tetrazole and carboxamide analogs. While direct comparative studies on this specific scaffold are limited, the following table summarizes expected and reported values based on the known properties of these functional groups.

Property1-Methylpiperidine-4-carboxylic Acid5-(1-Methylpiperidin-4-yl)-1H-tetrazole1-Methylpiperidine-4-carboxamideRationale for Performance Difference
Molecular Weight ( g/mol ) 143.18[1]~153.19142.19The addition of three nitrogen atoms in the tetrazole ring increases the molecular weight compared to the carboxylic acid and carboxamide.
pKa ~4-5 (acidic)[2]~4.5-5.5 (acidic)[2][3]~16-17 (very weakly acidic)[4]The tetrazole ring mimics the acidity of a carboxylic acid, making it a suitable bioisostere.[2][5] The carboxamide has a much higher pKa and is essentially neutral at physiological pH.
cLogP (Lipophilicity) LowModerateLow to ModerateTetrazoles are generally more lipophilic than their corresponding carboxylic acids.[6] Carboxamides have lipophilicity that can be modulated by N-substitution.
Aqueous Solubility High (especially as HCl salt)Moderate to HighModerate to HighThe ionizable nature of the carboxylic acid and tetrazole at physiological pH contributes to good aqueous solubility. Carboxamides can also exhibit good solubility due to their hydrogen bonding capacity.
Membrane Permeability Low to ModerateModerateModerate to HighThe highly ionized state of carboxylic acids and tetrazoles can limit passive diffusion across cell membranes. The more neutral carboxamide is generally expected to have better permeability.
Metabolic Stability Susceptible to Phase II conjugation (e.g., glucuronidation)Generally more resistant to metabolism than carboxylic acids.[2][7]Can be susceptible to hydrolysis by amidases.Carboxylic acids are known substrates for UGT enzymes, which can lead to rapid clearance. Tetrazoles are often employed to block this metabolic pathway.[7]
Hydrogen Bonding Acceptor/DonorAcceptor/DonorAcceptor/DonorAll three functional groups can participate in hydrogen bonding, which is crucial for target interaction.

Logical Progression in Drug Design: An Experimental Workflow

The decision to replace a core building block is a data-driven process. The following workflow illustrates the typical experimental cascade used to compare and select the optimal scaffold.

G cluster_0 Initial Design & Synthesis cluster_1 In Vitro Physicochemical Profiling cluster_2 In Vitro ADME Assays cluster_3 In Vitro Biological Evaluation cluster_4 Lead Selection A 1-Methylpiperidine-4- carboxylic Acid (Parent) B Alternative Scaffolds: - Tetrazole Bioisostere - Carboxamide Analog C pKa Determination A->C B->C D LogP/LogD Measurement C->D E Kinetic Solubility Assay D->E F Permeability Assay (e.g., PAMPA, Caco-2) E->F G Metabolic Stability Assay (Liver Microsomes) F->G H Target Binding Assay (e.g., Ki determination) G->H I Cellular Functional Assay (e.g., EC50/IC50 determination) H->I J Select Candidate with Optimal Profile I->J

Caption: A typical experimental workflow for comparing alternative building blocks.

Relevant Signaling Pathways

Compounds incorporating the 1-methylpiperidine-4-carboxylic acid moiety and its analogs often target G-protein coupled receptors (GPCRs). Two notable examples are the Muscarinic M3 Receptor and GPR109A.

Muscarinic M3 Receptor Signaling

The Muscarinic M3 receptor is a key target in various therapeutic areas, including chronic obstructive pulmonary disease (COPD) and overactive bladder. Antagonists of this receptor can induce smooth muscle relaxation.

M3_Signaling ligand Acetylcholine (Agonist) receptor M3 Receptor (GPCR) ligand->receptor g_protein Gq/11 (G-protein) receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca²⁺ Release er->ca_release contraction Smooth Muscle Contraction ca_release->contraction pkc->contraction antagonist Piperidine-based Antagonist antagonist->receptor inhibits

Caption: Simplified Muscarinic M3 Receptor signaling pathway.

GPR109A Signaling Pathway

GPR109A (G-protein coupled receptor 109A), also known as the nicotinic acid receptor, is involved in the regulation of lipid metabolism. Agonists of GPR109A can reduce plasma free fatty acids.

GPR109A_Signaling agonist Niacin or Piperidine-based Agonist receptor GPR109A (GPCR) agonist->receptor gi_protein Gi (G-protein) receptor->gi_protein activates ac Adenylyl Cyclase gi_protein->ac inhibits atp ATP ac->atp camp cAMP atp->camp conversion (inhibited) pka Protein Kinase A (PKA) camp->pka activates hsl Hormone-Sensitive Lipase (HSL) pka->hsl activates lipolysis Inhibition of Lipolysis hsl->lipolysis mediates (inhibited)

Caption: GPR109A signaling pathway leading to inhibition of lipolysis.

Detailed Experimental Protocols

To ensure reproducibility and facilitate the comparison of results across different laboratories, detailed and standardized experimental protocols are essential. The following are methodologies for key in vitro assays.

Kinetic Solubility Assay (Shake-Flask Method)

Purpose: To determine the solubility of a compound in an aqueous buffer, which is a critical parameter for oral absorption and formulation.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Incubation Preparation: In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well.

  • Compound Addition: Add 2 µL of the 10 mM stock solution to the PBS, resulting in a final concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Sample Processing: After incubation, filter the samples through a 0.45 µm filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in the same buffer.

  • Data Analysis: The solubility is reported as the measured concentration in µg/mL or µM.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To assess the passive permeability of a compound across an artificial lipid membrane, providing an early indication of its potential for intestinal absorption.

Protocol:

  • Membrane Coating: Coat the filter of a 96-well donor plate with 5 µL of a 1% solution of lecithin in dodecane.

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 200 µL of PBS at pH 7.4.

  • Donor Plate Preparation: Prepare a 200 µM solution of the test compound in PBS at pH 6.5 (to mimic the pH of the small intestine). Add 200 µL of this solution to the coated donor plate.

  • Incubation: Carefully place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for 4-16 hours with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - CA/Cequilibrium)] * (VD * VA) / ((VD + VA) * Area * Time) where CA is the concentration in the acceptor well, Cequilibrium is the theoretical equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, respectively, Area is the surface area of the membrane, and Time is the incubation time.

Metabolic Stability Assay (Liver Microsomes)

Purpose: To evaluate the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s, which is a major determinant of its in vivo half-life.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compound to the reaction mixture to a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding a solution of NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Quantification: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.

Conclusion

The choice between 1-methylpiperidine-4-carboxylic acid and its alternatives is a multifaceted decision that requires a thorough evaluation of their physicochemical, pharmacokinetic, and biological properties. The tetrazole bioisostere offers a promising strategy to mitigate metabolic liabilities associated with the carboxylic acid moiety while maintaining similar acidity and potential for target engagement.[5][8] The carboxamide analog provides a more neutral alternative that may enhance membrane permeability, although its own metabolic stability and target interactions must be carefully assessed.[4][9] By employing the systematic experimental workflow outlined in this guide, researchers can generate the necessary comparative data to select the optimal building block for their specific drug discovery program, ultimately increasing the probability of identifying a successful clinical candidate.

References

Assessing CNS Penetration of 1-methylpiperidine-4-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy in treating central nervous system (CNS) disorders. This guide provides a framework for assessing the CNS penetration potential of 1-methylpiperidine-4-carboxylic acid derivatives by comparing their physicochemical properties with those of known CNS-penetrant and non-penetrant drugs. Detailed experimental protocols for key in vitro and in vivo assays are provided to enable researchers to generate crucial data for their specific molecules.

Physicochemical Properties and CNS Penetration

The CNS penetration of a molecule is heavily influenced by its physicochemical properties. Generally, compounds with low molecular weight, moderate lipophilicity, low hydrogen bonding capacity, and a low polar surface area are more likely to cross the BBB via passive diffusion. Carboxylic acid moieties, such as the one present in 1-methylpiperidine-4-carboxylic acid, can increase polarity and may hinder CNS penetration.[1]

Table 1: Physicochemical Properties of 1-methylpiperidine-4-carboxylic acid and Comparator Drugs

CompoundMolecular Weight ( g/mol )logPPolar Surface Area (Ų)Hydrogen Bond DonorsHydrogen Bond AcceptorsCNS Penetration
1-methylpiperidine-4-carboxylic acid 143.19-0.8 (Predicted)41.5712To be determined
Diazepam 284.72.8232.703High
Loperamide 477.03.945.014Low (P-gp substrate)
Amitriptyline 277.44.923.2401High
Atenolol 266.30.1691.924Low
Donepezil 379.54.1354.404High
Gabapentin 171.2-1.163.322Moderate (transporter-mediated)

Experimental Assays for Assessing CNS Penetration

A multi-tiered approach involving in vitro and in vivo models is essential for a comprehensive assessment of CNS penetration.

In Vitro Models

In vitro assays provide high-throughput screening to predict BBB permeability.

  • Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) : This assay evaluates the ability of a compound to diffuse across an artificial lipid membrane, simulating the passive transport component of BBB penetration.[2] Compounds with a permeability coefficient (Pe) higher than 4.0 x 10⁻⁶ cm/s are generally considered to have good potential for BBB penetration.[2]

  • Madin-Darby Canine Kidney (MDCK-MDR1) Permeability Assay : This cell-based assay utilizes a monolayer of MDCK cells transfected with the human MDR1 gene, which encodes the P-glycoprotein (P-gp) efflux transporter.[3][4][5] This assay is crucial for identifying compounds that are substrates of P-gp, a major mechanism for limiting the brain entry of many drugs.[6] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.[6]

In Vivo Models

In vivo studies in animal models provide the most definitive data on CNS penetration.

  • Brain-to-Plasma Concentration Ratio (Kp) : This is a measure of the total drug concentration in the brain relative to the plasma at a steady state.

  • Unbound Brain-to-Plasma Concentration Ratio (Kp,uu) : This ratio is considered the gold standard for assessing CNS penetration as it accounts for protein binding in both brain and plasma, reflecting the concentration of free drug available to interact with its target.[7][8] A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion, while a value significantly less than 1 may indicate active efflux.[7][9]

  • In Vivo Microdialysis : This technique allows for the direct measurement of unbound drug concentrations in the brain interstitial fluid of freely moving animals, providing a dynamic profile of CNS exposure.[10][11][12]

Comparative Data for Standard CNS Drugs

The following table provides a summary of experimental data for well-characterized CNS and non-CNS drugs, offering a benchmark for interpreting results for novel 1-methylpiperidine-4-carboxylic acid derivatives.

Table 2: Experimental CNS Penetration Data for Comparator Drugs

CompoundPapp (10⁻⁶ cm/s) (MDCK-MDR1)Efflux Ratio (MDCK-MDR1)Kp,uuPrimary Mechanism of BBB Transport
Diazepam >10<2~1.0Passive Diffusion
Loperamide <0.5>50<0.1P-gp Efflux
Amitriptyline >10<2~1.2Passive Diffusion
Atenolol <0.5<2<0.1Low Passive Permeability
Donepezil >5<2~0.8Passive Diffusion
Gabapentin LowLow~0.5Active Transport (LAT1)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accuracy.

PAMPA-BBB Assay Protocol

Objective: To assess the passive permeability of a test compound across an artificial lipid membrane mimicking the BBB.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen™-IP, 0.45 µm)

  • 96-well acceptor plates

  • Porcine polar brain lipid (PBL) solution (20 mg/mL in dodecane)[13]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Reference compounds (high and low permeability)

  • Plate shaker

  • LC-MS/MS for analysis

Procedure:

  • Membrane Coating: Carefully apply 5 µL of the PBL solution to the filter of each well in the donor plate. Allow the solvent to evaporate for at least 5 minutes.

  • Acceptor Plate Preparation: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).

  • Donor Plate Preparation: Prepare the dosing solutions by diluting the test and reference compounds in PBS to the final desired concentration (e.g., 10 µM). Add 200 µL of the dosing solution to each well of the coated filter plate.

  • Incubation: Place the donor plate into the acceptor plate, ensuring the filter membrane is in contact with the acceptor buffer. Incubate the assembly on a plate shaker at room temperature for 4-18 hours.

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation of Permeability (Pe):

    • Calculate the volume of the donor (VD) and acceptor (VA) wells.

    • Calculate the area of the membrane (A).

    • The permeability coefficient (Pe) is calculated using the following equation:

      where C_A(t) and C_D(t) are the concentrations in the acceptor and donor wells at time t.

MDCK-MDR1 Permeability Assay Protocol

Objective: To determine if a test compound is a substrate of the P-gp efflux transporter.

Materials:

  • MDCK-MDR1 and wild-type MDCK cells

  • Transwell inserts (e.g., 24-well or 96-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • Test compound and reference P-gp substrate (e.g., digoxin)

  • LC-MS/MS for analysis

  • Transepithelial electrical resistance (TEER) meter

Procedure:

  • Cell Seeding: Seed MDCK-MDR1 and wild-type MDCK cells onto the Transwell inserts at a high density and culture until a confluent monolayer is formed (typically 3-5 days).

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers to ensure the formation of tight junctions. The TEER values should be above a predetermined threshold.

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound solution in HBSS to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with 5% CO₂ for a defined period (e.g., 60-120 minutes).

    • At the end of the incubation, collect samples from both chambers for LC-MS/MS analysis.

  • Permeability Assay (Basolateral to Apical - B-A):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound solution in HBSS to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

    • Incubate and collect samples as described for the A-B direction.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio:

    • Calculate the Papp for both directions using the following equation:

      where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio:

In Vivo Microdialysis Protocol

Objective: To measure the unbound concentration of a test compound in the brain interstitial fluid of a conscious animal.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes with a suitable molecular weight cutoff

  • Syringe pump

  • Fraction collector

  • Animal model (e.g., rat)

  • Artificial cerebrospinal fluid (aCSF)

  • Test compound formulation for systemic administration

  • LC-MS/MS for analysis

Procedure:

  • Probe Implantation: Anesthetize the animal and place it in the stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest.

  • Recovery: Allow the animal to recover from surgery for at least 24 hours.

  • Microdialysis Experiment:

    • Insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

    • Allow for an equilibration period.

    • Administer the test compound to the animal (e.g., via intravenous or oral route).

    • Collect dialysate samples at regular intervals using a fraction collector.

    • Collect blood samples at corresponding time points.

  • Sample Analysis: Analyze the concentration of the test compound in the dialysate and plasma (unbound fraction) using LC-MS/MS.

  • Data Analysis:

    • Correct the dialysate concentrations for in vivo probe recovery to determine the unbound brain concentration (Cu,brain).

    • Determine the unbound plasma concentration (Cu,plasma).

    • Calculate the Kp,uu by dividing the area under the curve (AUC) of the unbound brain concentration by the AUC of the unbound plasma concentration.

Visualizing Experimental Workflows and Relationships

The following diagrams illustrate the workflow of the key experimental assays and the relationship between physicochemical properties and CNS penetration.

Experimental_Workflow_CNS_Penetration cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation PAMPA-BBB PAMPA-BBB Initial Assessment Initial Assessment PAMPA-BBB->Initial Assessment MDCK-MDR1 MDCK-MDR1 MDCK-MDR1->Initial Assessment Physicochemical\nProperties Physicochemical Properties Physicochemical\nProperties->PAMPA-BBB Predicts Passive Permeability Physicochemical\nProperties->MDCK-MDR1 Influences Permeability Microdialysis Microdialysis Initial Assessment->Microdialysis Promising Candidates Kp_uu Determination Kp_uu Determination Microdialysis->Kp_uu Determination

Caption: Workflow for Assessing CNS Penetration.

CNS_Penetration_Factors cluster_properties Physicochemical Properties cluster_transporters Transporter Interactions CNS Penetration CNS Penetration Low MW Low MW Low MW->CNS Penetration Optimal Lipophilicity Optimal Lipophilicity Optimal Lipophilicity->CNS Penetration Low PSA Low PSA Low PSA->CNS Penetration Low H-Bond Donors Low H-Bond Donors Low H-Bond Donors->CNS Penetration High Polarity High Polarity High Polarity->CNS Penetration High MW High MW High MW->CNS Penetration P-gp Efflux P-gp Efflux P-gp Efflux->CNS Penetration Active Uptake Active Uptake Active Uptake->CNS Penetration

Caption: Factors Influencing CNS Penetration.

References

Safety Operating Guide

Proper Disposal of 1-Methylpiperidine-4-Carboxylic Acid Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 1-methylpiperidine-4-carboxylic acid hydrochloride must adhere to strict disposal procedures to ensure personnel safety and environmental compliance. This guide provides a procedural, step-by-step framework for the safe disposal of this compound, grounded in information from safety data sheets (SDS).

Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal process, it is crucial to understand the hazards associated with this compound. This compound is classified as an irritant and is harmful.[1][2] Proper PPE is mandatory to mitigate exposure risks.

Table 1: Hazard and Handling Summary

Hazard ClassificationRequired Personal Protective Equipment (PPE)Handling Precautions
Skin Irritant (H315)[1][2]Chemical-resistant gloves (e.g., nitrile rubber)Avoid contact with skin.[3] Wash hands thoroughly after handling.[4]
Serious Eye Irritant (H319)[1][2]Safety glasses with side-shields or goggles[1]Avoid contact with eyes.[3]
May Cause Respiratory Irritation (H335)[1][2]Use in a well-ventilated area or with a fume hood[3][5]Avoid breathing dust.[5]
Acute Oral Toxicity[6]---Do not eat, drink, or smoke when using this product.[1]

Spill Management and Waste Collection

In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.

Experimental Protocol: Small Spill Cleanup

  • Ensure Proper Ventilation: Work in a well-ventilated area or a fume hood to minimize inhalation of dust.[3][5]

  • Wear Appropriate PPE: Don the required PPE as detailed in Table 1.

  • Contain the Spill: Prevent the powder from spreading.

  • Clean-up: Carefully sweep or shovel the spilled solid material into a suitable, labeled, and closed container for disposal.[1][3][4] Avoid creating dust.[3]

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water.

  • Dispose of Cleaning Materials: All contaminated cleaning materials should be placed in the hazardous waste container.

Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Do not dispose of this chemical down the drain or in the general trash.[3][7]

Step-by-Step Disposal Guidance:

  • Waste Segregation: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: The container must be clearly labeled with the chemical name ("this compound") and the appropriate hazard symbols.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.

  • Contact Environmental Health and Safety (EHS): Coordinate with your institution's EHS department or a licensed waste disposal contractor for the final disposal of the hazardous waste. Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[3]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: Disposal of 1-Methylpiperidine-4-Carboxylic Acid Hydrochloride assess_hazards 1. Assess Hazards - Skin/Eye Irritant - Respiratory Irritant - Harmful if Swallowed start->assess_hazards don_ppe 2. Don Appropriate PPE - Gloves - Safety Goggles - Lab Coat assess_hazards->don_ppe is_spill Spill or Routine Waste? don_ppe->is_spill spill_cleanup 3a. Spill Cleanup - Ventilate Area - Sweep into Container - Decontaminate is_spill->spill_cleanup Spill routine_waste 3b. Routine Waste Collection - Place in Designated  Hazardous Waste Container is_spill->routine_waste Routine label_container 4. Label Waste Container - Chemical Name - Hazard Symbols spill_cleanup->label_container routine_waste->label_container store_waste 5. Store Waste Securely - Cool, Dry, Ventilated Area - Away from Incompatibles label_container->store_waste contact_ehs 6. Contact EHS for Disposal - Follow Institutional Protocols - Adhere to Local/Federal Regulations store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-methylpiperidine-4-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 1-methylpiperidine-4-carboxylic Acid Hydrochloride, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures to foster a culture of safety and build deep trust in your laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[2][3] Therefore, adherence to stringent PPE protocols is mandatory to minimize exposure and ensure personal safety.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust meet ANSI Z.87.1 1989 standard. A face shield is required when there is a risk of splashing.[4]
Hand Protection Chemical-resistant GlovesDisposable nitrile gloves offer broad short-term protection. Always inspect gloves for integrity before use and change them immediately upon contact with the chemical.[4][5]
Body Protection Laboratory CoatA Nomex® laboratory coat over cotton clothing is recommended. The lab coat should be fully buttoned to cover as much skin as possible.[4]
Respiratory Protection Not generally required with adequate ventilationUse a NIOSH/MSHA approved respirator if engineering controls are insufficient to maintain exposure below permissible limits or if irritation occurs.[4][6]
Foot Protection Closed-toe ShoesShoes must cover the entire foot.[4]

Operational and Handling Plan

A systematic approach to handling this compound is crucial for minimizing risks. The following step-by-step guide outlines the key operational procedures.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_workspace Ensure Adequate Ventilation (Fume Hood) handle_weigh Weigh Solid in Ventilated Area prep_workspace->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_transfer Transfer Solution Using Pipette or Syringe cleanup_decontaminate Decontaminate Work Surfaces handle_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste in Labeled Containers cleanup_remove_ppe Remove and Dispose of PPE Properly cleanup_wash Wash Hands Thoroughly

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocols: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

Small Spill (Solid)

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Gently sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1][7]

  • Clean: Wipe the spill area with a damp cloth.

  • Dispose: Dispose of the container and cleaning materials as hazardous waste.

Large Spill (Solid)

  • Evacuate: Evacuate the laboratory and alert the appropriate safety personnel.

  • Isolate: Restrict access to the spill area.

  • Professional Cleanup: Allow trained emergency response personnel to manage the cleanup.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Waste Disposal Guidelines

Waste TypeDisposal Procedure
Unused Chemical Dispose of in accordance with federal, state, and local environmental control regulations.[7] Do not allow the product to enter drains.[7]
Contaminated Materials (PPE, cleaning supplies) Place in a sealed, labeled container and dispose of as hazardous waste according to institutional and regulatory guidelines.[3]
Empty Containers Triple rinse with an appropriate solvent. Dispose of the rinsate as hazardous waste. The empty container can then be disposed of according to local regulations, or recycled if possible.[3]

By adhering to these safety protocols and operational plans, researchers can handle this compound with confidence, ensuring a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methylpiperidine-4-carboxylic Acid Hydrochloride
Reactant of Route 2
1-methylpiperidine-4-carboxylic Acid Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.